Product packaging for Pholedrine sulphate(Cat. No.:CAS No. 6114-26-7)

Pholedrine sulphate

Cat. No.: B1366943
CAS No.: 6114-26-7
M. Wt: 428.5 g/mol
InChI Key: WUORSSYNZWHFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pholedrine sulphate is a useful research compound. Its molecular formula is C20H32N2O6S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96983. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N2O6S B1366943 Pholedrine sulphate CAS No. 6114-26-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6114-26-7

Molecular Formula

C20H32N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[2-(methylamino)propyl]phenol;sulfuric acid

InChI

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4)

InChI Key

WUORSSYNZWHFQY-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O

Other CAS No.

6114-26-7

Pictograms

Corrosive; Acute Toxic; Irritant

Related CAS

370-14-9 (Parent)

Origin of Product

United States

Foundational & Exploratory

Pholedrine Sulphate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate is a sympathomimetic amine with a multifaceted mechanism of action that encompasses both direct and indirect effects on the adrenergic system. This technical guide provides a comprehensive analysis of the molecular interactions and signaling pathways modulated by this compound. It is established that pholedrine acts as an agonist at certain adrenergic receptors and influences the synaptic concentration of norepinephrine by modulating its release and reuptake. This document synthesizes the available, albeit limited, quantitative data and outlines the experimental methodologies used to elucidate the pharmacodynamic profile of this compound. Detailed signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding for research and drug development purposes.

Introduction

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a synthetic sympathomimetic agent.[1] Structurally related to ephedrine and methamphetamine, it has been used clinically for its pressor and mydriatic effects.[1] Understanding the precise mechanism of action of this compound is critical for defining its therapeutic potential and safety profile. This guide will delve into the core molecular mechanisms, including its direct interactions with adrenergic receptors and its indirect influence on noradrenergic transmission.

Direct Sympathomimetic Activity: Adrenergic Receptor Interaction

Alpha-Adrenergic Receptors

Based on the pharmacology of similar phenylethylamine derivatives, it is hypothesized that pholedrine may exhibit a preference for α-adrenergic receptors, particularly the α1 subtype. Activation of α1-adrenergic receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Beta-Adrenergic Receptors

Interaction with β-adrenergic receptors would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The activity of pholedrine at β-adrenergic receptor subtypes is thought to be less pronounced compared to its α-adrenergic effects.

Table 1: Postulated Adrenergic Receptor Interaction Profile of this compound

Receptor Subtype Postulated Affinity Postulated Efficacy Downstream Signaling Pathway
α1-Adrenergic Moderate to High Agonist Gq → PLC → IP3 & DAG → ↑ Ca2+ & PKC Activation
α2-Adrenergic Low to Moderate Agonist/Partial Agonist Gi → ↓ Adenylyl Cyclase → ↓ cAMP
β1-Adrenergic Low Agonist/Partial Agonist Gs → ↑ Adenylyl Cyclase → ↑ cAMP
β2-Adrenergic Low Agonist/Partial Agonist Gs → ↑ Adenylyl Cyclase → ↑ cAMP

Note: This table is based on the pharmacological profiles of structurally related sympathomimetic amines and requires experimental validation for this compound.

Indirect Sympathomimetic Activity: Modulation of Norepinephrine Homeostasis

A significant component of pholedrine's mechanism of action is its indirect effect on synaptic norepinephrine levels. This is primarily achieved through two mechanisms: inhibition of the norepinephrine transporter (NET) and induction of norepinephrine release from presynaptic terminals.

Inhibition of Norepinephrine Reuptake

Pholedrine is believed to act as an inhibitor of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, pholedrine increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing adrenergic signaling.

Stimulation of Norepinephrine Release

Similar to other amphetamine derivatives, pholedrine may also promote the release of norepinephrine from storage vesicles within the presynaptic nerve terminal. This is thought to occur via a mechanism involving the vesicular monoamine transporter 2 (VMAT2) and a reversal of the direction of NET transport.

Table 2: Postulated Effects of this compound on Monoamine Transporters

Transporter Postulated Inhibitory Potency (IC50) Postulated Effect
Norepinephrine Transporter (NET) Moderate Inhibition of Reuptake, Potential Substrate for Reverse Transport
Dopamine Transporter (DAT) Low to Moderate Weak Inhibition
Serotonin Transporter (SERT) Very Low/Negligible Negligible Inhibition

Note: The quantitative data in this table is extrapolated and requires direct experimental confirmation for this compound.

Signaling Pathways

The physiological effects of this compound are a direct consequence of the signaling cascades initiated by its interaction with adrenergic receptors and the potentiation of endogenous norepinephrine activity.

Gq-Coupled Signaling (Alpha-1 Adrenergic Receptors)

Gq_Signaling Pholedrine Pholedrine alpha1_AR α1-Adrenergic Receptor Pholedrine->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway activated by pholedrine.

Gs-Coupled Signaling (Beta Adrenergic Receptors)

Gs_Signaling Pholedrine Pholedrine beta_AR β-Adrenergic Receptor Pholedrine->beta_AR Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response

Caption: Gs-protein coupled signaling pathway activated by pholedrine.

Indirect Action at the Noradrenergic Synapse

Indirect_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing NE) NE_release NE Release Vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) Pholedrine_in Pholedrine Pholedrine_in->Vesicle promotes release Pholedrine_in->NET inhibits NE_synapse->NET reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect

Caption: Indirect sympathomimetic actions of pholedrine at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to quantify the mechanism of action of this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

  • Materials:

    • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).

    • Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β).

    • This compound solutions of varying concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare cell membrane homogenates.

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of this compound to the experimental wells.

    • Add assay buffer to the total binding wells.

    • Add a saturating concentration of the non-specific control ligand to the non-specific binding wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This protocol measures the inhibitory potency (IC50) of this compound on monoamine transporters.

  • Materials:

    • Synaptosomes prepared from specific brain regions (e.g., cortex for NET, striatum for DAT) or cells expressing the transporter of interest.

    • Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine, [3H]Dopamine, [3H]Serotonin).

    • This compound solutions of varying concentrations.

    • Uptake buffer (e.g., Krebs-Ringer buffer).

    • Known transporter inhibitors for control (e.g., Desipramine for NET).

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control inhibitor.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

    • Lyse the cells/synaptosomes on the filter.

    • Measure the radioactivity in the lysate using a scintillation counter.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Functional Assays for Downstream Signaling
  • Materials:

    • Cells expressing the β-adrenergic (Gs) or α2-adrenergic (Gi) receptor.

    • This compound solutions of varying concentrations.

    • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed cells in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • For Gi-coupled receptors, stimulate cells with forskolin.

    • Add varying concentrations of this compound.

    • Incubate for a defined period at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • Generate a dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) of this compound.

  • Materials:

    • Cells expressing the α1-adrenergic receptor.

    • [3H]-myo-inositol for metabolic labeling.

    • This compound solutions of varying concentrations.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Dowex anion-exchange resin.

  • Procedure:

    • Label cells with [3H]-myo-inositol overnight.

    • Pre-treat cells with LiCl.

    • Stimulate cells with varying concentrations of this compound.

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography.

    • Elute the [3H]-inositol phosphates and quantify using scintillation counting.

    • Generate a dose-response curve to determine the EC50 of this compound.

Conclusion

This compound exhibits a dual mechanism of action characteristic of a mixed-acting sympathomimetic amine. Its pharmacological profile is a composite of direct agonism at adrenergic receptors, likely with a preference for the α1 subtype, and indirect sympathomimetic effects through the inhibition of norepinephrine reuptake and potentially the promotion of its release. A complete quantitative understanding of its receptor and transporter interactions is necessary to fully delineate its therapeutic window and potential for off-target effects. The experimental protocols detailed herein provide a roadmap for researchers to further investigate and quantify the intricate mechanism of action of this compound. This in-depth knowledge is essential for the rational design and development of novel therapeutics targeting the adrenergic system.

References

An In-Depth Technical Guide to the Chemical Structure of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate, a sympathomimetic amine, has been a subject of interest in medicinal chemistry and pharmacology due to its vasoconstrictive and psychoactive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its nomenclature, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its mechanism of action through adrenergic signaling pathways. This document aims to serve as a critical resource for professionals engaged in research and development involving pholedrine and related compounds.

Chemical Structure and Properties

Pholedrine is chemically known as 4-[2-(methylamino)propyl]phenol.[1][2] Its structure consists of a phenol ring substituted at the para position with a 2-(methylamino)propyl group. The presence of a chiral center at the alpha-carbon of the propyl side chain means that pholedrine exists as two enantiomers, (R)- and (S)-pholedrine. The commercially available form is typically a racemic mixture.

The sulphate salt is formed by the reaction of two molecules of the pholedrine base with one molecule of sulfuric acid, resulting in the chemical name bis(4-[2-(methylamino)propyl]phenol);sulfuric acid.[3]

Molecular and Structural Formulae

The chemical structure of the pholedrine base and its sulphate salt are depicted below:

Pholedrine Base:

This compound: The sulphate salt is an ionic compound formed between two protonated pholedrine molecules and a sulphate anion.

Physicochemical Properties

A summary of the key physicochemical properties of pholedrine and its sulphate salt is presented in Table 1. Pholedrine base is a crystalline solid with a melting point of 162-163°C.[1] The sulphate salt is more soluble in water.

Table 1: Physicochemical Properties of Pholedrine and this compound

PropertyPholedrine BaseThis compound
IUPAC Name 4-[2-(methylamino)propyl]phenol[1]bis(4-[2-(methylamino)propyl]phenol);sulfuric acid[3]
Synonyms p-Hydroxymethamphetamine, 4-HMAParedrinol, Veritol
Molecular Formula C₁₀H₁₅NO[1](C₁₀H₁₅NO)₂·H₂SO₄ or C₂₀H₃₂N₂O₆S[3]
Molecular Weight 165.23 g/mol [1]428.54 g/mol [3]
Melting Point 162-163 °C[1]Decomposes at 320-323 °C
Solubility Slightly soluble in water; Soluble in alcohol, ether, and dilute acids.Soluble in water.
pKa Data not availableData not available
LogP 1.12 - 1.7[2]Data not available
CAS Number 370-14-9[1]6114-26-7[3]

Experimental Protocols

Synthesis of Pholedrine

A common method for the synthesis of pholedrine is through the reductive amination of 4-hydroxyphenylacetone. This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination of 4-Hydroxyphenylacetone

  • Imine Formation: In a round-bottom flask, dissolve 1 mole of 4-hydroxyphenylacetone in a suitable solvent such as methanol.

  • Add 1.2 moles of methylamine (as a solution in a compatible solvent like methanol or as a gas).

  • The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, the reducing agent is added. A common and effective reducing agent for this step is sodium borohydride (NaBH₄). Add 1.5 moles of NaBH₄ portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.

  • After the addition is complete, the reaction is stirred for an additional 4-6 hours at room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure.

  • The aqueous residue is acidified with hydrochloric acid and then washed with a non-polar organic solvent like diethyl ether to remove any unreacted ketone.

  • The aqueous layer is then made basic with a strong base, such as sodium hydroxide, to precipitate the pholedrine base.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of this compound

To prepare the sulphate salt, the synthesized pholedrine base is reacted with sulfuric acid.

Experimental Protocol: Formation of this compound

  • Dissolve the purified pholedrine base in a minimal amount of a suitable organic solvent, such as ethanol.

  • In a separate container, prepare a solution of sulfuric acid in the same solvent.

  • Slowly add the sulfuric acid solution to the pholedrine solution with constant stirring. A 2:1 molar ratio of pholedrine to sulfuric acid should be used.

  • The this compound will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis and quantification of pholedrine in various matrices.

HPLC-MS/MS Method for Quantification in Biological Fluids

  • Sample Preparation: Solid-phase extraction (SPE) is typically used to extract pholedrine from biological samples like plasma or urine.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.

    • Flow Rate: Typically around 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for pholedrine and an internal standard.

Mechanism of Action and Signaling Pathways

Pholedrine is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine.[2] Its primary mechanism of action is through the interaction with adrenergic receptors, specifically as an agonist at α-adrenergic receptors. While it is known to be an α-adrenergic agonist, its specific activity at α1 and α2 subtypes dictates its physiological effects.

Based on the actions of structurally similar compounds like norephedrine, it is suggested that pholedrine has a pronounced activity at α1-adrenergic receptors.[4] Stimulation of α1-receptors on vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. It is also plausible that pholedrine interacts with α2-adrenergic receptors, which are often located presynaptically and are involved in a negative feedback loop to reduce the release of norepinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway

The signaling cascade initiated by the activation of α1-adrenergic receptors by an agonist like pholedrine is a well-established pathway involving G-protein-coupled receptors (GPCRs).

Alpha1_Signaling Pholedrine Pholedrine Alpha1_AR α1-Adrenergic Receptor Pholedrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates target proteins

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Pholedrine.

Experimental Workflow for Receptor Binding Assay

To determine the specific affinity and activity of pholedrine at different adrenergic receptor subtypes, a radioligand binding assay followed by a functional assay can be performed.

Receptor_Binding_Workflow Start Start: Prepare cell membranes expressing α1 or α2 adrenergic receptors Incubation Incubate membranes with a radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2) and varying concentrations of Pholedrine Start->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Measurement Measure radioactivity of the bound ligand using liquid scintillation counting Separation->Measurement Analysis Analyze data to determine the Ki (inhibition constant) of Pholedrine for each receptor subtype Measurement->Analysis Functional_Assay Perform functional assay (e.g., cAMP measurement for α2, calcium mobilization for α1) to determine agonist/antagonist activity Analysis->Functional_Assay End End: Characterize pharmacological profile Functional_Assay->End

Caption: Experimental workflow for adrenergic receptor binding and functional assays.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, synthesis, and mechanism of action of this compound. The compiled data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the chemical nature and biological activity of pholedrine is essential for its potential therapeutic applications and for the development of novel adrenergic receptor modulators. Further research is warranted to fully elucidate the specific interactions of pholedrine with all adrenergic receptor subtypes and to explore the therapeutic potential of its individual enantiomers.

References

Pholedrine Sulphate: A Key Metabolite of Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Among these, pholedrine (4-hydroxymethamphetamine) emerges as a significant product of aromatic hydroxylation, primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The presence and concentration of pholedrine and its conjugates, such as pholedrine sulphate, in biological samples are of considerable interest in clinical and forensic toxicology, as well as in understanding the pharmacokinetics and pharmacodynamics of methamphetamine. This technical guide provides a comprehensive overview of this compound as a metabolite of methamphetamine, focusing on quantitative data, experimental protocols for its detection, and the underlying metabolic pathways.

Data Presentation: Quantitative Analysis of Methamphetamine and its Metabolites

The following tables summarize quantitative data on the concentrations of methamphetamine and its metabolites, including pholedrine, in various biological matrices. These values are compiled from studies involving controlled administration and analysis of samples from methamphetamine users.

Table 1: Urinary Concentrations of Pholedrine Conjugates in Methamphetamine Users [3]

MetaboliteConcentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate (this compound)0.02 - 21.7
p-hydroxymethamphetamine-glucuronide<0.02 - 2.43

Table 2: Plasma Concentrations of Methamphetamine and Amphetamine after Controlled Oral Administration [4][5]

AnalyteDoseCmax (µg/L)Tmax (h)
Methamphetamine10 mg (four times daily)14.5 - 33.82 - 12
Methamphetamine20 mg (four times daily)26.2 - 44.32 - 12
Amphetamine10 mg (four times daily)--
Amphetamine20 mg (four times daily)--

Note: Data on plasma concentrations of pholedrine after controlled methamphetamine administration is limited in the reviewed literature.

Table 3: Concentrations of Pholedrine in a Fatal Intoxication Case [6][7]

Biological MatrixPholedrine Concentration
Blood (antemortem)16.1 µg/mL
Urine (antemortem)1120 µg/mL
Heart Blood (postmortem)23.0 µg/mL
Liver (postmortem)27.3 µg/g

Metabolic Pathways of Methamphetamine

Methamphetamine is primarily metabolized in the liver through three main pathways:

  • Aromatic Hydroxylation: This pathway leads to the formation of p-hydroxymethamphetamine (pholedrine). This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2]

  • N-demethylation: This process results in the formation of amphetamine, another psychoactive stimulant.

  • Beta-hydroxylation: This pathway produces norephedrine.

The following diagram illustrates the primary metabolic pathways of methamphetamine.

Primary Metabolic Pathways of Methamphetamine METH Methamphetamine PHO Pholedrine (p-hydroxymethamphetamine) METH->PHO Aromatic Hydroxylation (CYP2D6) AMP Amphetamine METH->AMP N-demethylation NOR Norephedrine METH->NOR Beta-hydroxylation PHO_S This compound PHO->PHO_S Sulfation PHO_G Pholedrine Glucuronide PHO->PHO_G Glucuronidation Experimental Workflow for Pholedrine Analysis Sample Biological Sample (Urine or Blood) SPE Solid Phase Extraction (SPE) Sample->SPE Deriv Derivatization (e.g., with MSTFA for GC-MS) SPE->Deriv For GC-MS LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis and Quantification LCMS->Data GCMS->Data

References

An In-Depth Technical Guide to the Sympathomimetic Properties of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pholedrine sulphate, chemically known as 4-hydroxy-N-methylamphetamine sulphate, is a sympathomimetic amine with a long history of clinical use, primarily as a mydriatic agent for diagnostic purposes and historically as a pressor agent. Its pharmacological effects are characteristic of an indirect-acting sympathomimetic, closely resembling those of other agents in its class such as tyramine and hydroxyamphetamine. This technical guide provides a comprehensive overview of the core sympathomimetic properties of this compound, including its mechanism of action, physiological effects, and relevant experimental methodologies. Due to the limited availability of recent quantitative data for Pholedrine, this guide incorporates comparative data from the well-characterized indirect sympathomimetic amine, tyramine, to provide a quantitative context for its pharmacological actions.

Chemical and Physical Properties

Pholedrine is a substituted phenethylamine and a derivative of amphetamine.[1] It is structurally related to endogenous catecholamines and other sympathomimetic drugs.

PropertyValue
IUPAC Name 4-[2-(methylamino)propyl]phenol
Synonyms 4-hydroxy-N-methylamphetamine, p-hydroxymethamphetamine, Paredrinol, Veritol
Chemical Formula (C₁₀H₁₅NO)₂ · H₂SO₄
Molar Mass 428.54 g/mol (sulphate salt)
Structure A phenylethylamine backbone with a hydroxyl group at the para position of the phenyl ring and a methyl group on the amine.

Mechanism of Sympathomimetic Action

The sympathomimetic effects of this compound are primarily indirect, meaning it exerts its action by potentiating the effects of endogenous norepinephrine (NE) at adrenergic synapses. Unlike direct-acting sympathomimetics (e.g., norepinephrine, phenylephrine) which directly bind to and activate adrenergic receptors, Pholedrine's main mechanism involves the release of stored norepinephrine from presynaptic nerve terminals.

The proposed sequence of events at the adrenergic nerve terminal is as follows:

  • Uptake into the Presynaptic Neuron: Pholedrine is transported from the synaptic cleft into the cytoplasm of the presynaptic neuron via the norepinephrine transporter (NET).

  • Vesicular Uptake: Once inside the neuron, Pholedrine is a substrate for the vesicular monoamine transporter 2 (VMAT2) and is transported into synaptic vesicles.

  • Displacement of Norepinephrine: The uptake of Pholedrine into the vesicles displaces norepinephrine from its storage sites.

  • Reverse Transport of Norepinephrine: The resulting increase in cytoplasmic norepinephrine concentration leads to the reverse transport of norepinephrine into the synaptic cleft through the norepinephrine transporter (NET).

  • Receptor Activation: The elevated concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic α- and β-adrenergic receptors, eliciting the characteristic sympathomimetic response.

This mechanism is consistent with its clinical use in the diagnosis of Horner's syndrome, where its mydriatic effect is dependent on the integrity of the presynaptic adrenergic neuron.

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron Pholedrine_synapse Pholedrine NET Norepinephrine Transporter (NET) Pholedrine_synapse->NET NE_synapse Norepinephrine Adrenergic_Receptor Postsynaptic Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Postsynaptic_Cell Postsynaptic Cell Adrenergic_Receptor->Postsynaptic_Cell NET->NE_synapse Pholedrine_cyto Pholedrine NET->Pholedrine_cyto VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Pholedrine_cyto->VMAT2 2. Vesicular   Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle NE_cyto Cytoplasmic NE Vesicle->NE_cyto 3. Displacement NE_vesicle Stored NE NE_cyto->NET 4. Reverse   Transport Response Physiological Response Postsynaptic_Cell->Response

Caption: Mechanism of indirect sympathomimetic action of Pholedrine.

Pharmacological Effects and Quantitative Data

The sympathomimetic effects of this compound are widespread and affect various organ systems, consistent with the activation of the sympathetic nervous system.

Cardiovascular Effects
  • Pressor Effect: Pholedrine causes an increase in both systolic and diastolic blood pressure due to norepinephrine-mediated vasoconstriction (α₁-receptor effect) and increased cardiac output (β₁-receptor effect).

  • Cardiac Stimulation: An increase in heart rate (positive chronotropy) and force of contraction (positive inotropy) is observed.

Ocular Effects
  • Mydriasis: Pholedrine produces dilation of the pupil by stimulating the radial muscle of the iris, which is innervated by sympathetic nerves. This effect is useful in the diagnostic test for Horner's syndrome.

Other Effects
  • Bronchodilation: Activation of β₂-receptors in the bronchial smooth muscle can lead to relaxation and bronchodilation.

  • Metabolic Effects: Sympathetic stimulation can lead to metabolic changes such as increased glycogenolysis and lipolysis.

Quantitative Potency and Efficacy

Specific dose-response data for this compound is scarce in recent literature. To provide a quantitative framework, the following table includes comparative data for the well-studied indirect sympathomimetic amine, tyramine. These values are typically determined from in vitro tissue bath experiments or in vivo cardiovascular studies.

ParameterThis compoundTyramine (for comparison)Norepinephrine (Direct Agonist)
Primary Mechanism Indirect (NE Release)Indirect (NE Release)Direct (α/β Agonist)
Receptor Affinity Not well characterizedWeak/negligible for adrenergic receptorsHigh for α and β₁ receptors
Potency (EC₅₀) Data not availableOrgan-dependent (e.g., µM range in isolated tissues)nM range in isolated tissues
Efficacy (Eₘₐₓ) Dependent on neuronal NE storesDependent on neuronal NE storesHigh intrinsic efficacy

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the sympathomimetic properties of agents like this compound.

Isolated Tissue Bioassay (e.g., Rat Vas Deferens)

This in vitro method assesses the contractile response of smooth muscle tissue rich in sympathetic innervation.

Objective: To determine the potency and mechanism of action of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: A male Wistar rat is euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Tension Recording: The tissue is connected to an isometric force transducer to record contractile responses.

  • Experimental Protocol:

    • After an equilibration period, cumulative concentration-response curves are generated for a direct-acting agonist (e.g., norepinephrine) to establish a baseline.

    • Cumulative concentration-response curves for this compound are then generated.

    • To confirm the indirect mechanism, the experiment can be repeated in tissues from reserpine-pretreated animals (which depletes neuronal norepinephrine stores) or in the presence of a norepinephrine reuptake inhibitor (e.g., desipramine).

  • Data Analysis: Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression analysis.

Norepinephrine Release Assay from Cultured Sympathetic Neurons

This assay directly measures the ability of a compound to evoke norepinephrine release.

Objective: To quantify the norepinephrine-releasing effect of this compound.

Methodology:

  • Cell Culture: A suitable neuronal cell line (e.g., PC12 cells, differentiated with nerve growth factor) or primary sympathetic neurons are cultured.

  • Radiolabeling: The cells are incubated with ³H-norepinephrine to label the vesicular stores.

  • Release Experiment:

    • The cells are washed to remove excess radiolabel.

    • The cells are then incubated with various concentrations of this compound for a defined period.

    • The supernatant is collected, and the amount of ³H-norepinephrine released is quantified using liquid scintillation counting.

  • Data Analysis: The amount of released ³H-norepinephrine is expressed as a percentage of the total cellular ³H-norepinephrine content.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mechanism Mechanism of Action Studies Tissue_Prep Isolated Tissue Preparation (e.g., Vas Deferens) Bioassay Cumulative Concentration- Response Curves Tissue_Prep->Bioassay Cell_Culture Neuronal Cell Culture (e.g., PC12 cells) NE_Release ³H-Norepinephrine Release Assay Cell_Culture->NE_Release Data_Analysis1 Calculate EC₅₀ and Eₘₐₓ Bioassay->Data_Analysis1 NE_Release->Data_Analysis1 Reserpine_Pretreatment Deplete NE Stores Data_Analysis1->Reserpine_Pretreatment Uptake_Inhibition Block NET (e.g., with Desipramine) Data_Analysis1->Uptake_Inhibition Animal_Model Anesthetized Animal Model (e.g., Rat, Rabbit) Hemodynamic_Monitoring Measure Blood Pressure and Heart Rate Animal_Model->Hemodynamic_Monitoring Dose_Response Administer Increasing Doses of this compound Hemodynamic_Monitoring->Dose_Response Data_Analysis2 Construct Dose-Response Curves Dose_Response->Data_Analysis2 End Characterization of Sympathomimetic Properties Data_Analysis2->End Repeat_Assays Repeat Bioassay or NE Release Assay Reserpine_Pretreatment->Repeat_Assays Uptake_Inhibition->Repeat_Assays Compare_Results Compare with Control Repeat_Assays->Compare_Results Compare_Results->End Start Start Start->Tissue_Prep Start->Cell_Culture Start->Animal_Model

Caption: Experimental workflow for characterizing sympathomimetic properties.

Conclusion

This compound is a classic indirect-acting sympathomimetic amine whose pharmacological effects are mediated by the release of endogenous norepinephrine. Its well-established clinical use in ophthalmology for the diagnosis of Horner's syndrome underscores its reliance on a functional presynaptic adrenergic neuron. While there is a need for more contemporary quantitative studies to precisely define its potency and efficacy relative to other sympathomimetics, the fundamental mechanism of action is well-understood and consistent with other drugs in its class. The experimental protocols outlined in this guide provide a framework for the continued investigation of Pholedrine and other novel sympathomimetic agents.

References

Pholedrine Sulphate and Adrenergic Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that exerts its pharmacological effects through interaction with the adrenergic system. As a structural analogue of amphetamine, pholedrine has been used clinically as a pressor agent to treat hypotension. Its mechanism of action is primarily attributed to its ability to evoke the release of norepinephrine from sympathetic nerve endings, thereby acting as an indirect sympathomimetic agent. There is also evidence to suggest a minor, direct action on adrenergic receptors, similar to ephedrine. This technical guide provides an in-depth overview of the interaction between pholedrine sulphate and adrenergic receptors, summarizing available quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Interaction: Indirect and Direct Sympathomimetic Actions

Pholedrine's primary mechanism of action is the displacement of norepinephrine from storage vesicles in presynaptic sympathetic neurons. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic adrenergic receptors. This indirect action is responsible for the majority of its physiological effects.

Additionally, pholedrine is suggested to have a weak, direct agonist activity at both α- and β-adrenergic receptors. This dual mechanism, combining indirect and direct sympathomimetic effects, is characteristic of agents like ephedrine. The direct action is thought to contribute to its overall pharmacological profile, although it is considered less significant than its norepinephrine-releasing effect.

Quantitative Analysis of Adrenergic Receptor Interaction

Despite its clinical use, there is a notable scarcity of publicly available, quantitative data on the direct binding affinities (Ki or Kd) and functional potencies (EC50 or IC50) of this compound at the different adrenergic receptor subtypes. The majority of literature focuses on its physiological and norepinephrine-releasing effects. The following tables summarize the general understanding of its interaction, with the acknowledgment that specific quantitative values are not readily found in published literature.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeBinding Affinity (Ki/Kd)Notes
α1-Adrenergic Data not availableExpected to have some affinity due to observed pressor effects.
α2-Adrenergic Data not available
β1-Adrenergic Data not availableExpected to have some affinity due to observed effects on heart rate.
β2-Adrenergic Data not available

Table 2: Functional Activity of this compound at Adrenergic Receptors

Receptor SubtypeFunctional AssayPotency (EC50/IC50)Efficacy (% of max response)Notes
α1-Adrenergic Vasoconstriction assaysData not availableData not availablePressor responses suggest agonistic activity, likely mediated by released norepinephrine and some direct action.
α2-Adrenergic Data not availableData not availableData not available
β1-Adrenergic Cardiac contractility/rate assaysData not availableData not availableIncreased heart rate observed, suggesting agonistic activity, likely mediated by released norepinephrine and some direct action.
β2-Adrenergic Bronchodilation/vasodilation assaysData not availableData not available

Signaling Pathways

The interaction of this compound with adrenergic receptors, both directly and indirectly through the release of norepinephrine, activates well-characterized G protein-coupled receptor (GPCR) signaling pathways.

  • α1-Adrenergic Receptors: These receptors are coupled to the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.

Gq_Signaling_Pathway Pholedrine Pholedrine / Norepinephrine Alpha1_AR α1-Adrenergic Receptor Pholedrine->Alpha1_AR binds Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Smooth Muscle Contraction Ca2_release->Response PKC->Response

Gq Signaling Pathway for α1-Adrenergic Receptors
  • β-Adrenergic Receptors (β1 and β2): These receptors are coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a range of physiological responses, including increased heart rate and contractility (β1) and smooth muscle relaxation (β2), such as bronchodilation.

Gs_Signaling_Pathway Pholedrine Pholedrine / Norepinephrine Beta_AR β-Adrenergic Receptor Pholedrine->Beta_AR binds Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response

Gs Signaling Pathway for β-Adrenergic Receptors
  • α2-Adrenergic Receptors: These receptors are coupled to the Gi family of G proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway generally has an inhibitory effect, opposing the actions of Gs-coupled receptors. In the context of pholedrine's indirect action, presynaptic α2-receptors act as a negative feedback mechanism to inhibit further norepinephrine release.

Gi_Signaling_Pathway Pholedrine Pholedrine / Norepinephrine Alpha2_AR α2-Adrenergic Receptor Pholedrine->Alpha2_AR binds Gi Gi Protein Alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response Inhibitory Response (e.g., Decreased Norepinephrine Release) cAMP->Response

Gi Signaling Pathway for α2-Adrenergic Receptors

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adrenergic receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing adrenergic receptors) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., ³H-prazosin for α1, ³H-yohimbine for α2, ³H-dihydroalprenolol for β) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (calculate Ki/Kd values) Scintillation->Data_Analysis

Workflow for a Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test compound is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.

cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing β-adrenergic (Gs) or α2-adrenergic (Gi) receptors Stimulation Stimulate cells with varying concentrations of this compound Cell_Culture->Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Stimulation->Cell_Lysis Forskolin For Gi, co-stimulate with Forskolin to elevate basal cAMP Forskolin->Stimulation cAMP_Quantification Quantify cAMP levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Quantification Data_Analysis Data Analysis (determine EC50/IC50 values) cAMP_Quantification->Data_Analysis

Workflow for a cAMP Accumulation Assay

Methodology:

  • Cell Culture: Cells stably or transiently expressing the β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor are cultured.

  • Stimulation: The cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with an agent like forskolin to induce a measurable level of cAMP that can then be inhibited.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) is determined.

Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors):

Methodology:

  • Cell Labeling: Cells expressing the α1-adrenergic receptor are incubated with [³H]myo-inositol to radiolabel the phosphoinositide pool.

  • Stimulation: The labeled cells are then stimulated with varying concentrations of this compound.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated by ion-exchange chromatography, and the radioactivity of each fraction is measured.

  • Data Analysis: The accumulation of total inositol phosphates is plotted against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a sympathomimetic agent that primarily acts indirectly by stimulating the release of norepinephrine from sympathetic neurons. It is also believed to possess weak, direct agonist activity at adrenergic receptors. While its physiological effects, such as increased blood pressure and heart rate, are well-documented and consistent with the activation of α1- and β1-adrenergic receptors, there is a significant lack of publicly available quantitative data regarding its direct binding affinities and functional potencies at the various adrenergic receptor subtypes. The signaling pathways activated by pholedrine are those characteristic of the adrenergic system, namely the Gq pathway for α1-receptors, the Gs pathway for β-receptors, and the Gi pathway for α2-receptors. Further research is required to fully elucidate the direct pharmacological profile of this compound at the molecular level. The experimental protocols described herein provide a framework for conducting such investigations.

Pholedrine Sulphate for the Diagnosis of Horner's Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of pholedrine sulphate in the diagnostic localization of Horner's syndrome. It covers the underlying pharmacology, experimental protocols, and comparative data with other diagnostic agents, tailored for a scientific audience.

Introduction to Horner's Syndrome and the Role of Pharmacological Testing

Horner's syndrome is a clinical triad of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic pathway. This three-neuron pathway originates in the hypothalamus and descends through the brainstem and spinal cord, synapses in the superior cervical ganglion, and finally innervates the eye and face. Lesions causing Horner's syndrome can be classified as central (first-order neuron), preganglionic (second-order neuron), or postganglionic (third-order neuron).

Pharmacological testing is a critical step in the evaluation of Horner's syndrome, not only to confirm the diagnosis but also to localize the site of the lesion. This localization is paramount as it guides further radiological investigation to identify underlying pathologies, which can range from benign to life-threatening conditions such as tumors or carotid artery dissection. Pholedrine, an indirect-acting sympathomimetic agent, serves as a valuable tool for this purpose, particularly in distinguishing preganglionic from postganglionic lesions.

Mechanism of Action of this compound

This compound is an amphetamine derivative, chemically similar to hydroxyamphetamine, that functions as an indirect-acting sympathomimetic amine. Its primary mechanism of action is to evoke the release of stored norepinephrine (noradrenaline) from the presynaptic vesicles of the postganglionic sympathetic neuron into the synaptic cleft.[1][2]

In the context of the eye, this released norepinephrine binds to α1-adrenergic receptors on the surface of the iris dilator muscle, causing the muscle to contract and resulting in pupillary dilation (mydriasis). The efficacy of pholedrine is, therefore, entirely dependent on the integrity of the postganglionic neuron and its capacity to produce and store norepinephrine.

  • Intact Postganglionic Neuron (Central or Preganglionic Lesion): If the lesion is central (first-order) or preganglionic (second-order), the postganglionic (third-order) neuron remains intact and its nerve terminals contain stores of norepinephrine. The administration of pholedrine will successfully trigger the release of this norepinephrine, leading to dilation of the affected pupil.[1]

  • Damaged Postganglionic Neuron (Postganglionic Lesion): In a postganglionic lesion, the third-order neuron is damaged, leading to Wallerian degeneration and depletion of norepinephrine stores in the presynaptic terminals. Consequently, when pholedrine is administered, there is little to no norepinephrine to be released, and the pupil fails to dilate or dilates only minimally.[1]

Quantitative Data on Pupillary Response

The interpretation of the pholedrine test is based on the differential pupillary response between the affected and the normal eye. While detailed quantitative data from large-scale clinical trials on pholedrine are limited in publicly available literature, existing studies provide a basis for expected outcomes.

ConditionAgentMean Pupillary Dilation (mm)Qualitative Description of Response
Normal Pupil 1% Pholedrine2.2[1]Robust dilation
Horner's Syndrome (Preganglionic Lesion) 1% PholedrineData not specifiedDilation is equal to or slightly more than the normal fellow pupil[1]
Horner's Syndrome (Postganglionic Lesion) 1% PholedrineData not specifiedMinimal to no dilation[1]
Horner's Syndrome (Postganglionic Lesion) - Comparative Agent 1% Phenylephrine2.3 (SD 1.1)Dilation due to denervation supersensitivity
Horner's Syndrome (Preganglionic Lesion) - Comparative Agent 1% HydroxyamphetamineDilation equal to or greater than the normal pupilDilation due to intact norepinephrine stores

Note: The quantitative data for preganglionic and postganglionic lesions with pholedrine are not explicitly detailed in available studies. The response is described qualitatively. Data for phenylephrine and hydroxyamphetamine are provided for comparative context due to their related mechanisms or applications.

Experimental Protocol: Pholedrine Test for Horner's Syndrome

The following is a generalized protocol for the administration of the pholedrine test, based on available literature and standard ophthalmological practices. This protocol should be adapted to specific institutional guidelines and patient characteristics.

4.1 Patient Preparation and Baseline Measurement

  • Obtain informed consent from the patient after explaining the procedure, potential side effects, and purpose of the test.

  • Ensure the patient has not received any other sympathomimetic or sympatholytic eye drops within the preceding 72 hours, as this can interfere with the test results by affecting norepinephrine stores.[1]

  • Place the patient in a dimly lit room for at least 10-15 minutes to allow for dark adaptation and stabilization of baseline pupil size.

  • Using a pupilometer or standardized photography with a fixed magnification and illumination, accurately measure the baseline pupil diameter of both eyes. Record these measurements.

4.2 Administration of this compound

  • Instill one to two drops of 1% this compound solution into the conjunctival sac of both the affected and the contralateral (unaffected) eye. The contralateral eye serves as a control.

  • Instruct the patient to keep their eyes closed gently for 1-2 minutes to maximize corneal absorption and prevent systemic absorption through the nasolacrimal duct.

4.3 Post-Instillation Measurement and Interpretation

  • The maximal mydriatic effect of pholedrine is typically observed between 20 and 90 minutes post-instillation.[1] It is recommended to measure pupil diameters at 45 and 60 minutes after administration.

  • Measure the pupil diameter of both eyes under the same lighting conditions and with the same measurement modality as the baseline.

  • Interpretation of Results:

    • Preganglionic Lesion: The pupils of both the affected and unaffected eyes will dilate. The affected pupil will dilate to a similar or even slightly greater extent than the normal pupil.

    • Postganglionic Lesion: The pupil of the unaffected eye will dilate, while the affected pupil will show minimal or no dilation. This results in an increase in the degree of anisocoria (the difference in pupil size).

Comparative Analysis with Other Diagnostic Agents

Pholedrine is one of several pharmacological agents used in the diagnosis of Horner's syndrome. Each has a distinct mechanism and role in the diagnostic algorithm.

AgentMechanism of ActionPrimary UseAdvantagesDisadvantages
Cocaine (4-10%) Norepinephrine reuptake inhibitorConfirmation of Horner's SyndromeHigh diagnostic efficacy for confirmationControlled substance, difficult to obtain; can have cardiovascular side effects.
Apraclonidine (0.5-1%) α2- and weak α1-adrenergic agonistConfirmation of Horner's SyndromeReadily available; reverses anisocoria, which is diagnostically useful.False negatives can occur in acute Horner's syndrome (less than 5-8 days) before denervation supersensitivity develops.
Pholedrine (1%) Indirect-acting sympathomimetic (NE release)Localization of the lesionEffective substitute for hydroxyamphetamine.Less commonly available than other agents; quantitative response data is not as well-documented.
Hydroxyamphetamine (1%) Indirect-acting sympathomimetic (NE release)Localization of the lesionHistorically the gold standard for localization.Often unavailable commercially.
Phenylephrine (1%) Direct α1-adrenergic agonistLocalization of the lesion (identifies postganglionic)Readily available; tests for denervation supersensitivity.Does not dilate a normal or preganglionically lesioned pupil, so a lack of dilation can be ambiguous.

Visualizations: Pathways and Workflows

Signaling Pathway of Pupillary Dilation

Caption: Signaling pathway of pholedrine-induced mydriasis.

Experimental Workflow for Pholedrine Test

G cluster_results Localization start Patient with Suspected Horner's Syndrome prep Patient Preparation (Dark Adaptation) start->prep baseline Baseline Pupil Measurement (Both Eyes) prep->baseline admin Instill 1% Pholedrine (Both Eyes) baseline->admin wait Wait 45-60 Minutes admin->wait post_measure Post-instillation Pupil Measurement (Both Eyes) wait->post_measure interpret Interpret Results post_measure->interpret preganglionic Preganglionic Lesion (Dilation in both eyes) interpret->preganglionic Symmetric Dilation postganglionic Postganglionic Lesion (Dilation failure in affected eye) interpret->postganglionic Asymmetric Dilation

Caption: Experimental workflow for the pholedrine diagnostic test.

Logical Relationship for Lesion Localization

G cluster_pathway Neuronal Integrity & NE Stores cluster_outcome Pupillary Response cluster_diagnosis Conclusion start Pholedrine Test Administered neuron_state Is the postganglionic neuron intact? start->neuron_state intact Neuron Intact Norepinephrine Stores Present neuron_state->intact  Yes damaged Neuron Damaged Norepinephrine Stores Depleted neuron_state->damaged  No dilation Pupil Dilates intact->dilation no_dilation Pupil Fails to Dilate damaged->no_dilation pre Preganglionic or Central Lesion dilation->pre post Postganglionic Lesion no_dilation->post

Caption: Logical diagram for interpreting pholedrine test results.

References

Cardiovascular Effects of Pholedrine Sulphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an overview of the expected cardiovascular effects of Pholedrine sulphate at therapeutic doses. It is important to note that specific quantitative data from dedicated clinical trials on this compound at therapeutic dosages are scarce in publicly available literature. Therefore, this document leverages data from a closely related sympathomimetic amine, ephedrine sulphate, to provide an illustrative understanding of the potential cardiovascular effects. The information presented herein is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental investigation.

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that has been used clinically as a pressor agent to treat hypotension. As a substituted phenethylamine derivative, its pharmacological effects are mediated through the adrenergic system, leading to cardiovascular responses. Understanding the precise nature and magnitude of these effects at therapeutic doses is critical for its safe and effective use and for the development of novel cardiovascular drugs. This guide summarizes the known mechanism of action of this compound, presents illustrative quantitative data on the cardiovascular effects of the related compound ephedrine sulphate, and provides a framework for experimental investigation.

Quantitative Data on Cardiovascular Effects (Illustrative Data from Ephedrine Sulphate)

Due to the limited availability of specific quantitative data for this compound at therapeutic doses, the following table summarizes the cardiovascular effects observed in a clinical study of orally administered ephedrine sulphate. Given the structural and pharmacological similarities between ephedrine and Pholedrine, these data can serve as a reasonable, albeit indirect, reference.

ParameterDosage of Ephedrine SulphateObserved EffectSource
Heart Rate 0.25 mg/kgLinear increase with a slope of 0.14% per µg/L of plasma concentration[1]
0.5 mg/kgLinear increase with a slope of 0.14% per µg/L of plasma concentration[1]
1.0 mg/kgLinear increase with a slope of 0.14% per µg/L of plasma concentration[1]
Systolic Blood Pressure 0.25 mg/kgMean maximum predicted increase of 53.7%[1]
0.5 mg/kgMean maximum predicted increase of 53.7%[1]
1.0 mg/kgMean maximum predicted increase of 53.7%[1]
Diastolic Blood Pressure 0.25 - 1.0 mg/kgNo significant concentration-effect relationship observed[1]

Mechanism of Action and Signaling Pathway

This compound is a sympathomimetic agent with both direct and indirect actions on adrenergic receptors.[2] Its primary mechanism involves the stimulation of α- and β-adrenergic receptors, leading to a cascade of intracellular events that mediate its cardiovascular effects.

Signaling Pathway of this compound

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Cardiomyocyte, Vascular Smooth Muscle) Pholedrine_in This compound NET Norepinephrine Transporter (NET) Pholedrine_in->NET Indirect Action: Inhibits reuptake & promotes release Alpha1 α1-Adrenergic Receptor Pholedrine_in->Alpha1 Direct Action Beta1 β1-Adrenergic Receptor Pholedrine_in->Beta1 Direct Action Vesicle Synaptic Vesicle (Norepinephrine) NE_out Norepinephrine Vesicle->NE_out ↑ Release NET->Vesicle NE_out->Alpha1 NE_out->Beta1 Gq Gq Protein Alpha1->Gq Gs Gs Protein Beta1->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Contraction Vasoconstriction/ ↑ Inotropy & Chronotropy Ca_release->Contraction PKA->Contraction

Signaling pathway of this compound.

Experimental Protocols

To rigorously assess the cardiovascular effects of this compound at therapeutic doses, a well-controlled clinical trial is necessary. The following outlines a potential experimental workflow based on established methodologies for cardiovascular drug assessment.

Experimental Workflow for Assessing Cardiovascular Effects

cluster_0 Phase 1: Subject Recruitment & Baseline Measurement cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Post-Administration Monitoring cluster_3 Phase 4: Data Analysis A Informed Consent & Health Screening B Baseline Cardiovascular Measurements (ECG, BP, HR, Cardiac Output) A->B C Randomized, Double-Blind, Placebo-Controlled Crossover Design B->C D Administration of Therapeutic Dose of this compound or Placebo C->D E Continuous Cardiovascular Monitoring (e.g., every 15 mins for 2 hours, then hourly) D->E F Blood Sampling for Pharmacokinetic Analysis E->F G Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling F->G H Statistical Analysis of Cardiovascular Parameters G->H I Safety and Tolerability Assessment H->I

Experimental workflow for cardiovascular assessment.

Detailed Methodologies:

  • Subject Population: Healthy adult volunteers, with stringent inclusion and exclusion criteria to minimize confounding variables.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize bias and intra-subject variability. A sufficient washout period between treatments is crucial.

  • Drug Administration: this compound would be administered at a defined therapeutic dose, likely through oral or intravenous routes depending on the formulation and desired onset of action.

  • Cardiovascular Monitoring:

    • Electrocardiogram (ECG): Continuous 12-lead ECG monitoring to assess heart rate, rhythm, and any potential arrhythmogenic effects.

    • Blood Pressure: Automated oscillometric or intra-arterial blood pressure monitoring for continuous and accurate measurements of systolic, diastolic, and mean arterial pressure.

    • Cardiac Output: Non-invasive methods such as impedance cardiography or pulse wave analysis can be used to measure cardiac output, stroke volume, and systemic vascular resistance.

  • Pharmacokinetic Sampling: Serial blood samples should be collected at predefined time points to determine the plasma concentration of Pholedrine and its metabolites. This allows for the correlation of drug concentration with the observed cardiovascular effects (PK/PD modeling).

  • Data Analysis: Statistical analysis should be performed to compare the cardiovascular parameters between the this compound and placebo groups. PK/PD models can be developed to characterize the dose-response relationship.

Conclusion

This compound, as a sympathomimetic amine, is expected to exert significant cardiovascular effects, primarily an increase in heart rate and blood pressure, at therapeutic doses. While direct quantitative data remains limited, insights from the closely related compound, ephedrine sulphate, provide a valuable framework for understanding its potential clinical profile. For a comprehensive characterization of this compound's cardiovascular effects, further well-controlled clinical studies employing rigorous methodologies are essential. Such studies will be instrumental in defining its therapeutic window and ensuring its safe application in clinical practice and in guiding future drug development efforts in the cardiovascular space.

References

Pholedrine Sulphate's Role in Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate, a sympathomimetic amine structurally related to methamphetamine, exerts its physiological effects primarily through the modulation of neurotransmitter release, particularly norepinephrine. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action on monoaminergic systems. While specific quantitative data for pholedrine's direct interaction with transporters and receptors are not extensively available in publicly accessible literature, this document extrapolates its likely mechanisms based on its structural similarity to other well-characterized indirect-acting sympathomimetics. This guide outlines the presumed signaling pathways, details relevant experimental protocols for studying compounds of this class, and presents the information in a format conducive to research and drug development applications.

Introduction

Pholedrine (4-hydroxy-N-methylamphetamine) is a synthetic sympathomimetic amine.[1] Historically, it has been used clinically in ophthalmology as a mydriatic agent to diagnose Horner's syndrome.[1] Its pharmacological effects are attributed to its ability to increase the concentration of norepinephrine in the synaptic cleft, thereby stimulating adrenergic receptors.[1] As an ephedrine-like agent, its mechanism of action is primarily indirect, involving the release of endogenous catecholamines.[1] Understanding the precise molecular interactions of this compound with neurotransmitter systems is crucial for defining its pharmacological profile and exploring potential therapeutic applications.

Core Mechanism of Action: Neurotransmitter Release

The principal mechanism of action of this compound, like other substituted amphetamines, is the promotion of non-exocytotic release of monoamine neurotransmitters, with a pronounced effect on norepinephrine. This is achieved through a multi-faceted interaction with the presynaptic neuronal terminal.

Interaction with Monoamine Transporters

Pholedrine is presumed to be a substrate for the norepinephrine transporter (NET), and likely to a lesser extent, the dopamine transporter (DAT) and the serotonin transporter (SERT). The interaction involves the following steps:

  • Uptake into the Presynaptic Terminal: Pholedrine is transported into the neuron by monoamine transporters.

  • Disruption of Vesicular Storage: Once inside the neuron, pholedrine disrupts the proton gradient of synaptic vesicles, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm. This is a common mechanism for amphetamine-like substances.

  • Transporter-Mediated Efflux: The increased cytoplasmic concentration of neurotransmitters causes the monoamine transporters to reverse their direction of transport, releasing neurotransmitters into the synaptic cleft.

Putative Role of Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor located intracellularly in monoaminergic neurons. It is activated by various amphetamine-like substances and plays a crucial role in modulating the activity of monoamine transporters. While direct evidence for pholedrine's activity at TAAR1 is lacking, its structural similarity to methamphetamine, a known TAAR1 agonist, suggests a potential interaction. Activation of TAAR1 can lead to the phosphorylation of monoamine transporters, which can further enhance neurotransmitter efflux.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, or EC50 values) for the binding affinity or functional potency of this compound at the norepinephrine transporter (NET), dopamine transporter (DAT), serotonin transporter (SERT), or its activity at the Trace Amine-Associated Receptor 1 (TAAR1). Research on structurally related compounds provides a basis for its presumed activity profile. For context, relevant data for related compounds are often determined through radioligand binding assays and functional uptake or release assays.

Signaling Pathways

The signaling cascade initiated by this compound leading to neurotransmitter release is complex and involves multiple intracellular events. The following diagram illustrates the generally accepted pathway for indirect-acting sympathomimetics.

cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Presynaptic Terminal Pholedrine_ext Pholedrine NET Norepinephrine Transporter (NET) Pholedrine_ext->NET 1. Uptake NE_ext Norepinephrine NET->NE_ext 5. Efflux Pholedrine_int Pholedrine NET->Pholedrine_int Vesicle Synaptic Vesicle Pholedrine_int->Vesicle 2. Disrupts Vesicular Storage TAAR1 TAAR1 Pholedrine_int->TAAR1 Putative Activation NE_cyto Cytoplasmic Norepinephrine Vesicle->NE_cyto 3. NE Leakage NE_vesicle Norepinephrine NE_cyto->NET 4. Reverse Transport AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->NET Phosphorylation (Modulates Efflux)

Caption: Proposed signaling pathway for pholedrine-induced norepinephrine release.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the interaction of indirect-acting sympathomimetics like this compound with monoamine transporters.

In Vitro Neurotransmitter Release Assay (Superfusion)

This protocol is designed to measure the release of a radiolabeled neurotransmitter from brain tissue slices or synaptosomes in response to a test compound.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_loading Radiolabel Loading cluster_superfusion Superfusion cluster_analysis Analysis A Brain Tissue (e.g., Striatum, Cortex) B Homogenization A->B C Centrifugation B->C D Synaptosome Preparation C->D E Incubation with [3H]-Norepinephrine D->E F Transfer to Superfusion Chamber E->F G Perfusion with Krebs-Ringer Buffer F->G H Collection of Baseline Fractions G->H I Introduction of This compound H->I J Collection of Experimental Fractions I->J K Scintillation Counting J->K L Data Analysis (Release as % of total) K->L

Caption: Workflow for an in vitro neurotransmitter release assay using superfusion.

Methodology:

  • Tissue Preparation: Brain regions rich in noradrenergic terminals (e.g., hippocampus, cortex) are dissected and homogenized in ice-cold sucrose buffer. Synaptosomes are prepared by differential centrifugation.

  • Radiolabel Loading: Synaptosomes are incubated with a solution containing a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) to allow for uptake into the presynaptic terminals.

  • Superfusion: The loaded synaptosomes are transferred to a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs-Ringer).

  • Sample Collection: Effluent fractions are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.

  • Drug Application: this compound at various concentrations is introduced into the perfusion buffer.

  • Analysis: The radioactivity in each collected fraction is quantified using liquid scintillation counting. The amount of neurotransmitter released is calculated and expressed as a percentage of the total radioactivity in the tissue.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound to a specific transporter by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

A Membrane Preparation (Cells expressing NET or brain tissue) B Incubation A->B E Separation of Bound and Free Radioligand (Filtration) B->E C [3H]-Nisoxetine (Radioligand for NET) C->B D This compound (Competing Ligand) D->B F Quantification of Bound Radioligand (Scintillation Counting) E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: Workflow for a radioligand binding assay for the norepinephrine transporter.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human norepinephrine transporter (hNET) or from brain tissue are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radioligand specific for NET (e.g., [3H]-nisoxetine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an indirect-acting sympathomimetic amine that primarily enhances noradrenergic neurotransmission by inducing transporter-mediated release of norepinephrine from presynaptic terminals. While its precise quantitative pharmacology at monoamine transporters and TAAR1 remains to be fully elucidated, its structural similarity to well-studied amphetamines provides a strong basis for its mechanism of action. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel sympathomimetic compounds, which is essential for advancing our understanding of their therapeutic potential and risks. Further research is warranted to obtain specific binding and functional data for pholedrine to more accurately define its pharmacological profile.

References

Methodological & Application

Application Note: Quantification of Pholedrine Sulphate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of pholedrine sulphate in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves an enzymatic hydrolysis step to convert this compound to pholedrine, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for use in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies.

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to treat hypotension. After administration, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulphate conjugate. To accurately quantify the total amount of pholedrine excreted, it is necessary to hydrolyze the sulphate conjugate back to the parent drug prior to analysis. This application note provides a detailed protocol for the quantification of total pholedrine in urine, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Pholedrine reference standard

  • Pholedrine-d5 (or other suitable internal standard)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium acetate

  • Acetic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18, 2.1 x 100 mm, 3.5 µm

  • Nitrogen generator

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • pH meter

Protocols

Standard and Quality Control (QC) Sample Preparation

Prepare stock solutions of pholedrine and the internal standard (IS) in methanol. Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions. Spike the appropriate amount of working solution into drug-free urine to prepare calibration standards and QC samples at desired concentrations.

Sample Preparation

2.1. Enzymatic Hydrolysis

  • To 1 mL of urine sample, calibrator, or QC, add 50 µL of internal standard working solution.

  • Add 1 mL of 0.2 M acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex mix and incubate at 60°C for 2 hours.

  • Allow the samples to cool to room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

2.2. Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid
Mobile Phase B Methanol/Acetonitrile (3:1, v/v) with 0.1% Acetic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)

3.2. Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 8 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pholedrine 166.1107.125
166.177.135
Pholedrine-d5 171.1112.125

Data Presentation

Method Performance Characteristics
ParameterResult
Linearity Range 1 - 100 ng/mL (r² > 0.99)[1]
Limit of Detection (LOD) 0.8 ng/mL[1]
Limit of Quantification (LOQ) 3 ng/mL[1]
Intra-day Precision (%RSD) 3.8 - 8.7%[1]
Inter-day Precision (%RSD) 6.7 - 10.7%[1]
Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis Add IS, Buffer, Enzyme spe 3. Solid-Phase Extraction (SPE) hydrolysis->spe Load Supernatant elution 4. Elution spe->elution Wash & Elute evaporation 5. Evaporation elution->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Injection reconstitution->lc_ms_analysis data_processing 8. Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound quantification in urine.

logical_relationship pholedrine_sulphate This compound (in Urine) hydrolysis Enzymatic Hydrolysis (Arylsulfatase) pholedrine_sulphate->hydrolysis pholedrine Pholedrine hydrolysis->pholedrine lc_separation LC Separation (C18 Column) pholedrine->lc_separation ionization ESI (+) Ionization lc_separation->ionization precursor_selection Precursor Ion Selection (m/z 166.1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (CID) precursor_selection->fragmentation product_detection Product Ion Detection (m/z 107.1, 77.1) fragmentation->product_detection

Caption: Analytical pathway from this compound to detection.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of total pholedrine in human urine after enzymatic hydrolysis of its sulphate conjugate. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for various toxicological and pharmacological applications. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories for routine analysis.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Pholedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine is a sympathomimetic amine that acts as a vasoconstrictor and is used in the management of hypotension. Accurate and reliable analytical methods are crucial for the quality control of pholedrine in pharmaceutical formulations. This application note provides a detailed protocol for the quantitative analysis of pholedrine using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes reversed-phase chromatography to separate pholedrine from potential degradation products and excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected and quantified using a UV detector at a wavelength where pholedrine exhibits significant absorbance.

Materials and Reagents

  • Pholedrine Sulfate Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Orthophosphate (KH2PO4)

  • Orthophosphoric Acid

  • HPLC Grade Water

  • 0.45 µm Membrane Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of pholedrine.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm
Run Time 10 minutes

Experimental Protocol

Preparation of Mobile Phase
  • Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 10 mM solution.

  • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degas the mobile phase by sonication for 15 minutes before use.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of Pholedrine Sulfate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution (for a Tablet Formulation)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of pholedrine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

System Suitability

Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 1.5.

Analysis

Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.

Data Presentation

The quantitative data for the developed HPLC method is summarized in the table below.

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 20
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98.0 - 102.0

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 70:30) Injection Inject 20 µL MobilePhase->Injection StandardSol Standard Solution (1-20 µg/mL) StandardSol->Injection SampleSol Sample Solution (from tablets) SampleSol->Injection Column C18 Column (250x4.6mm, 5µm) Injection->Column Flow Rate 1.0 mL/min Detection UV Detection (275 nm) Column->Detection Temp: 30°C Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Pholedrine Chromatogram->Quantification

Caption: HPLC workflow for Pholedrine analysis.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of pholedrine in pharmaceutical dosage forms. The method is also stability-indicating, as it can effectively separate the active pharmaceutical ingredient from its degradation products. This protocol is suitable for routine quality control analysis in the pharmaceutical industry.

Application Notes and Protocols for the Development of a Stable Ophthalmic Formulation of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine sulphate is a sympathomimetic amine utilized in ophthalmic applications primarily for its mydriatic (pupil-dilating) properties. As a substituted phenylethanolamine, pholedrine is structurally susceptible to oxidative degradation, a common challenge in the formulation of stable aqueous solutions for ophthalmic use. This document provides detailed application notes and protocols for the development of a stable, sterile, and efficacious ophthalmic formulation of this compound.

The protocols herein address critical formulation parameters including pH, tonicity, and protection from oxidative and photolytic degradation. Adherence to these guidelines will facilitate the development of a robust and commercially viable ophthalmic solution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValue/InformationReference
Chemical Name4-[2-(methylamino)propyl]phenol sulphate[General Chemical Knowledge]
Molecular Formula(C₁₀H₁₅NO)₂·H₂SO₄[General Chemical Knowledge]
Molecular Weight428.5 g/mol [General Chemical Knowledge]
AppearanceWhite or almost white crystalline powder[General Chemical Knowledge]
SolubilityFreely soluble in water[General Chemical Knowledge]
pKa (estimated for the phenolic group)~10[Based on similar phenolic compounds]
pKa (of the secondary amine)~9-10[Based on similar amines]
SusceptibilityProne to oxidation and photodegradation[General Chemical Knowledge]

Formulation Development

Target Formulation Profile

The ideal ophthalmic formulation for this compound should meet the following criteria:

ParameterTarget ValueRationale
This compound Concentration1.0% w/vClinically effective concentration for mydriasis.
pH6.8 - 7.4To ensure patient comfort and minimize irritation, mimicking the pH of lachrymal fluid.
Tonicity280 - 320 mOsmol/kgIsotonic with lachrymal fluid to prevent ocular irritation.
Viscosity< 25 cPTo ensure easy instillation as eye drops.
AppearanceClear, colorless solutionFor patient acceptance and to indicate stability.
SterilitySterileMandatory for all ophthalmic preparations.
Stability≥ 24 months at 2-8°CTo ensure a commercially viable shelf-life.
Excipient Selection

The selection of appropriate excipients is critical to achieving a stable and effective formulation.

Excipient ClassRecommended ExcipientConcentration Range (% w/v)Purpose
Buffering AgentBoric Acid/Sodium Borate0.5 - 1.5To maintain the pH within the target range and enhance stability.
Tonicity-adjusting AgentSodium Chlorideq.s. to isotonicityTo adjust the tonicity of the formulation to be isotonic with tears.
AntioxidantSodium Metabisulfite0.01 - 0.1To protect this compound from oxidative degradation.
PreservativeBenzalkonium Chloride0.005 - 0.02To ensure the sterility of the multi-dose formulation after opening.
VehicleWater for Injection (WFI)q.s. to 100%The solvent for the formulation.
Formulation Workflow

The following diagram illustrates the workflow for developing the this compound ophthalmic solution.

G cluster_0 Formulation Development Workflow API_Characterization API Characterization (this compound) Excipient_Screening Excipient Screening (Buffers, Antioxidants, etc.) API_Characterization->Excipient_Screening Prototype_Formulation Prototype Formulation (Lab Scale Batches) Excipient_Screening->Prototype_Formulation Process_Optimization Process Optimization (Mixing, Filtration) Prototype_Formulation->Process_Optimization Stability_Studies Accelerated & Long-Term Stability Studies Process_Optimization->Stability_Studies Final_Formulation Final Formulation Lock-in Stability_Studies->Final_Formulation

Figure 1: Formulation Development Workflow

Experimental Protocols

Protocol for Preparation of a 100 mL Trial Batch

Materials:

  • This compound: 1.0 g

  • Boric Acid: 1.0 g

  • Sodium Borate: q.s. to pH 7.0

  • Sodium Chloride: q.s. to tonicity

  • Sodium Metabisulfite: 0.05 g

  • Benzalkonium Chloride (50% solution): 0.02 mL

  • Water for Injection (WFI): q.s. to 100 mL

Procedure:

  • Preparation of Buffer Vehicle:

    • In a sterile beaker, dissolve boric acid and sodium metabisulfite in approximately 80 mL of WFI.

    • Adjust the pH to 7.0 with a solution of sodium borate.

    • This step should be performed under a nitrogen blanket to minimize oxygen exposure.

  • Dissolution of API:

    • Slowly add and dissolve the this compound in the buffered vehicle with gentle stirring.

  • Addition of Other Excipients:

    • Add and dissolve the required amount of sodium chloride for tonicity adjustment. The exact amount should be calculated based on the sodium chloride equivalent of all other components.

    • Add the benzalkonium chloride solution and mix thoroughly.

  • Final Volume Adjustment:

    • Add WFI to bring the final volume to 100 mL.

  • Sterile Filtration:

    • Aseptically filter the solution through a sterile 0.22 µm PVDF or PES membrane filter into a sterile container.

  • Packaging:

    • Aseptically fill the sterile solution into sterile ophthalmic dropper bottles.

Protocol for Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)
Flow Rate1.0 mL/min
Detection Wavelength275 nm
Injection Volume20 µL
Column Temperature30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of 100 µg/mL.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a theoretical concentration of 100 µg/mL of this compound.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat the sample with 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol for Stability Study

A comprehensive stability study is essential to determine the shelf-life of the final formulation.

G cluster_1 Stability Testing Protocol Formulation Final Formulation in Final Packaging Storage_Conditions Storage Conditions (Long-Term, Accelerated, Intermediate) Formulation->Storage_Conditions Time_Points Time Points (0, 3, 6, 9, 12, 18, 24 months) Storage_Conditions->Time_Points Analytical_Tests Analytical Tests (Assay, Degradants, pH, etc.) Time_Points->Analytical_Tests Data_Analysis Data Analysis & Shelf-Life Determination Analytical_Tests->Data_Analysis

Figure 2: Stability Testing Protocol

Storage Conditions and Testing Frequency:

Storage ConditionTesting Frequency (Months)
Long-Term: 5°C ± 3°C0, 3, 6, 9, 12, 18, 24
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 12

Parameters to be Tested:

  • Appearance (Visual Inspection)

  • pH

  • Assay of this compound (by stability-indicating HPLC)

  • Related Substances/Degradation Products (by stability-indicating HPLC)

  • Preservative Efficacy Testing (at the beginning and end of the study)

  • Sterility Testing (at the beginning and end of the study)

Data Presentation

All quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.

Table 5.1: Stability Data for this compound Ophthalmic Solution (Long-Term: 5°C ± 3°C)

Time (Months)AppearancepHAssay (%)Total Impurities (%)
0Clear, colorless7.0100.2<0.1
3
6
9
12
18
24

Table 5.2: Stability Data for this compound Ophthalmic Solution (Accelerated: 25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)AppearancepHAssay (%)Total Impurities (%)
0Clear, colorless7.0100.2<0.1
3
6

Conclusion

The development of a stable ophthalmic formulation of this compound is achievable through careful selection of excipients and a well-defined manufacturing process. The protocols outlined in this document provide a comprehensive framework for formulation development, analytical method validation, and stability testing. By following these guidelines, researchers and drug development professionals can successfully formulate a high-quality, stable, and effective this compound ophthalmic solution.

Application Notes and Protocols: Pholedrine Sulphate as a Wastewater Epidemiology Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring public health trends in near real-time. By analyzing the concentrations of specific human biomarkers in wastewater, researchers can estimate the collective consumption of various substances within a defined population. Pholedrine (4-hydroxymethamphetamine), a primary metabolite of methamphetamine, is a promising biomarker for assessing methamphetamine use. Unlike the parent compound, which can be directly disposed of into the sewer system, leading to overestimated consumption rates, pholedrine is primarily excreted after human metabolism. This makes its presence in wastewater a more reliable indicator of actual consumption.

These application notes provide a comprehensive overview and detailed protocols for the utilization of pholedrine sulphate as a biomarker in wastewater epidemiology.

Application: A More Accurate Estimation of Methamphetamine Consumption

The primary application of monitoring this compound in wastewater is to refine the estimation of methamphetamine consumption within a community. Traditional WBE studies often rely on measuring the parent methamphetamine compound. However, this approach is susceptible to overestimation due to the direct disposal of unused drugs into the sewer system. As a metabolite, pholedrine is a more specific marker of human consumption. By measuring pholedrine, researchers can:

  • Differentiate between drug consumption and direct disposal: The ratio of pholedrine to methamphetamine can indicate instances of large-scale disposal of the parent drug.

  • Improve the accuracy of consumption estimates: By focusing on a biomarker that is a product of human metabolism, a more realistic picture of the scale of methamphetamine use can be obtained.

  • Provide valuable data for public health interventions: Accurate data on drug consumption trends can help public health officials and law enforcement agencies to better target their resources and interventions.

Data Presentation

The stability of a biomarker in wastewater is crucial for accurate WBE. Studies have shown that pholedrine exhibits high stability under various conditions, making it a robust biomarker.

Table 1: Stability of Pholedrine in Wastewater Matrix

ConditionTemperaturePreservationStability (Transformation after 1 week)
Unfiltered Wastewater4°CNoneHigh (0-20%)
Unfiltered Wastewater20°CNoneHigh (0-20%)
Filtered Wastewater4°CNoneHigh (0-20%)
Filtered Wastewater20°CNoneHigh (0-20%)
Unfiltered WastewaterRoom TempAcidification (pH 2)High (0-20%)
Filtered WastewaterRoom TempAcidification (pH 2)High (0-20%)
Unfiltered WastewaterRoom TempSodium MetabisulfiteHigh (0-20%)
Filtered WastewaterRoom TempSodium MetabisulfiteHigh (0-20%)

Data synthesized from Bade, R., et al. (2021). "Pholedrine is a marker of direct disposal of methamphetamine". Science of The Total Environment, 782, 146839.

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A5 mM ammonium acetate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of pholedrine from matrix interferences
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound
Product Ions (m/z)To be determined for this compound (quantifier and qualifier)
Collision EnergyOptimized for fragmentation of the precursor ion
Dwell Time100 ms

These parameters are proposed based on typical methods for similar analytes and would require optimization and validation for this compound in wastewater.

Experimental Protocols

Protocol 1: Wastewater Sample Collection and Preparation

Objective: To collect and prepare a representative wastewater sample for the analysis of this compound.

Materials:

  • 24-hour composite sampler

  • Amber glass or polypropylene bottles

  • Hydrochloric acid (HCl) or sulphuric acid (H₂SO₄) for preservation

  • Glass fiber filters (0.7 µm)

  • Solid Phase Extraction (SPE) manifold

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect a 24-hour composite sample of influent wastewater using an automated sampler. This provides a representative sample over a full day. Store the collected sample in amber glass or polypropylene bottles at 4°C.

  • Preservation: Immediately after collection, acidify the sample to pH 2 with HCl or H₂SO₄ to inhibit microbial degradation of the analyte.

  • Filtration: Filter the wastewater sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Solid Phase Extraction (SPE): a. Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. b. Loading: Load 100 mL of the filtered wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min. c. Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of 40% methanol in water to remove interferences. d. Elution: Elute the analyte from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

Objective: To quantify the concentration of this compound in the prepared wastewater extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., pholedrine-d₃)

  • Mobile phases (as described in Table 2)

  • Reconstituted sample extract from Protocol 1

Procedure:

  • Instrument Setup: Set up the LC-MS/MS system with the parameters outlined in Table 2. The specific MRM transitions and collision energies for this compound must be determined by infusing a standard solution of the analyte.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase, ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range. Spike each standard with a constant concentration of the internal standard.

  • Sample Analysis: Inject the reconstituted sample extract, calibration standards, and quality control samples into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for the quantifier and qualifier ions of this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the wastewater sample by interpolating its peak area ratio from the calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Analysis collection 24h Composite Wastewater Sampling preservation Acidification (pH 2) collection->preservation filtration Filtration (0.7 µm) preservation->filtration conditioning Cartridge Conditioning filtration->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Data Quantification lcms->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_consumption Population Level cluster_excretion Individual Level cluster_wastewater Environmental Matrix cluster_estimation Epidemiological Outcome meth_consumption Methamphetamine Consumption metabolism Human Metabolism meth_consumption->metabolism excretion Excretion of Pholedrine metabolism->excretion wastewater Wastewater Collection excretion->wastewater analysis Pholedrine Measurement wastewater->analysis estimation Refined Consumption Estimate analysis->estimation

Caption: Logic of using pholedrine as a WBE biomarker.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response pholedrine Pholedrine (Sympathomimetic Amine) receptor Adrenergic Receptor (GPCR) pholedrine->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka response Physiological Response (e.g., increased heart rate) pka->response

Caption: General sympathomimetic signaling pathway.

Solid-Phase Extraction of Pholedrine Sulphate from Plasma: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Pholedrine sulphate from plasma samples. The following sections offer a comprehensive guide to two effective methods, a comparative analysis of their performance, and visual workflows to aid in experimental setup.

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine used as a cardiovascular agent. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering significant advantages over liquid-liquid extraction by providing cleaner extracts, higher recovery, and ease of automation.

This guide details two primary SPE methodologies for this compound extraction: a reversed-phase SPE method and a mixed-mode SPE method suitable for sympathomimetic amines.

Method 1: Reversed-Phase Solid-Phase Extraction

This method utilizes a C18-based sorbent to retain Pholedrine based on hydrophobic interactions.

Experimental Protocol

1. Materials and Reagents:

  • SPE Cartridge: SPEC-C18AR/MP3® or equivalent C18 sorbent

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Acetate

  • Acetonitrile (HPLC grade)

  • Acetic Acid

  • Internal Standard (e.g., D11-methamphetamine)

2. Sample Preparation:

  • To 1 mL of plasma, add the internal standard.

  • Vortex mix for 30 seconds.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of an appropriate buffer (e.g., ammonium acetate buffer, pH 5).

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of a weak organic solvent wash (e.g., 5% methanol in water) to remove less retained impurities.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute Pholedrine with 3 mL of an appropriate elution solvent (e.g., methanol/acetonitrile 3/1 (v/v) with 0.02% acetic acid).[1]

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Reversed-Phase) cluster_analysis Analysis plasma 1 mL Plasma is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 load Load Sample vortex1->load condition Condition: 3 mL Methanol 3 mL Water equilibrate Equilibrate: 3 mL Buffer (pH 5) condition->equilibrate equilibrate->load wash Wash: 3 mL Water 3 mL 5% Methanol load->wash dry Dry Cartridge wash->dry elute Elute: 3 mL Methanol/Acetonitrile (3:1, v/v) + 0.02% Acetic Acid dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Reversed-Phase SPE Workflow for this compound.

Method 2: Mixed-Mode Solid-Phase Extraction

This method is designed for sympathomimetic amines, including Pholedrine, and utilizes a sorbent with both reversed-phase (C8) and strong cation exchange (benzenesulfonic acid) functionalities. This dual retention mechanism provides enhanced selectivity for basic drugs.

Experimental Protocol

1. Materials and Reagents:

  • SPE Cartridge: Clean Screen® DAU or equivalent mixed-mode cation exchange sorbent

  • Methanol (HPLC grade)

  • Deionized Water

  • 100 mM Phosphate Buffer (pH 6.0)

  • 100 mM Acetic Acid

  • Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Internal Standard (e.g., deuterated analogue)

2. Sample Preparation:

  • To 1 mL of plasma, add the internal standard.

  • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex. The final pH should be 6.0 ± 0.5.

  • Centrifuge the sample to precipitate proteins and use the supernatant for loading.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Loading: Load the supernatant from the prepared sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash 1: 3 mL of deionized water.

    • Wash 2: 3 mL of 100 mM acetic acid.

    • Wash 3: 3 mL of methanol.

  • Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes.

  • Elution: Elute the analytes with 3 mL of freshly prepared dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Mixed-Mode) cluster_analysis Analysis plasma 1 mL Plasma is Add Internal Standard plasma->is buffer Add 2 mL Phosphate Buffer (pH 6.0) is->buffer centrifuge Vortex & Centrifuge buffer->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition: 3 mL Methanol 3 mL Water 3 mL Buffer (pH 6.0) condition->load wash Wash: 3 mL Water 3 mL Acetic Acid 3 mL Methanol load->wash dry Dry Cartridge wash->dry elute Elute: 3 mL CH2Cl2/IPA/NH4OH (78:20:2) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Mixed-Mode SPE Workflow for Sympathomimetic Amines.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the two described SPE methods.

ParameterMethod 1: Reversed-Phase (C18)Method 2: Mixed-Mode (Cation Exchange)
Analyte PholedrineSympathomimetic Amines (e.g., Amphetamine)
Sorbent SPEC-C18AR/MP3®Clean Screen® DAU
Recovery 67%[1]>90% (Typical)
Limit of Detection (LOD) 0.8 ng/mL[1]Typically in the low ng/mL range
Lower Limit of Quantification (LLOQ) 3 ng/mL[1]Typically in the low ng/mL range

Concluding Remarks

Both reversed-phase and mixed-mode solid-phase extraction techniques are effective for the isolation of this compound from plasma. The choice of method may depend on the specific requirements of the assay, such as desired recovery, required limit of quantification, and the need to remove specific interfering substances. The mixed-mode SPE protocol generally offers higher recovery and enhanced selectivity for basic compounds due to its dual retention mechanism. However, the reversed-phase method has been specifically validated for Pholedrine and provides a robust alternative. It is recommended that each laboratory validates the chosen method according to their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine with cardiovascular effects, including increased blood pressure and heart rate.[1][2] In forensic toxicology, the detection and quantification of pholedrine are crucial, as it can be a metabolite of methamphetamine and may be involved in cases of intoxication.[1][2] These application notes provide detailed protocols for the analysis of pholedrine sulphate in biological specimens using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physiological Effects and Metabolism

Pholedrine acts as an indirect sympathomimetic agent, exerting its effects by stimulating the release of norepinephrine from presynaptic nerve terminals. This leads to the activation of adrenergic receptors, resulting in physiological responses such as vasoconstriction and tachycardia.[3][4] High doses can lead to severe cardiovascular and central nervous system effects. Pholedrine is a known metabolite of methamphetamine, formed by the hydroxylation of the parent compound.[1][2]

cluster_metabolism Pholedrine Metabolism Methamphetamine Methamphetamine Pholedrine Pholedrine Methamphetamine->Pholedrine CYP2D6 Conjugated_Metabolites Sulphate and Glucuronide Conjugates Pholedrine->Conjugated_Metabolites Phase II Enzymes

Caption: Metabolic pathway of methamphetamine to pholedrine and its conjugates.

Analytical Protocols

The following sections detail the protocols for the extraction and analysis of pholedrine from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the cleanup and concentration of pholedrine from complex biological samples like blood and urine.[1][2]

Materials:

  • SPEC-C18AR/MP3® or equivalent C18 SPE columns

  • Methanol

  • Acetonitrile

  • Ammonium acetate

  • Acetic acid

  • Internal Standards (e.g., D11-methamphetamine, D5-methylenedioxymethamphetamine)[1][2]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment: To 1 mL of urine or blood, add the internal standard solution. Vortex for 30 seconds.

  • Column Conditioning: Condition the SPE column with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of a 5% acetonitrile in water solution.

  • Elution: Elute the analyte with 3 mL of a methanol/acetonitrile (3/1, v/v) mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Instrumentation and Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of pholedrine in biological fluids.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with a turbo ion-spray source[1]

Chromatographic Conditions:

  • Column: RP-18 stationary phase (e.g., C18 column)[1]

  • Mobile Phase A: 5mM ammonium acetate/acetonitrile (95/5, v/v) with 0.02% acetic acid[1]

  • Mobile Phase B: Methanol/acetonitrile (3/1, v/v) with 0.02% acetic acid[1]

  • Gradient: 50% to 70% B over a specified time[1]

  • Flow Rate: As optimized for the specific column and system

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: To be determined by direct infusion of a pholedrine standard.

GC-MS is a robust technique for the analysis of pholedrine, typically requiring derivatization to improve its chromatographic properties.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Derivatization:

  • The extracted and dried sample residue can be derivatized using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to create more volatile and thermally stable derivatives.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Quantitative Data Summary

The following tables summarize the quantitative parameters of a validated LC-MS/MS method for pholedrine analysis.[1][2]

ParameterValueReference
Limit of Detection (LOD)0.8 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)3 ng/mL[1][2]
Linearity Range1 - 100 ng/mL[1][2]
Correlation Coefficient (r)0.999[1][2]
PrecisionRSD (%)Reference
Intra-day (5-80 ng/mL)3.8 - 8.7%[1][2]
Inter-day (5-100 ng/mL)6.7 - 10.7%[1][2]

Experimental Workflows and Signaling Pathways

cluster_workflow Analytical Workflow for Pholedrine Sample_Collection Biological Sample (Blood/Urine) Sample_Preparation Solid-Phase Extraction (SPE) Sample_Collection->Sample_Preparation Analysis LC-MS/MS or GC-MS Analysis Sample_Preparation->Analysis Data_Processing Data Acquisition and Quantification Analysis->Data_Processing Reporting Forensic Report Data_Processing->Reporting cluster_signaling Pholedrine Signaling Pathway Pholedrine Pholedrine Presynaptic_Neuron Presynaptic Neuron Pholedrine->Presynaptic_Neuron NE_Vesicles Norepinephrine (NE) Vesicles Presynaptic_Neuron->NE_Vesicles Displaces NE NE_Release NE Release NE_Vesicles->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Postsynaptic_Receptor Adrenergic Receptor (Postsynaptic) Synaptic_Cleft->Postsynaptic_Receptor NE binds Physiological_Response Physiological Response (e.g., Vasoconstriction) Postsynaptic_Receptor->Physiological_Response

References

Application Notes and Protocols for In Vivo Study of Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine sulphate, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine with structural similarities to ephedrine and methamphetamine.[1] It has been used clinically as a topical myriatic agent to dilate the pupil.[1] As a sympathomimetic, pholedrine is expected to exert its effects by stimulating the sympathetic nervous system, primarily through interaction with adrenergic receptors.[1][2] Understanding the in vivo pharmacological profile of this compound is crucial for elucidating its mechanism of action, therapeutic potential, and safety profile.

These application notes provide a detailed experimental design for the in vivo investigation of this compound, focusing on its cardiovascular, metabolic, and central nervous system (CNS) effects in a preclinical animal model.

Materials and Methods

1. Animals:

  • Male Sprague-Dawley rats (250-300g)

  • Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.

2. Reagents:

  • This compound (analytical grade)

  • Saline (0.9% NaCl, sterile)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

  • Reagents for analytical quantification (e.g., HPLC or LC-MS/MS standards and solvents)

3. Equipment:

  • Non-invasive blood pressure monitoring system for rodents

  • Telemetry system for continuous monitoring of cardiovascular parameters (optional, but recommended)

  • Metabolic cages for urine and feces collection

  • Blood glucose meter and lactate meter

  • Open-field arena for locomotor activity assessment

  • Analytical instrumentation (HPLC or LC-MS/MS) for bioanalysis

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects

This protocol is adapted from methodologies used for studying other sympathomimetic amines like phenylephrine and ephedrine.[3][4][5][6]

Objective: To determine the dose-dependent effects of this compound on cardiovascular parameters.

Procedure:

  • Animal Preparation: Acclimatize rats to the blood pressure measurement procedure for several days before the experiment to minimize stress-induced variations.

  • Dosing: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. Administer single intraperitoneal (i.p.) or intravenous (i.v.) injections of this compound at various doses (e.g., 0.1, 0.5, 1, 5 mg/kg) or a vehicle control (saline). A dose-response study is recommended.

  • Cardiovascular Monitoring:

    • Measure systolic blood pressure, diastolic blood pressure, and heart rate at baseline (pre-dose) and at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-administration.

    • For more detailed analysis, use telemetry implants for continuous recording of blood pressure, heart rate, and electrocardiogram (ECG).

  • Data Analysis: Plot the change in cardiovascular parameters from baseline over time for each dose group. Calculate the mean and standard error of the mean (SEM) for each parameter at each time point.

Anticipated Data Presentation:

Dose (mg/kg)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)
Vehicle
0.1
0.5
1.0
5.0
Values to be presented as Mean ± SEM at peak effect time point.
Protocol 2: Evaluation of Metabolic Effects

Objective: To investigate the acute metabolic effects of this compound.

Procedure:

  • Animal Preparation and Dosing: Follow the same procedure as in Protocol 1.

  • Metabolic Monitoring:

    • Collect blood samples (via tail vein or saphenous vein) at baseline and at selected time points post-dose (e.g., 30 and 60 minutes).

    • Measure blood glucose and lactate concentrations using appropriate meters.

    • For a more comprehensive metabolic profile, plasma samples can be collected for analysis of free fatty acids and other metabolites.

  • Data Analysis: Compare the changes in blood glucose and lactate levels between the this compound-treated groups and the vehicle control group.

Anticipated Data Presentation:

Dose (mg/kg)Change in Blood Glucose (mg/dL)Change in Blood Lactate (mmol/L)
Vehicle
1.0
5.0
Values to be presented as Mean ± SEM at 60 minutes post-dose.
Protocol 3: Assessment of Central Nervous System (CNS) Effects

Objective: To assess the impact of this compound on spontaneous locomotor activity.

Procedure:

  • Animal Preparation and Dosing: Follow the same procedure as in Protocol 1.

  • Locomotor Activity:

    • Individually place rats in an open-field arena immediately after dosing.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled and other behavioral parameters. Compare the activity levels of the treated groups to the control group.

Anticipated Data Presentation:

Dose (mg/kg)Total Distance Traveled (cm) in 60 min
Vehicle
1.0
5.0
Values to be presented as Mean ± SEM.
Protocol 4: Pharmacokinetic Analysis

Objective: To determine the concentration of this compound and its major metabolites in biological fluids over time.

Procedure:

  • Dosing and Sample Collection: Administer a single dose of this compound to a group of rats. Collect blood samples (into heparinized tubes) at various time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose. Place animals in metabolic cages to collect urine for 24 hours.

  • Sample Preparation:

    • Centrifuge blood samples to separate plasma.

    • Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction on plasma and urine samples to isolate the drug and its metabolites.[7][8]

  • Analytical Method:

    • Develop and validate a sensitive and specific analytical method using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or more preferably, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[9]

  • Data Analysis: Construct a plasma concentration-time curve for this compound. Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Analyze urine samples to identify and quantify metabolites.

Anticipated Data Presentation:

Time (min)Plasma Concentration of Pholedrine (ng/mL)
5
15
30
60
120
240
480
Values to be presented as Mean ± SEM.

Visualizations

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Dosing (this compound or Vehicle) Dosing (this compound or Vehicle) Baseline Measurements->Dosing (this compound or Vehicle) Cardiovascular Monitoring Cardiovascular Monitoring Dosing (this compound or Vehicle)->Cardiovascular Monitoring Metabolic Monitoring Metabolic Monitoring Dosing (this compound or Vehicle)->Metabolic Monitoring CNS Monitoring CNS Monitoring Dosing (this compound or Vehicle)->CNS Monitoring Pharmacokinetic Sampling Pharmacokinetic Sampling Dosing (this compound or Vehicle)->Pharmacokinetic Sampling Data Analysis Data Analysis Cardiovascular Monitoring->Data Analysis Metabolic Monitoring->Data Analysis CNS Monitoring->Data Analysis Bioanalytical Quantification Bioanalytical Quantification Pharmacokinetic Sampling->Bioanalytical Quantification Bioanalytical Quantification->Data Analysis

Caption: Experimental workflow for in vivo this compound studies.

G Pholedrine_Sulphate Pholedrine_Sulphate Adrenergic_Receptors Adrenergic Receptors (α and β) Pholedrine_Sulphate->Adrenergic_Receptors Direct stimulation Sympathetic_Nerve_Terminal Sympathetic_Nerve_Terminal Pholedrine_Sulphate->Sympathetic_Nerve_Terminal Indirect action Effector_Cells Effector Cells (e.g., smooth muscle, cardiac muscle) Adrenergic_Receptors->Effector_Cells Norepinephrine_Release Norepinephrine_Release Sympathetic_Nerve_Terminal->Norepinephrine_Release Norepinephrine_Release->Adrenergic_Receptors Physiological_Response Physiological Response (e.g., vasoconstriction, increased heart rate) Effector_Cells->Physiological_Response

Caption: Presumed signaling pathway of this compound.

References

Application Notes and Protocols for Pholedrine Sulphate in Mydriasis Induction for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pholedrine sulphate, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that acts as an indirect adrenergic agonist.[1] It is structurally related to amphetamine and is used topically as an ophthalmic solution to induce mydriasis (dilation of the pupil).[1] Its primary application in a clinical setting has been in the diagnosis of Horner's syndrome, where it helps to localize the site of the lesion in the sympathetic pathway.[2][3] In a research context, this compound can be a valuable tool for studies requiring pupillary dilation to facilitate examination of the retina and other posterior structures of the eye, or for investigating the pharmacology of the sympathetic nervous system.

Mechanism of Action

This compound is an indirect-acting sympathomimetic agent. Unlike direct-acting agonists that bind to and activate adrenergic receptors, pholedrine acts by stimulating the release of norepinephrine from the presynaptic nerve terminals of the sympathetic neurons that innervate the iris dilator muscle.[2] This released norepinephrine then binds to α1-adrenergic receptors on the surface of the iris dilator muscle cells.

The binding of norepinephrine to α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in the contraction of the iris dilator muscle and subsequent mydriasis.

G cluster_neuron Sympathetic Neuron Terminal cluster_muscle Iris Dilator Smooth Muscle Cell Pholedrine This compound Vesicle Norepinephrine Vesicle Pholedrine->Vesicle stimulates NE_release Norepinephrine Release Vesicle->NE_release Alpha1R α1-Adrenergic Receptor (Gq-coupled) NE_release->Alpha1R binds to PLC Phospholipase C Alpha1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates Actin Actin Myosin->Actin interacts with Contraction Muscle Contraction (Mydriasis) Actin->Contraction

Caption: Signaling pathway of this compound-induced mydriasis.

Pharmacological Profile

The mydriatic effect of this compound is characterized by a relatively rapid onset and a moderate duration of action. In normal human subjects, a topical application of Pholedrine eye drops resulted in a mean pupil dilation of 2.2 mm.[2] The maximal effect is typically observed between 20 and 90 minutes after administration, and the total duration of action can be up to 8-10 hours.[2] A 1% solution of Pholedrine has been shown to have a mydriatic effect similar to that of a 0.5% hydroxyamphetamine solution.[3]

Data Presentation

The following table summarizes the available quantitative data on the mydriatic effect of this compound. It is important to note that detailed dose-response and comparative efficacy studies in various research animals are limited in the publicly available literature.

ParameterValueSpeciesConcentrationReference
Mean Pupil Dilation2.2 mmHumanNot specified[2]
Time to Maximal Effect20 - 90 minutesHumanNot specified[2]
Duration of ActionUp to 8 - 10 hoursHumanNot specified[2]
Comparative Efficacy1% Pholedrine ≈ 0.5% HydroxyamphetamineHuman1%[3]

Experimental Protocols

This protocol describes the preparation of a 100 mL stock of a 1% (10 mg/mL) this compound ophthalmic solution. This protocol is a general guideline and may need to be adapted based on specific experimental requirements and institutional guidelines. Aseptic techniques should be strictly followed.

Materials:

  • This compound powder (USP grade)

  • Sterile, deionized water

  • Sodium chloride (for tonicity adjustment)

  • Hydrochloric acid (0.1 N) or Sodium hydroxide (0.1 N) (for pH adjustment)

  • Benzalkonium chloride (as a preservative, optional)

  • Sterile 0.22 µm syringe filters

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile storage bottles

  • pH meter

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Dissolution: In a sterile beaker, dissolve the this compound powder in approximately 80 mL of sterile, deionized water. Stir gently with a sterile magnetic stir bar until fully dissolved.

  • Tonicity Adjustment: Add approximately 0.9 g of sodium chloride to the solution to make it isotonic (approximately 0.9% NaCl). Stir until dissolved.

  • pH Adjustment: Measure the pH of the solution. The target pH for ophthalmic solutions is typically between 6.5 and 7.5. Adjust the pH using 0.1 N HCl or 0.1 N NaOH as needed.

  • Preservative (Optional): If the solution is for multi-dose use, a preservative such as benzalkonium chloride (e.g., to a final concentration of 0.01%) can be added.

  • Final Volume: Add sterile, deionized water to bring the final volume to 100 mL.

  • Sterilization: Sterilize the solution by filtering it through a sterile 0.22 µm syringe filter into a sterile final storage bottle.

  • Storage: Store the sterile solution at 2-8°C, protected from light. Label the bottle with the compound name, concentration, preparation date, and expiration date.

This protocol provides a general procedure for inducing mydriasis in a rabbit model. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • 1% this compound ophthalmic solution

  • Healthy adult New Zealand white rabbits

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Pupilometer or a camera with a macro lens and a ruler for pupil size measurement

  • Animal restrainer

Protocol:

  • Animal Acclimatization: Allow the rabbits to acclimatize to the experimental environment to minimize stress-induced pupillary changes.

  • Baseline Pupil Measurement: Gently restrain the rabbit. Measure the baseline pupil diameter of both eyes using a pupilometer or by taking a calibrated photograph.

  • Anesthesia (Optional but Recommended): Instill one drop of a topical anesthetic into the conjunctival sac of the test eye(s) to reduce discomfort and blinking upon administration of the mydriatic agent. Wait for 1-2 minutes for the anesthetic to take effect.

  • Pholedrine Administration: Instill one drop (approximately 50 µL) of the 1% this compound solution into the conjunctival sac of the test eye(s). The contralateral eye can be used as a control (receiving a vehicle solution).

  • Pupil Size Monitoring: Measure the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes) until the pupil returns to its baseline size.

  • Data Analysis: Record the pupil diameter at each time point. Calculate the change in pupil diameter from baseline for both the treated and control eyes.

G start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Pupil Measurement acclimatize->baseline anesthetize Topical Anesthetic Application baseline->anesthetize administer Administer this compound Solution anesthetize->administer monitor Monitor Pupil Diameter at Intervals administer->monitor data_analysis Data Analysis monitor->data_analysis end End data_analysis->end

Caption: Experimental workflow for mydriasis induction and monitoring.

Safety and Considerations

  • Side Effects: While generally well-tolerated, topical administration of sympathomimetics can cause local irritation, conjunctival hyperemia (redness), and stinging. Systemic side effects are rare with topical application but can include increased blood pressure and heart rate, especially with higher concentrations or repeated dosing.

  • Contraindications: this compound should be used with caution in animals with cardiovascular disease, hypertension, or hyperthyroidism. It is also contraindicated in animals with known hypersensitivity to the drug or other sympathomimetic amines.

  • Regulatory Status: The availability of this compound may be limited in some regions. Researchers should ensure compliance with all local and national regulations regarding its procurement and use in a research setting.

References

Application Notes and Protocols for Coating Pellets with Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pholedrine sulphate is a sympathomimetic amine used for its vasoconstrictive and pressor effects. The formulation of this compound into coated pellets offers several advantages, including the potential for modified-release profiles, improved stability, and taste masking. This document provides a detailed protocol for the coating of pellets with this compound, focusing on a fluidized bed coating process. It also outlines key characterization techniques to ensure the quality and performance of the final product.

Data Presentation

Table 1: Formulation of this compound Pellets (Hypothetical)
ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient (API)10 - 30
Microcrystalline Cellulose (MCC)Core Material/Filler60 - 80
Polyvinylpyrrolidone (PVP) K30Binder5 - 10
Purified WaterGranulating Liquidq.s.
Table 2: Coating Suspension Formulation for Controlled Release
ComponentFunctionConcentration (% w/w of total solids)
Eudragit® RS 30 DpH-independent, low permeability polymer70 - 85
Eudragit® RL 30 DpH-independent, high permeability polymer5 - 15
Triethyl Citrate (TEC)Plasticizer10 - 20
TalcAnti-tacking agent5 - 10
Purified WaterSolventq.s.
Table 3: Process Parameters for Fluidized Bed Coating
ParameterRange
Inlet Air Temperature40 - 60 °C
Product Temperature30 - 40 °C
Atomization Air Pressure1.5 - 2.5 bar
Spray Rate5 - 15 g/min/kg
Fluidization Air Volume60 - 100 m³/h
Nozzle Diameter0.8 - 1.2 mm
Table 4: Characterization of this compound Coated Pellets
ParameterMethodAcceptance Criteria
Particle Size DistributionSieve Analysis80% of pellets between 800 - 1200 µm
Surface MorphologyScanning Electron Microscopy (SEM)Uniform and continuous coating, spherical shape
Coating ThicknessCross-sectional SEM, Image Analysis50 - 100 µm (variable based on desired release)
Drug ContentHPLC95 - 105% of label claim
In-vitro DissolutionUSP Apparatus I (Basket) or II (Paddle)Release profile matches target specification
FriabilityFriabilator< 1%

Experimental Protocols

Preparation of this compound Pellets (Core Pellets)

This protocol describes the preparation of core pellets using the extrusion-spheronization method.

Materials:

  • This compound

  • Microcrystalline Cellulose (MCC)

  • Polyvinylpyrrolidone (PVP) K30

  • Purified Water

Equipment:

  • High-shear mixer/granulator

  • Extruder with a 1.0 mm screen

  • Spheronizer with a cross-hatch plate

  • Fluidized bed dryer or oven

Procedure:

  • Dry blend the this compound and microcrystalline cellulose in a high-shear mixer for 10 minutes.

  • Prepare a binder solution by dissolving PVP K30 in purified water.

  • While the powders are mixing, slowly add the binder solution to form a wet mass of suitable consistency.

  • Extrude the wet mass through a 1.0 mm screen to produce cylindrical extrudates.

  • Immediately transfer the extrudates to the spheronizer. Spheronize at a speed of 500-1000 rpm for 5-15 minutes until spherical pellets are formed.

  • Dry the pellets in a fluidized bed dryer at an inlet air temperature of 50-60°C until the loss on drying (LOD) is less than 2%.

  • Sieve the dried pellets to collect the desired size fraction (e.g., 800-1200 µm).

Fluidized Bed Coating of this compound Pellets

This protocol outlines the coating of the core pellets using a Wurster (bottom spray) fluidized bed coater.

Materials:

  • This compound core pellets

  • Eudragit® RS 30 D

  • Eudragit® RL 30 D

  • Triethyl Citrate (TEC)

  • Talc

  • Purified Water

Equipment:

  • Fluidized bed coater with a Wurster insert

  • Peristaltic pump

  • Homogenizer/high-shear mixer

Procedure:

  • Preparation of the Coating Suspension:

    • Disperse the talc in a portion of the purified water using a homogenizer to create a uniform slurry.

    • In a separate vessel, add the Eudragit® RS 30 D and Eudragit® RL 30 D dispersions.

    • Slowly add the triethyl citrate to the polymer dispersion while stirring.

    • Add the talc slurry to the polymer dispersion and continue to stir for at least 30 minutes to ensure a homogenous suspension.

  • Coating Process:

    • Pre-heat the fluidized bed coater to the desired product temperature (30-40°C).

    • Load the this compound core pellets into the product container.

    • Fluidize the pellets with heated air.

    • Once the target product temperature is reached and stable, begin spraying the coating suspension onto the pellets at a controlled rate.

    • Monitor the process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and fluidization air volume) throughout the coating process.

    • Continue the coating process until the desired weight gain (and thus coating thickness) is achieved.

    • After the spraying is complete, continue to fluidize the coated pellets with heated air for a further 15-30 minutes for curing and to ensure complete solvent evaporation.

    • Cool the pellets to room temperature before discharging.

Characterization of Coated Pellets

a. Particle Size and Shape Analysis:

  • Method: Use sieve analysis to determine the particle size distribution. Analyze the shape and surface morphology of the pellets using a stereomicroscope or a scanning electron microscope (SEM).

  • Procedure: For sieve analysis, pass a known weight of pellets through a series of stacked sieves with decreasing mesh size and weigh the fraction retained on each sieve. For SEM analysis, mount the pellets on a stub, sputter-coat with gold, and examine under the microscope.

b. Drug Content Uniformity:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure: Accurately weigh a representative sample of coated pellets and extract the this compound using a suitable solvent.[1] Analyze the drug concentration in the resulting solution using a validated HPLC method.

c. In-vitro Dissolution Testing:

  • Method: USP Apparatus I (Basket) or II (Paddle).

  • Procedure: Place a known amount of coated pellets into each dissolution vessel containing a specified dissolution medium (e.g., phosphate buffer pH 6.8).[2] Maintain the temperature at 37 ± 0.5°C and rotate the basket/paddle at a specified speed (e.g., 100 rpm).[1][2] Withdraw samples at predetermined time intervals and analyze the concentration of released this compound using UV-Vis spectrophotometry or HPLC.[1][2]

Mandatory Visualization

experimental_workflow cluster_pellet_prep Core Pellet Preparation cluster_coating Fluidized Bed Coating cluster_characterization Characterization start Dry Blending (this compound + MCC) granulation Wet Granulation (PVP Binder Solution) start->granulation extrusion Extrusion (1.0 mm screen) granulation->extrusion spheronization Spheronization extrusion->spheronization drying Drying (Fluidized Bed Dryer) spheronization->drying sieving Sieving (800-1200 µm) drying->sieving coating_process Wurster Coating sieving->coating_process susp_prep Coating Suspension Preparation susp_prep->coating_process curing Curing/Drying coating_process->curing psd Particle Size & Shape curing->psd drug_content Drug Content curing->drug_content dissolution In-vitro Dissolution curing->dissolution

Caption: Experimental workflow for the preparation and characterization of this compound coated pellets.

coating_process_logic start Load Core Pellets fluidization Fluidize Pellets (Heated Air) start->fluidization temp_stabilize Product Temperature Stabilization fluidization->temp_stabilize spraying Spray Coating Suspension temp_stabilize->spraying monitoring Monitor Process Parameters spraying->monitoring weight_gain Achieve Target Weight Gain? monitoring->weight_gain weight_gain->spraying No curing Curing Phase weight_gain->curing Yes end Discharge Coated Pellets curing->end

Caption: Logical flow of the fluidized bed coating process for this compound pellets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pholedrine Sulphate Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Pholedrine sulphate using mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Question: Why am I observing a weak or no signal for Pholedrine?

Answer:

Several factors can contribute to a poor signal response for Pholedrine. Follow these steps to troubleshoot the issue:

  • Check Instrument Suitability: Ensure your mass spectrometer is set to positive ionization mode, as Pholedrine contains a secondary amine that is readily protonated. Electrospray ionization (ESI) is a commonly used and effective ionization technique for this compound.

  • Optimize Source Conditions: The efficiency of ion generation is critical. Systematically optimize the following ESI source parameters:

    • Capillary Voltage: A typical starting point is 3-4 kV. Adjust in small increments to find the optimal voltage that maximizes the Pholedrine signal.

    • Cone Voltage (or equivalent): This voltage helps in desolvation and ion sampling. A range of 20-50 V is a good starting point for optimization.

    • Desolvation Gas Flow and Temperature: Inadequate desolvation can lead to signal suppression. Ensure the gas flow (typically nitrogen) and temperature are sufficient to remove solvent droplets. Typical temperatures range from 300-500 °C.

  • Verify Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization of Pholedrine. The addition of a small amount of a weak acid, such as 0.1% formic acid or 5mM ammonium acetate, to the mobile phase can enhance protonation and improve signal intensity.[1][2]

  • Sample Preparation and Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with Pholedrine and suppress its ionization.

    • Extraction Efficiency: Evaluate your sample preparation method. Solid-phase extraction (SPE) with a C18 stationary phase has been shown to be effective for extracting Pholedrine from biological fluids.[1][2] Liquid-liquid extraction (LLE) is another viable option.

    • Matrix Effect Evaluation: To assess the impact of the matrix, perform a post-column infusion experiment. This will help identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, consider improving your sample cleanup, adjusting the chromatographic gradient to separate Pholedrine from the interfering compounds, or using a deuterated internal standard.

Question: How can I improve the chromatographic separation of Pholedrine?

Answer:

Good chromatographic separation is essential for accurate quantification and to minimize matrix effects.

  • Column Selection: A C18 reversed-phase column is a suitable choice for separating Pholedrine.[1][3] The choice of particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) will depend on your instrument's capabilities and desired run time.

  • Mobile Phase Gradient: A gradient elution using acetonitrile or methanol as the organic phase and an aqueous solution with a pH modifier (e.g., 0.1% formic acid or 5mM ammonium acetate) is commonly used.[1][2] Adjusting the gradient slope and duration can improve the resolution between Pholedrine and other components in the sample.

  • Flow Rate: The flow rate should be optimized for the column dimension. For a standard 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical.

Question: I am having issues with the fragmentation of Pholedrine in MS/MS. What should I do?

Answer:

Optimizing the fragmentation of the precursor ion is crucial for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion Selection: The protonated molecule of Pholedrine ([M+H]+) should be selected as the precursor ion. The nominal mass of Pholedrine is 165.2 g/mol , so the m/z of the precursor ion will be approximately 166.2.

  • Collision Energy Optimization: The collision energy (CE) directly influences the fragmentation pattern. A CE ramp experiment should be performed to identify the optimal energy that produces abundant and stable product ions. Infuse a standard solution of Pholedrine and vary the CE while monitoring the intensity of the resulting fragment ions.

  • Product Ion Selection: Based on the fragmentation pattern, select one or two of the most intense and specific product ions for your MRM transitions. Common fragments for amphetamine-like compounds involve cleavage of the side chain. While specific fragmentation data for this compound is not abundant in the provided search results, general fragmentation patterns of similar molecules can be a starting point.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample preparation techniques for this compound in biological matrices like urine or blood?

A1: Solid-phase extraction (SPE) using C18 cartridges is a well-documented and effective method for extracting Pholedrine from biological fluids, with recovery rates reported around 67%.[1][2] Liquid-liquid extraction (LLE) is also a viable alternative. For urine samples, a simple deproteinization step with methanol followed by centrifugation can also be employed.[3][4]

Q2: What are the typical LC-MS/MS parameters for Pholedrine analysis?

A2: The following table summarizes typical starting parameters for an LC-MS/MS method for Pholedrine. These should be optimized for your specific instrument and application.

ParameterTypical ValueReference
Liquid Chromatography
ColumnC18 or RP-18[1][2][3]
Mobile Phase AWater with 0.1% Formic Acid or 5mM Ammonium Acetate[1][2]
Mobile Phase BAcetonitrile or Methanol[1][2]
GradientGradient elution is typically used.[1][2]
Flow Rate0.2 - 0.5 mL/min (for 2.1 mm ID column)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[1][2]
Analysis ModeMultiple Reaction Monitoring (MRM)[1][2]
Capillary Voltage~3.5 kV
Cone Voltage20 - 40 V
Desolvation Temp.350 - 450 °C
Precursor Ion (Q1)m/z 166.2 (for Pholedrine)
Product Ions (Q3)To be determined by collision energy optimization.

Q3: What are the expected limits of detection (LOD) and quantification (LLOQ) for Pholedrine using LC-MS/MS?

A3: With an optimized LC-MS/MS method, LODs in the range of 0.75-1 ng/mL and LLOQs around 3 ng/mL have been reported for Pholedrine in biological matrices.[1][2]

Q4: How can I confirm the identity of Pholedrine in my samples?

A4: In addition to matching the retention time with a certified reference standard, the use of two MRM transitions (a quantifier and a qualifier ion) is highly recommended for confident identification. The ratio of the two transitions should be consistent between the sample and the standard.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the determination of Pholedrine in human body fluids.[1][2]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the biological sample (e.g., urine, plasma) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

  • Elution: Elute the Pholedrine from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (Urine/Blood) SPE Solid-Phase Extraction (C18) Sample->SPE Loading Elution Elution with Methanol SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LC Liquid Chromatography (C18 Column) Evap->LC Injection MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Problem: Weak or No Signal CheckIonMode Is MS in Positive Ionization Mode? Start->CheckIonMode CheckIonMode->Start No, Correct It OptimizeSource Optimize ESI Source Parameters CheckIonMode->OptimizeSource Yes CheckMobilePhase Is Mobile Phase pH Acidic? OptimizeSource->CheckMobilePhase CheckMobilePhase->OptimizeSource No, Add Acid InvestigateMatrix Investigate Matrix Effects CheckMobilePhase->InvestigateMatrix Yes ImproveSamplePrep Improve Sample Preparation InvestigateMatrix->ImproveSamplePrep Yes, Effects Present Success Signal Improved InvestigateMatrix->Success No, Issue Resolved ImproveSamplePrep->Success

Caption: Troubleshooting logic for weak Pholedrine signal.

References

overcoming matrix effects in Pholedrine sulphate bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of pholedrine sulphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1]

Q2: How can I quantitatively assess matrix effects in my this compound assay?

A2: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The ratio of these two peak areas is known as the Matrix Factor (MF) .

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no significant matrix effect.

Q3: What are the common sample preparation techniques to overcome matrix effects for this compound?

A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required cleanliness of the extract, desired recovery, and throughput needs. Generally, SPE provides the cleanest extracts, while PPT is the fastest but may result in significant matrix effects. LLE offers a balance between cleanliness and ease of use.

Troubleshooting Guide

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation - Ensure the correct ratio of organic solvent to sample (typically 3:1 or 4:1 acetonitrile or methanol to plasma/serum).- Vortex thoroughly and ensure complete protein crashing.- Centrifuge at a sufficient speed and for an adequate duration to pellet all precipitated proteins.
Suboptimal LLE Conditions - pH Adjustment: Pholedrine is a basic compound. Adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form before extraction.- Solvent Choice: Use a solvent that has a high affinity for pholedrine. Consider solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of iso-octane and iso-amyl alcohol.- Extraction Volume & Repetition: Increase the volume of the extraction solvent or perform a second extraction step to improve recovery.
Inefficient SPE Elution - Sorbent Selection: For a basic compound like pholedrine, a strong cation exchange (SCX) mixed-mode SPE sorbent is often effective.- Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol.- Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between pholedrine and the sorbent. This often involves using a basic or high ionic strength mobile phase, such as 5% ammonium hydroxide in methanol.
Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution with Phospholipids (especially in plasma/serum) - Improve Sample Cleanup: Switch from PPT to LLE or SPE, which are more effective at removing phospholipids.- Chromatographic Separation: Modify the LC gradient to separate the elution of pholedrine from the phospholipid-rich region of the chromatogram. A slower gradient or a different stationary phase can be effective.- Use a Phospholipid Removal Plate/Column: These specialized sample preparation products are designed to specifically remove phospholipids from the sample extract.
High Salt Concentration (especially in urine) - Dilution: Dilute the urine sample with water or a suitable buffer before extraction. This is often a simple and effective way to reduce salt-related matrix effects.- Diversion Valve: Use a divert-to-waste valve on the LC system to divert the initial, salt-heavy portion of the sample flow away from the mass spectrometer.
Inadequate Chromatographic Resolution - Optimize Gradient: Develop a gradient elution profile that provides baseline separation of pholedrine from any interfering matrix components.- Change Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., HILIC, phenyl-hexyl) to alter the selectivity of the separation.

Data Presentation: Comparison of Sample Preparation Techniques

The following data is representative of typical performance for the analysis of small basic molecules like this compound and should be used as a general guideline. Actual results may vary and should be determined experimentally.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery > 90%75 - 95%85 - 100%
Matrix Effect (Plasma) High (Significant Suppression)ModerateLow (Minimal Suppression)
Matrix Effect (Urine) Moderate to HighLow to ModerateLow
Process Efficiency Variable (often low due to ME)GoodExcellent
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh

Experimental Protocols

Protein Precipitation (PPT) Protocol for this compound in Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Urine
  • To 500 µL of human urine in a glass tube, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide to adjust the pH to > 10.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Human Serum

This protocol uses a mixed-mode strong cation exchange (SCX) SPE cartridge.

  • Pre-treat Sample: To 200 µL of human serum, add 200 µL of 2% phosphoric acid and the internal standard. Vortex to mix.

  • Condition Cartridge: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Serum) PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LC_Separation LC Separation PPT->LC_Separation Inject Extract LLE->LC_Separation Inject Extract SPE->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Matrix_Effects cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Problem: Significant Matrix Effect Observed Check_Chromatography Review Chromatography: Co-elution of Analyte and Matrix Components? Start->Check_Chromatography Identify_Source Identify Source: Phospholipids (Plasma)? Salts (Urine)? Check_Chromatography->Identify_Source Optimize_LC Optimize LC Method (e.g., Modify Gradient) Identify_Source->Optimize_LC Improve_Cleanup Improve Sample Cleanup (e.g., PPT -> SPE) Identify_Source->Improve_Cleanup Dilute_Sample Dilute Sample (especially for urine) Identify_Source->Dilute_Sample Revalidate Re-validate Method Optimize_LC->Revalidate Improve_Cleanup->Revalidate Dilute_Sample->Revalidate

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Pholedrine Sulphate Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Pholedrine sulphate from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The primary methods for extracting this compound, a sympathomimetic amine, from tissue samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods are typically preceded by tissue homogenization and protein precipitation to release the analyte from the tissue matrix and remove interfering macromolecules. SPE is often favored for its efficiency, potential for automation, and ability to provide cleaner extracts.[1][2][3]

Q2: I am experiencing low recovery of this compound from my tissue samples. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Incomplete Homogenization: If the tissue is not thoroughly disrupted, the analyte will not be fully available for extraction.

  • Inefficient Protein Precipitation: Residual proteins can interfere with both LLE and SPE, trapping the analyte and reducing yield.

  • Suboptimal pH: As a basic drug, Pholedrine requires a specific pH during extraction to ensure it is in a neutral, solvent-extractable form (for LLE) or appropriately charged for retention on an SPE sorbent.

  • Inappropriate Solvent Choice (LLE): The organic solvent used may not have the optimal polarity to efficiently extract Pholedrine from the aqueous homogenate.

  • Incorrect SPE Sorbent/Procedure: The choice of SPE cartridge and the volumes/compositions of conditioning, wash, and elution solvents are critical for successful extraction.[1][4]

Q3: Can I use a single extraction method for different types of tissue (e.g., liver, brain, adipose)?

A3: While a general method can be a starting point, optimization for each tissue type is highly recommended. Tissues vary significantly in their composition, particularly in lipid content. Brain and adipose tissues, for example, have high lipid content which can interfere with the extraction process, potentially requiring additional clean-up steps or different solvent systems compared to liver tissue.

Q4: How do I handle high-fat tissue samples like brain or adipose tissue?

A4: High lipid content can lead to emulsions in LLE and clogging of SPE columns. To mitigate this:

  • Defatting Step: A preliminary extraction with a non-polar solvent like hexane can be performed on the tissue homogenate to remove a significant portion of the lipids before proceeding with the primary extraction of Pholedrine.

  • Solvent Choice: In LLE, using a more polar organic solvent or a mixture of solvents can help to minimize emulsion formation.

  • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on an inert support, preventing the formation of emulsions that can occur during traditional LLE.[2]

  • SPE Sorbent Selection: Newer polymeric SPE sorbents are often more robust and less prone to clogging from residual lipids than silica-based sorbents.

Q5: What is a typical extraction recovery I should aim for with this compound from tissue?

A5: Achieving a high and reproducible recovery is key. A documented study on the analysis of Pholedrine in post-mortem samples found a concentration of 27.3 µg/g in liver tissue.[5] The associated SPE method yielded a recovery of 67% from blood and urine, which can serve as a benchmark.[5] For related amphetamines, SPE recoveries from hair have been reported in the range of 83.4–96.8%.[1] In general, SPE methods tend to offer higher and more consistent recoveries compared to LLE for basic drugs.[2][3]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely disrupted. For tough or fibrous tissues, consider using a bead beater with appropriate beads. Visually inspect for any remaining solid tissue particles.
Suboptimal Protein Precipitation Ensure the precipitating solvent (e.g., acetonitrile, trichloroacetic acid) is added in the correct ratio (typically 3:1 solvent to homogenate) and that the mixture is adequately vortexed and centrifuged at a sufficient speed and time to pellet all precipitated proteins.
Incorrect pH for Extraction For LLE, adjust the pH of the aqueous sample to be approximately 2 units above the pKa of Pholedrine to ensure it is in its neutral, extractable form. For cation-exchange SPE, the sample should be loaded at a pH about 2 units below the pKa to ensure the analyte is positively charged.
Inefficient LLE Solvent Test different organic solvents or solvent mixtures. A common choice for basic drugs is a mixture like ethyl acetate/isopropanol.
SPE Method Needs Optimization Review the SPE protocol. Ensure the sorbent is appropriate (a mixed-mode cation exchange is often suitable for basic drugs). Optimize the wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough to fully recover the Pholedrine.
Issue 2: Emulsion Formation during Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Vigorous Shaking Gently invert or rock the extraction tube instead of vigorous shaking. This increases the surface area for extraction without creating a stable emulsion.
High Lipid or Protein Content Add a small amount of saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength and helps to break the emulsion.
Centrifuge the sample at high speed to force a separation of the layers.
Filter the entire mixture through a glass wool plug to physically disrupt the emulsion.
Consider switching to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to avoid this issue altogether.
Issue 3: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Co-eluting Interferences Improve the clean-up procedure. A more rigorous SPE wash protocol or a back-extraction step in LLE can help remove interfering matrix components.
Modify the chromatographic conditions (e.g., change the gradient, use a different column chemistry) to separate the Pholedrine peak from the interfering compounds.
Phospholipid Contamination If using SPE, select a cartridge specifically designed for phospholipid removal or include a wash step with a solvent mixture that effectively removes them.
Use of an Internal Standard Employ a stable isotope-labeled internal standard for Pholedrine. This is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.

Data Presentation: Comparison of Extraction Techniques

Note: Specific recovery data for this compound from tissue is limited. The table includes data for Pholedrine from liquid matrices and for structurally similar amphetamines from various sample types to provide a comparative overview.

Extraction Method Analyte Matrix Reported Recovery (%) Key Advantages Key Disadvantages
Solid-Phase Extraction (SPE) PholedrineBlood/Urine67%[5]High selectivity, cleaner extracts, high throughput, less solvent usage.[1][3]Higher cost per sample, requires method development.
Solid-Phase Extraction (SPE) Amphetamine/MethamphetamineHair83.4 - 96.8%[1]Excellent for complex matrices.Can be prone to clogging with high-fat samples if not pre-treated.
Solid-Phase Extraction (SPE) Various Basic DrugsPlasma~98%[2]Generally higher and more consistent recoveries than LLE.[2][3]
Liquid-Liquid Extraction (LLE) Various Basic DrugsPlasma~70%[2]Inexpensive, simple equipment.Prone to emulsions, less selective, more labor-intensive, larger solvent volumes.
Protein Precipitation Methamphetamine/AmphetamineRat Brain/TestisNot reported, but sufficient for quantification.Fast and simple for initial clean-up.Does not remove other interferences like salts and lipids; often requires a subsequent LLE or SPE step.

Experimental Protocols

Tissue Homogenization (General Protocol)
  • Weigh approximately 1 gram of frozen tissue.

  • Mince the tissue into smaller pieces using a clean scalpel.

  • Place the minced tissue into a homogenizer tube.

  • Add 4 mL of ice-cold buffer (e.g., 100 mM phosphate buffer, pH 6.0) per gram of tissue.

  • Homogenize the tissue using a rotor-stator homogenizer or a bead beater until no solid tissue is visible. Keep the sample on ice throughout the process to prevent degradation.

  • The resulting suspension is the tissue homogenate.

Protein Precipitation (Acetonitrile)
  • To 1 mL of tissue homogenate, add 3 mL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the Pholedrine, and proceed to either LLE or SPE.

Solid-Phase Extraction (SPE) - Adapted from Amphetamine Protocol[4]

This protocol uses a mixed-mode cation exchange SPE cartridge, which is suitable for basic compounds like Pholedrine.

  • Sample Pre-treatment: Take the supernatant from the protein precipitation step and adjust the pH to ~6.0 with a suitable buffer if necessary.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate of 1-2 mL/minute.

  • Washing:

    • Wash with 3 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash with 3 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under high vacuum or positive pressure for at least 2 minutes.

  • Elution: Elute the Pholedrine from the cartridge with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) - General Protocol for Basic Drugs
  • Sample Pre-treatment: Take the supernatant from the protein precipitation step.

  • pH Adjustment: Add a suitable base (e.g., 1M Sodium Hydroxide) to adjust the sample pH to approximately 9-10.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v).

    • Gently rock or invert the tube for 10-15 minutes to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

ExtractionWorkflow cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) TissueSample 1. Tissue Sample (e.g., Liver, Brain) Homogenization 2. Homogenization (e.g., Bead Beater in Buffer) TissueSample->Homogenization ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant (Contains Pholedrine) Centrifugation->Supernatant Condition 5a. Condition Cartridge Supernatant->Condition Option A pH_Adjust 5b. Adjust pH to >9 Supernatant->pH_Adjust Option B Load 6a. Load Sample Condition->Load Wash 7a. Wash Interferences Load->Wash Elute 8a. Elute Pholedrine Wash->Elute Final Evaporation & Reconstitution for LC-MS/MS Analysis Elute->Final AddSolvent 6b. Add Organic Solvent pH_Adjust->AddSolvent Mix 7b. Mix Gently AddSolvent->Mix Separate 8b. Separate Phases Mix->Separate Separate->Final

Caption: General workflow for this compound extraction from tissue samples.

TroubleshootingLLE Start Emulsion Formed During LLE? Action1 Gently Invert/Rock Instead of Shaking Start->Action1 Yes Check1 Emulsion Persists? Action1->Check1 Action2 Add Saturated NaCl (Brine) Check1->Action2 Yes Success Continue with Extraction Check1->Success No Check2 Emulsion Persists? Action2->Check2 Action3 Centrifuge at High Speed Check2->Action3 Yes Check2->Success No Check3 Emulsion Persists? Action3->Check3 Action4 Consider Switching to SPE or SLE Check3->Action4 Yes Check3->Success No

References

Technical Support Center: Pholedrine Sulphate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Pholedrine sulphate in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound solution has turned yellow/brown. What is the likely cause and how can I prevent it?

Answer:

Discoloration of your this compound solution, typically to a yellow or brown hue, is a common indicator of chemical degradation, specifically oxidation. Pholedrine has a phenolic hydroxyl group which is susceptible to oxidation.[1][2] This process can be accelerated by several factors:

  • Exposure to Oxygen: The presence of dissolved oxygen in the aqueous solution can promote the oxidation of the phenol ring.

  • High pH (Neutral to Basic): Oxidative degradation is often more prevalent at neutral or slightly basic pH levels.[3][4]

  • Exposure to Light: Light, particularly UV light, can initiate and accelerate oxidative reactions (photodegradation).[5]

  • Presence of Metal Ions: Trace metal ions in your water or reagents can catalyze oxidation.

Troubleshooting Steps:

  • Work under an inert atmosphere: Prepare your solutions using deoxygenated water and consider purging the headspace of your container with an inert gas like nitrogen or argon.

  • Control the pH: Maintain a slightly acidic pH for your solution, as this has been shown to improve the stability of similar phenolic compounds. The optimal pH should be determined experimentally.

  • Protect from light: Prepare and store your solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light.

  • Use high-purity water and reagents: Employ high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to minimize contamination with metal ions.

  • Consider antioxidants: The addition of a suitable antioxidant to the formulation could be explored, but its compatibility and potential interference with your experiments must be thoroughly evaluated.

FAQ 2: I am observing a loss of potency in my this compound solution over time. What are the potential degradation pathways?

Answer:

A loss of potency, typically observed as a decrease in the peak area of the parent compound in an HPLC analysis, is a direct consequence of degradation. For this compound, the two most probable degradation pathways are oxidation and photodegradation.[6][7]

  • Oxidation: This is a primary degradation pathway for molecules containing phenol and secondary amine functional groups.[8][9]

    • Phenol Oxidation: The phenol group can be oxidized to form quinone-like structures, which can further polymerize to form colored compounds.[2]

    • N-Oxidation: The secondary amine group can be oxidized to form an N-oxide.

  • Photodegradation: Amphetamine-like molecules can be susceptible to degradation upon exposure to light.[5]

The rate of these degradation reactions is influenced by factors such as pH, temperature, light exposure, and the presence of oxygen.[3]

FAQ 3: I am seeing new peaks in my HPLC chromatogram when analyzing my this compound solution. How can I identify these unknown impurities?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of the formation of degradation products. To identify these, a forced degradation study is recommended. This involves intentionally subjecting the this compound solution to various stress conditions to generate the degradation products in sufficient quantities for analysis.

Key Stress Conditions for a Forced Degradation Study:

  • Acidic and Basic Hydrolysis: Exposing the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

  • Oxidation: Treating the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Photodegradation: Exposing the solution to UV and visible light.

  • Thermal Degradation: Heating the solution at a high temperature.

After stressing the samples, the resulting mixtures are analyzed by a powerful analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the degradation products and determine their molecular weights and fragmentation patterns, which helps in their structural elucidation.

Potential Degradation Pathways

The chemical structure of Pholedrine, with its phenolic and secondary amine groups, suggests several potential degradation pathways in aqueous solutions.

cluster_products Potential Degradation Products pholedrine This compound p-hydroxy-N-methylamphetamine oxidation Oxidation (O2, Light, Metal Ions) pholedrine->oxidation Primary Pathway photodegradation Photodegradation (UV/Vis Light) pholedrine->photodegradation Potential Pathway quinone Quinone-like Structures (Colored) oxidation->quinone Phenol Oxidation n_oxide N-Oxide oxidation->n_oxide Amine Oxidation other_photo Other Photoproducts photodegradation->other_photo

Caption: Potential degradation pathways for this compound.

Data on Factors Influencing Stability

FactorConditionExpected Impact on StabilityPrimary Degradation Pathway Affected
pH Acidic (e.g., pH < 4)Generally more stableOxidation
Neutral to Basic (e.g., pH > 7)Decreased stabilityOxidation
Temperature Increased TemperatureDecreased stabilityAll pathways
Light Exposure to UV/Visible LightDecreased stabilityPhotodegradation, Oxidation
Oxygen Presence of dissolved oxygenDecreased stabilityOxidation
Metal Ions Presence of trace metals (e.g., Cu²⁺, Fe³⁺)Decreased stabilityOxidation

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products.

Objective: To generate and identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system (for identification)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Keep the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method. Analyze the samples using LC-MS/MS to identify the mass of the degradation products.

cluster_stress Stress Conditions start Start: this compound Solution stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidation Oxidative (H2O2) stress->oxidation photo Photolytic (UV/Vis) stress->photo thermal Thermal stress->thermal analysis Analyze by HPLC & LC-MS/MS identify Identify Degradation Products analysis->identify end End: Stability Profile identify->end acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Example Stability-Indicating HPLC Method

This is a general HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. The method will likely need optimization for your specific application and instrumentation.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 274 nm

Troubleshooting Workflow

If you are encountering issues with the stability of your this compound solution, the following workflow can help you diagnose the problem and find a solution.

start Problem Observed (e.g., Discoloration, Potency Loss) check_light Is the solution protected from light? start->check_light check_oxygen Was the solution prepared with deoxygenated water and under inert gas? check_light->check_oxygen Yes action_light Action: Store in amber vials or wrap in foil. check_light->action_light No check_ph What is the pH of the solution? check_oxygen->check_ph Yes action_oxygen Action: Use deoxygenated water and purge with N2 or Ar. check_oxygen->action_oxygen No check_purity Are high-purity water and reagents being used? check_ph->check_purity Neutral/Basic action_ph Action: Adjust pH to be slightly acidic. check_ph->action_ph Acidic action_purity Action: Use high-purity reagents and water. check_purity->action_purity No end Problem Resolved check_purity->end Yes action_light->end action_oxygen->end action_ph->end action_purity->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Method Refinement for Separating Pholedrine from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Pholedrine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating Pholedrine from its isomers?

A1: The most common and effective methods for the separation of Pholedrine and its isomers are high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). Chiral HPLC is particularly crucial for separating enantiomers.

Q2: Why is the separation of Pholedrine isomers important?

A2: Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, has stereoisomers. Different isomers of a drug can have significantly different pharmacological and toxicological effects. Therefore, separating and quantifying these isomers is critical for drug development, quality control, and forensic analysis to ensure safety and efficacy.

Q3: What type of column is recommended for the chiral separation of Pholedrine?

A3: For the chiral separation of Pholedrine and related amphetamine-like substances, columns with chiral stationary phases (CSPs) are recommended. Cyclodextrin-based CSPs, such as beta-cyclodextrin, have shown success in separating enantiomers of similar compounds. The choice of the specific CSP will depend on the mobile phase and the specific isomers being separated.

Q4: What detection methods are most suitable for Pholedrine analysis?

A4: Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are highly sensitive and specific detection methods for Pholedrine analysis, especially when coupled with HPLC or GC. Amperometric detection has also been used for the quantitation of Pholedrine in biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of Pholedrine isomers.

HPLC Method Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor resolution between enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Temperature fluctuations.1. Screen different types of CSPs (e.g., cyclodextrin-based, protein-based).2. Adjust the mobile phase composition by varying the organic modifier (e.g., methanol, acetonitrile) and the pH.3. Use a column thermostat to maintain a consistent temperature.
Peak tailing 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Presence of active sites on the silica support.1. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups.2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or a different stationary phase.
Inconsistent retention times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Column degradation.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Check the HPLC pump for proper functioning and degas the mobile phase.3. Replace the column if it has exceeded its lifetime or shows signs of degradation.
Low signal intensity 1. Low sample concentration.2. Inefficient ionization in the mass spectrometer.3. Suboptimal detector settings.1. Concentrate the sample or increase the injection volume.2. Optimize the MS source parameters (e.g., spray voltage, gas flow, temperature).3. Adjust detector settings for optimal sensitivity.

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS for Enantioselective Separation of Pholedrine

This protocol provides a general framework for the enantioselective separation of Pholedrine. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of the Pholedrine isomer mixture in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., β-cyclodextrin bonded silica)

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact ratio and pH should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C (can be varied for optimization)

  • Injection Volume: 5 - 20 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ of Pholedrine

  • Product Ions: To be determined by infusion of a standard solution.

  • Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas flow rates and temperatures.

Protocol 2: GC-MS Analysis of Pholedrine (after derivatization)

For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of Pholedrine.

1. Derivatization:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).

  • Injection Mode: Splitless or split injection.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized Pholedrine.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used in the separation and quantification of Pholedrine and related compounds.

Parameter HPLC-MS/MS GC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Linear Range 1 - 1000 ng/mL10 - 1000 ng/mL
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 85 - 115%80 - 120%

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Start stock Prepare Stock Solution start->stock dilute Dilute Sample stock->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject column Chiral Column Separation inject->column detect Detect & Quantify Isomers column->detect analyze Analyze Results detect->analyze end End analyze->end

Caption: Workflow for Chiral HPLC-MS/MS Separation of Pholedrine Isomers.

Troubleshooting_Logic cluster_solutions1 Solutions for Poor Resolution cluster_solutions2 Solutions for Peak Tailing cluster_solutions3 Solutions for Inconsistent Retention start Problem Identified issue1 Poor Resolution start->issue1 issue2 Peak Tailing start->issue2 issue3 Inconsistent Retention start->issue3 sol1a Optimize Mobile Phase issue1->sol1a sol1b Change Chiral Column issue1->sol1b sol1c Adjust Temperature issue1->sol1c sol2a Add Mobile Phase Additive issue2->sol2a sol2b Reduce Sample Load issue2->sol2b sol3a Ensure Column Equilibration issue3->sol3a sol3b Check Pump & Degas Mobile Phase issue3->sol3b end Problem Resolved sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting Logic for HPLC-based Separation of Pholedrine Isomers.

Technical Support Center: Pholedrine Sulphate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Pholedrine sulphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve robust, accurate, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][3][4] Pholedrine, being a basic compound, is analyzed using electrospray ionization (ESI), which is particularly susceptible to ion suppression from matrix components like phospholipids, salts, and other endogenous materials.[1][4]

Q2: What are the most common causes of ion suppression in LC-MS/MS?

The primary causes of ion suppression are substances that co-elute with the analyte and compete for ionization.[2] These can include:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological samples (e.g., plasma, urine).[5]

  • Exogenous substances: Mobile phase additives (e.g., trifluoroacetic acid), anticoagulants, and contaminants from sample preparation materials.[5]

  • High analyte concentration: While less common, very high concentrations of the target analyte can sometimes lead to self-suppression.

  • Poor chromatographic separation: Inadequate separation between this compound and matrix components is a frequent cause of suppression.[4]

Q3: How can I detect ion suppression in my this compound assay?

Ion suppression can be identified using a post-column infusion experiment.[5] In this method, a constant flow of a standard this compound solution is infused into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip or decrease in the constant baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.[5]

Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?

No. While MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, the ion suppression phenomenon occurs in the ion source before mass analysis.[6] Therefore, if the ionization of this compound is suppressed, the number of precursor ions available for fragmentation will be reduced, leading to a weaker signal, regardless of the selectivity of the MS/MS scan.[6]

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to diagnosing and mitigating ion suppression for this compound analysis.

Step 1: Evaluate and Optimize Sample Preparation

Inefficient sample preparation is a leading cause of ion suppression. The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.

The choice of sample preparation method has a significant impact on the cleanliness of the final extract and the degree of ion suppression. Solid-Phase Extraction (SPE) is often the most effective technique for reducing matrix effects for basic compounds like Pholedrine in complex biological matrices.

Table 1: Illustrative Comparison of Sample Preparation Methods for a Pholedrine-like Basic Drug. Note: The following data is illustrative and represents typical performance for the analysis of a small basic molecule in human plasma. A direct comparative study for this compound was not available in the literature search. The values demonstrate the general trend of matrix effects and recovery across different techniques.

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 40 - 70% (Suppression)>90%Fast, simple, inexpensiveHigh matrix effects, poor extract cleanliness
Liquid-Liquid Extraction (LLE) 15 - 30% (Suppression)75 - 90%Good cleanliness, moderate costCan be labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) <15% (Suppression)>85%Excellent cleanliness, high selectivity, automation-friendlyHigher cost, requires method development

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression.

If you are using Protein Precipitation and experiencing significant ion suppression, consider developing a Solid-Phase Extraction (SPE) method. A mixed-mode cation-exchange SPE protocol is often highly effective for basic compounds like Pholedrine.

Step 2: Optimize Chromatographic Conditions

The goal of chromatography is to separate this compound from any remaining matrix components that were not removed during sample preparation.

  • Reverse-Phase Column Selection: Use a high-quality C18 or a Phenyl-Hexyl column for good retention and separation of polar and aromatic compounds. For persistent issues, consider metal-free or PEEK-lined columns, as metal ions from stainless steel hardware can sometimes cause peak tailing and signal loss for certain compounds.

  • Mobile Phase Composition:

    • pH: Maintain a mobile phase pH of approximately 3-5 to ensure Pholedrine (a weak base) is ionized, which promotes good peak shape on silica-based columns.

    • Additives: Use volatile mobile phase additives compatible with mass spectrometry. Formic acid (0.1%) or ammonium formate (~5 mM) are excellent choices for positive ion mode ESI. Avoid non-volatile buffers (e.g., phosphate) and ion-pairing agents that can cause severe ion suppression and contaminate the MS system.

  • Gradient Elution: Develop a gradient elution method that effectively separates early-eluting matrix components (like salts and phospholipids) from the this compound peak. An initial hold at low organic composition followed by a ramp can wash away interferences before the analyte elutes.

Step 3: Adjust MS Source Parameters and Use an Internal Standard
  • Ion Source Tuning: Optimize ESI source parameters such as gas flows (nebulizer, heater), temperature, and capillary voltage. Proper optimization can sometimes improve the ionization of the target analyte relative to interfering species.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS (e.g., Pholedrine-d3) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to accurate and precise quantification.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of Pholedrine from Human Plasma

This protocol is adapted from a published method for the analysis of Pholedrine in biological fluids and is suitable for reducing matrix effects.[4] It utilizes a C18 SPE cartridge.

Materials:

  • SPE Columns: SPEC-C18AR/MP3 or equivalent C18 cartridges.

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), 5 mM Ammonium Acetate (pH 5), Deionized Water.

  • Sample: Human plasma with added internal standard.

Procedure:

  • Column Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 5 mM ammonium acetate buffer (pH 5).

  • Sample Loading: Load 0.5 mL of the plasma sample onto the cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5 mM ammonium acetate buffer (pH 5) to remove salts and other polar interferences. Follow with a second wash using 2 mL of a 20:80 Methanol/Water mixture to remove less polar interferences.

  • Analyte Elution: Elute the this compound and internal standard from the cartridge using 2 mL of a Methanol/Acetonitrile (3:1, v/v) mixture containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting ion suppression.

Troubleshooting_Workflow start Poor Pholedrine Signal / High Variability check_ms 1. Check MS Performance (Tune & Calibration) start->check_ms infusion_exp 2. Perform Post-Column Infusion Experiment check_ms->infusion_exp suppression Ion Suppression Detected? infusion_exp->suppression no_suppression No Significant Suppression (Investigate other causes: Analyte stability, standard prep, etc.) suppression->no_suppression No optimize_sample_prep 3a. Optimize Sample Prep (Switch PPT -> SPE) suppression->optimize_sample_prep Yes end Robust & Reliable Method Achieved no_suppression->end optimize_lc 3b. Optimize Chromatography (Change gradient, column, mobile phase) optimize_sample_prep->optimize_lc use_is 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is use_is->end

Caption: A systematic workflow for troubleshooting poor signal and ion suppression in LC-MS/MS analysis.

Ion_Suppression_Causes_Solutions cluster_causes Primary Causes cluster_solutions Mitigation Strategies phospholipids Phospholipids ion_suppression ION SUPPRESSION phospholipids->ion_suppression salts Salts & Buffers salts->ion_suppression coeluting_metabolites Co-eluting Metabolites coeluting_metabolites->ion_suppression spe Solid-Phase Extraction (SPE) lle Liquid-Liquid Extraction (LLE) gradient Gradient Optimization column Alternate Column Chemistry (e.g., Phenyl-Hexyl) sil_is Use SIL-IS ion_suppression->spe ion_suppression->lle ion_suppression->gradient ion_suppression->column ion_suppression->sil_is Compensates for residual effects

Caption: Relationship between common causes of ion suppression and effective mitigation strategies.

References

Technical Support Center: Optimization of Gradient Elution for Pholcodine Sulphate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pholcodine sulphate using gradient elution HPLC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the optimization of gradient elution for Pholcodine sulphate analysis.

Q1: I am observing poor resolution between Pholcodine and other active pharmaceutical ingredients (APIs) or impurities. How can I improve it?

A1: Poor resolution is a common issue that can often be resolved by modifying the gradient profile. If you are co-analyzing Pholcodine with other compounds, such as in cough-cold formulations, ensuring baseline separation is critical.[1]

  • Strategy 1: Shallow the Gradient: If your peaks of interest are eluting too closely together, you can "stretch out" the part of the gradient where they elute.[2] For example, if Pholcodine and an impurity are eluting between 40% and 50% of your organic solvent (Solvent B), modify your gradient to have a slower, more gradual increase in Solvent B concentration in that range.

  • Strategy 2: Adjust the Initial Hold: A brief isocratic hold at the initial mobile phase composition can sometimes improve the focusing of the analytes at the head of the column, leading to better separation.

  • Strategy 3: Modify Mobile Phase pH: The retention of Pholcodine, which has two pKa values (9.19 and 13.78), can be significantly influenced by the pH of the mobile phase.[3] Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of Pholcodine and other ionizable compounds, thereby changing their retention times and improving resolution.

  • Strategy 4: Change Organic Solvent: If you are using acetonitrile, consider switching to methanol or a combination of both. The change in solvent selectivity can alter the elution order and improve the resolution between critical pairs.

Q2: My Pholcodine peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for a basic compound like Pholcodine is often due to secondary interactions with the stationary phase.

  • Check Column Health: The column may be degrading. Perform a column performance test with a standard compound. If the column is old or has been used with harsh mobile phases, it may need to be replaced.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep Pholcodine in a single ionic state. A lower pH (e.g., around 3) is often used to protonate basic compounds and reduce tailing.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active sites on the silica backbone of the column, reducing peak tailing.

Q3: I'm experiencing a drifting or unstable baseline during my gradient run. What should I do?

A3: Baseline drift is a common artifact in gradient elution, often caused by the changing composition of the mobile phase.[4]

  • Mobile Phase Absorbance: Ensure that your mobile phase components, particularly the aqueous phase (Solvent A), do not have a high UV absorbance at your detection wavelength (e.g., 210-240 nm for Pholcodine).[1][3] Use high-purity solvents and additives.

  • Detector Wavelength: If possible, choose a wavelength where the mobile phase has minimal absorbance.[4]

  • System Equilibration: Ensure your HPLC system and column are thoroughly equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time can lead to a drifting baseline.

  • Blank Gradient: Run a blank gradient (without injecting a sample) to confirm that the drift is inherent to the mobile phase and not due to sample components.[4]

Q4: My retention times are shifting between injections. How can I improve reproducibility?

A4: Retention time variability can compromise the reliability of your analysis.

  • Column Temperature Control: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.[3]

  • Pumping and Mixing: Ensure your HPLC pump is delivering a precise and accurate flow rate and that the mobile phase components are being mixed consistently. Poorly mixed mobile phases can lead to fluctuating retention times.

  • Dwell Volume Considerations: When transferring a method between different HPLC systems, be aware of the difference in dwell volume (the volume between the point of solvent mixing and the column head).[5] A larger dwell volume will result in a delay in the gradient reaching the column, causing a shift in retention times. You may need to adjust the gradient program to compensate for these differences.[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Pholcodine sulphate.

Protocol 1: Gradient Elution Method for Pholcodine Sulphate in a Multi-Component Formulation

This protocol is a starting point and may require optimization based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: X-Bridge C8 (100 mm × 4.6 mm, 2.5 μm particle size) or equivalent.[3]

    • Mobile Phase A: 50 mM Phosphate buffer, pH adjusted to 6.8.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 40% B

      • 10-12 min: 40% to 10% B

      • 12-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.55 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection Wavelength: 238 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Pholcodine sulphate in the initial mobile phase composition to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Troubleshooting Baseline Drift

  • Prepare Fresh Mobile Phases: Use HPLC-grade solvents and reagents.

  • Run a Blank Gradient: Execute the gradient program without injecting a sample.

  • Observe the Baseline: If the baseline is still drifting, the issue is likely with the mobile phase or detector.

  • Isolate the Source:

    • Run 100% Mobile Phase A and observe the baseline.

    • Run 100% Mobile Phase B and observe the baseline.

    • This will help identify which mobile phase component is contributing to the absorbance.

  • Adjust Wavelength: If a particular solvent is causing the drift, try selecting a different detection wavelength where the solvent has lower absorbance.[4]

Data Presentation

The following tables summarize key quantitative data from validated HPLC methods for Pholcodine analysis.

Table 1: Chromatographic Conditions for Pholcodine Analysis

ParameterMethod 1Method 2
Column X-Bridge C8 (100 mm × 4.6 mm, 2.5 μm)[3]XTerraTM RP18 (150 mm x 4.6 mm, 5 μm)[1]
Mobile Phase A 50 mM Phosphate Buffer (pH 6.8)[3]Water (pH 2.5 with H3PO4)[1]
Mobile Phase B Acetonitrile[3]Acetonitrile[1]
Elution Mode Isocratic (25:75, B:A)[3]Gradient[1]
Flow Rate 0.55 mL/min[3]Not Specified
Detection 238 nm[3]210 nm & 270 nm[1]
Column Temp. 35°C[3]Not Specified

Table 2: Validation Parameters for Pholcodine HPLC Methods

ParameterValue (Method by Al-Saeed et al., 2021)[3]
Linearity Range 4 - 420 µg/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 1.2 µg/mL
Limit of Quantification (LOQ) Not Specified

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting the gradient elution of Pholcodine sulphate.

Troubleshooting_Poor_Resolution start Poor Resolution Observed sub_gradient Is the gradient slope in the elution region too steep? start->sub_gradient shallow_gradient Decrease gradient slope in the elution window sub_gradient->shallow_gradient Yes sub_ph Is Pholcodine or co-eluting peak ionizable? sub_gradient->sub_ph No end_node Resolution Improved shallow_gradient->end_node adjust_ph Adjust mobile phase pH sub_ph->adjust_ph Yes sub_solvent Can solvent selectivity be improved? sub_ph->sub_solvent No adjust_ph->end_node change_solvent Switch organic solvent (e.g., ACN to MeOH) sub_solvent->change_solvent Yes sub_solvent->end_node No change_solvent->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Troubleshooting_Peak_Tailing start Pholcodine Peak Tailing check_column Assess Column Health (e.g., performance test) start->check_column decision_column Is column performance acceptable? check_column->decision_column replace_column Replace Column decision_column->replace_column No check_ph Check Mobile Phase pH decision_column->check_ph Yes end_node Peak Shape Improved replace_column->end_node decision_ph Is pH optimal for basic compounds? check_ph->decision_ph adjust_ph Adjust pH (e.g., lower pH) decision_ph->adjust_ph No use_modifier Consider adding a mobile phase modifier (e.g., TEA) decision_ph->use_modifier Yes adjust_ph->end_node use_modifier->end_node

Caption: Logical steps to troubleshoot Pholcodine peak tailing.

References

Technical Support Center: Synthesis of Optically Pure Pholedrine Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of optically pure Pholedrine sulphate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and resolution of Pholedrine, presented in a question-and-answer format.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of racemic this compound Incomplete reaction during reductive amination.- Ensure the appropriate temperature and pressure are maintained for the chosen reductive amination method (e.g., Leuckart reaction, catalytic hydrogenation).- Verify the quality and stoichiometry of reagents, particularly the reducing agent.
Loss of product during purification.- Optimize the pH during extraction and precipitation steps.- Use a suitable solvent system for recrystallization to minimize solubility of the sulphate salt.
Incomplete or no precipitation of diastereomeric salt Incorrect solvent system for crystallization.- The choice of solvent is critical for diastereomeric salt crystallization. Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, acetone, water, and their combinations). The presence of the hydroxyl group in Pholedrine may necessitate different solvent polarities compared to methamphetamine.
Suboptimal temperature profile for crystallization.- Implement a controlled cooling profile. Slow cooling often yields purer crystals. A period of maturation at a low temperature may be beneficial.
Incorrect stoichiometry of the resolving agent.- Typically, a 0.5 to 1.0 molar equivalent of the resolving agent (e.g., (+)-tartaric acid) is used. The optimal ratio should be determined experimentally.
Low enantiomeric excess (e.e.) of the resolved Pholedrine Co-crystallization of the undesired diastereomer.- Perform multiple recrystallizations of the diastereomeric salt. Monitor the e.e. of the product after each recrystallization.- The presence of impurities can disrupt the crystal lattice and lead to the inclusion of the undesired diastereomer. Ensure the racemic Pholedrine is of high purity before resolution.[1][2][3]
Inefficient separation of diastereomeric salts.- Ensure complete dissolution of the racemic base and resolving agent before cooling.- Optimize the filtration and washing of the precipitated diastereomeric salt to remove the mother liquor containing the other diastereomer.
Oily precipitate instead of crystalline diastereomeric salt The diastereomeric salt is "oiling out" of the solution.- This can be caused by too high a concentration of solutes or the presence of impurities.[1] Try using a more dilute solution or further purifying the racemic Pholedrine.- Alter the solvent system to one in which the diastereomeric salt has a slightly higher solubility, promoting crystal growth over amorphous precipitation.
Difficulty in liberating the free base from the diastereomeric salt Incomplete basification.- Use a sufficiently strong base (e.g., NaOH, K2CO3) and ensure the pH is well above the pKa of Pholedrine to fully deprotonate the amine.
Emulsion formation during extraction.- Add a small amount of a saturated brine solution to break the emulsion.- Use a different organic solvent for extraction.
Final this compound product is off-color or contains impurities Incomplete removal of the resolving agent.- Wash the liberated free base thoroughly with water before converting it to the sulphate salt.
Side-products from the initial synthesis.- Purify the initial racemic Pholedrine thoroughly before the resolution step. Common impurities in related syntheses can include unreacted starting materials or by-products from side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving racemic Pholedrine?

A1: The most common and industrially favored method for resolving chiral amines like Pholedrine is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4] For basic compounds like Pholedrine, chiral acids such as (+)-tartaric acid or its derivatives (e.g., O,O'-dibenzoyltartaric acid) are typically used.[5]

Q2: How do I choose the right resolving agent for Pholedrine?

A2: The selection of a resolving agent is often empirical. (+)-Tartaric acid is a good starting point due to its availability and proven success with similar amphetamine structures. The efficiency of resolution depends on the difference in solubility between the two diastereomeric salts formed. It may be necessary to screen a few different chiral acids to find the optimal one for Pholedrine.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (e.e.) of Pholedrine?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral amines. Chiral Gas Chromatography (GC) after derivatization is another option.

Q4: Can I use the unwanted enantiomer from the resolution?

A4: Yes. The mother liquor after filtration of the first diastereomeric salt will be enriched in the other enantiomer. This can be isolated and either used as is, or racemized and recycled back into the resolution process to improve the overall yield of the desired enantiomer.

Q5: What are the potential side-products in the synthesis of racemic Pholedrine?

A5: If using a reductive amination route like the Leuckart reaction, potential side-products can include N-formylated intermediates, over-alkylated products, and impurities from the starting materials. The specific side-products will depend on the synthetic route chosen.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the chiral resolution of amphetamine-like compounds using tartaric acid, which can be used as a starting point for the optimization of Pholedrine resolution.

Parameter Value Compound Notes
Enantiomeric Excess (e.e.) > 95%MethamphetamineAfter a single crystallization with (R,R)-tartaric acid.
Yield of Diastereomeric Salt 40-50% (theoretical max. 50%)(S)-ADWith d-tartaric acid.[4]
Optimal Resolving Agent Ratio 0.5 - 1.0 molar equivalentsChiral AminesThe optimal ratio needs to be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination (Leuckart Reaction)

This protocol is a representative method for the synthesis of the racemic starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(p-hydroxyphenyl)-2-propanone with an excess of ammonium formate or formamide and methylamine hydrochloride.

  • Heating: Heat the reaction mixture to 160-185°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a solution of hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative to the free amine.

  • Work-up: Cool the reaction mixture and make it alkaline with a sodium hydroxide solution. Extract the liberated racemic Pholedrine free base with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification of Free Base: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude racemic Pholedrine. This can be further purified by vacuum distillation or recrystallization.

  • Salt Formation: Dissolve the purified racemic Pholedrine free base in a suitable solvent (e.g., ethanol or isopropanol). Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.

  • Isolation: Cool the mixture to induce crystallization of racemic this compound. Filter the precipitate, wash with a cold solvent, and dry under vacuum.

Protocol 2: Chiral Resolution of Racemic Pholedrine with (+)-Tartaric Acid
  • Dissolution: Dissolve the racemic Pholedrine free base in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 molar equivalents of (+)-tartaric acid in the same hot solvent.

  • Formation of Diastereomeric Salts: Slowly add the tartaric acid solution to the Pholedrine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt (e.g., (R)-Pholedrine-(+)-tartrate).

  • Isolation of Diastereomeric Salt: Filter the crystals and wash them with a small amount of the cold solvent. The mother liquor, which is enriched in the other diastereomer, can be saved for later recovery.

  • Recrystallization (Optional): To improve the diastereomeric purity (and thus the final enantiomeric excess), the isolated salt can be recrystallized from the same solvent system.

  • Liberation of the Optically Active Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is strongly alkaline. Extract the liberated optically active Pholedrine free base with an organic solvent.

  • Formation of Optically Pure Sulphate Salt: Wash, dry, and evaporate the organic extract as before. Dissolve the optically pure Pholedrine free base in a suitable solvent and precipitate the sulphate salt as described in Protocol 1.

Protocol 3: Analysis of Optical Purity by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the final this compound product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where Pholedrine absorbs (e.g., ~275 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Pholedrine cluster_resolution Chiral Resolution start 4-(p-hydroxyphenyl)-2-propanone reductive_amination Reductive Amination (e.g., Leuckart Reaction) start->reductive_amination hydrolysis Acid Hydrolysis reductive_amination->hydrolysis workup Basification & Extraction hydrolysis->workup racemic_base Racemic Pholedrine (Free Base) workup->racemic_base salt_formation Sulphate Salt Formation racemic_base->salt_formation racemic_base_res Racemic Pholedrine (Free Base) racemic_base->racemic_base_res racemic_sulphate Racemic this compound salt_formation->racemic_sulphate add_resolving_agent Add (+)-Tartaric Acid racemic_base_res->add_resolving_agent crystallization Fractional Crystallization add_resolving_agent->crystallization diastereomeric_salt Diastereomeric Salt ((R)-Pholedrine-(+)-tartrate) crystallization->diastereomeric_salt Precipitate mother_liquor Mother Liquor (Enriched in (S)-Pholedrine) crystallization->mother_liquor Solution liberation Liberate Free Base diastereomeric_salt->liberation pure_base Optically Pure (R)-Pholedrine liberation->pure_base final_salt_formation Sulphate Salt Formation pure_base->final_salt_formation final_product Optically Pure (R)-Pholedrine Sulphate final_salt_formation->final_product

Caption: Workflow for the synthesis and chiral resolution of this compound.

Troubleshooting_Logic low_ee Low Enantiomeric Excess (e.e.) cause1 Co-crystallization of undesired diastereomer low_ee->cause1 cause2 Inefficient separation of diastereomers low_ee->cause2 cause3 Impure racemic starting material low_ee->cause3 solution1a Recrystallize diastereomeric salt cause1->solution1a solution1b Optimize cooling rate cause1->solution1b solution2 Optimize filtration & washing cause2->solution2 solution3 Purify racemic Pholedrine before resolution cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess in Pholedrine resolution.

References

Technical Support Center: Enhancing Fluorescence Detection of Pholedrine Sulphate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorescence detection of Pholedrine sulphate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the enhancement of fluorescence detection of this compound.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal This compound has weak native fluorescence.Derivatization is necessary to introduce a fluorophore. Consider derivatization of the secondary amine or the phenolic hydroxyl group.
Incomplete derivatization reaction.Optimize reaction conditions (pH, temperature, reaction time, and reagent concentration). Ensure the absence of interfering substances.
Inappropriate excitation or emission wavelengths.Determine the optimal excitation and emission maxima for the specific fluorescent derivative being used.
Quenching of fluorescence.Remove any quenching agents from the sample matrix. This may involve a sample clean-up step like solid-phase extraction.
High Background Fluorescence Contaminated reagents or solvents.Use high-purity, fluorescence-grade reagents and solvents. Run a blank to check for background fluorescence.
Presence of endogenous fluorescent compounds in the sample matrix (e.g., urine).Implement a sample extraction and clean-up procedure to remove interfering substances before derivatization.[1]
Poor Reproducibility Instability of the derivatizing reagent or the fluorescent derivative.Prepare fresh reagent solutions. Check the stability of the derivatized product over time and under different storage conditions.[2]
Inconsistent reaction conditions.Precisely control all reaction parameters, including temperature, pH, and incubation times. Use of an internal standard can help to account for variations.
Multiple or Unexpected Peaks in Chromatography Formation of multiple derivative products or side reactions.Optimize the derivatization chemistry to favor the formation of a single, stable product. Adjusting the pH or reagent concentration can help.
Impurities in the this compound standard or sample.Verify the purity of your standards and samples.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the fluorescence detection of this compound?

A1: this compound, also known as p-hydroxymethamphetamine, does not possess strong native fluorescence. To achieve sensitive detection using fluorescence spectroscopy, a chemical derivatization step is necessary. This involves reacting the this compound molecule with a fluorogenic reagent to attach a fluorescent tag (fluorophore) to it.

Q2: Which functional groups on the this compound molecule can be targeted for derivatization?

A2: this compound has two primary functional groups available for derivatization: the secondary amine group and the phenolic hydroxyl group. Different derivatizing agents will react specifically with one of these groups.

Q3: What are some common derivatizing agents for the secondary amine group of this compound?

A3: Several reagents are available for derivatizing secondary amines to produce fluorescent products. These include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. The reaction is typically carried out in an alkaline medium (pH 9-10).[3][4][5][6]

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A sensitive labeling reagent for primary and secondary amines.[7]

  • Fluorescamine: Reacts with primary amines to form fluorescent products, but its reaction with secondary amines is non-fluorescent. Therefore, it is not a suitable direct derivatizing agent for Pholedrine's secondary amine.

Q4: What methods can be used to enhance the fluorescence of the phenolic group of this compound?

A4: The phenolic hydroxyl group can also be targeted for fluorescence enhancement. One effective method is through oxidation. A published method for the highly sensitive detection of p-hydroxymethamphetamine (Pholedrine) involves oxidation using potassium hexacyanoferrate(III) in an alkaline solution to form a fluorophore.[1]

Q5: How can I optimize the derivatization reaction for maximum fluorescence?

A5: Optimization of the derivatization reaction is critical for achieving high sensitivity and reproducibility. Key parameters to optimize include:

  • pH: The reactivity of both the analyte and the derivatizing agent is often pH-dependent.

  • Reagent Concentration: A sufficient excess of the derivatizing agent is needed to ensure complete reaction, but a large excess can sometimes lead to high background or quenching.

  • Reaction Time and Temperature: These parameters should be optimized to ensure the reaction goes to completion without degradation of the product.

  • Solvent: The choice of solvent can influence the reaction rate and the fluorescence of the final product.

Q6: How do I choose the correct excitation and emission wavelengths?

A6: After derivatization, you must determine the optimal excitation and emission wavelengths for the newly formed fluorescent derivative. This is done by scanning the excitation spectrum while monitoring the emission at a fixed wavelength, and then scanning the emission spectrum while exciting at the determined optimal excitation wavelength.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a solution of Dansyl Chloride (e.g., 1 mg/mL) in acetone. (Caution: Dansyl Chloride is moisture sensitive; handle accordingly).

    • Prepare a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).

  • Derivatization Procedure:

    • In a reaction vial, mix your this compound sample (or standard) with the buffer.

    • Add an excess of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) in the dark.

    • After incubation, stop the reaction by adding a small amount of a primary amine solution (e.g., proline) to consume the excess Dansyl Chloride.

  • Analysis:

    • Analyze the derivatized sample using a fluorescence spectrophotometer or HPLC with a fluorescence detector.

    • Typical excitation for Dansyl derivatives is around 340 nm, and emission is around 520 nm, but these should be optimized.

Protocol 2: Fluorescence Enhancement of Pholedrine by Oxidation

This protocol is adapted from the method for p-hydroxymethamphetamine.[1]

  • Sample Preparation:

    • Extract Pholedrine from the sample matrix (e.g., urine) using a suitable liquid-liquid or solid-phase extraction method.

    • Evaporate the solvent and reconstitute the residue in an appropriate solvent.

  • Oxidation Procedure:

    • To the extracted sample, add an aqueous solution of potassium hexacyanoferrate(III) and sodium hydroxide.

    • Allow the reaction to proceed at room temperature for a defined period.

  • Analysis:

    • Measure the fluorescence intensity of the resulting solution. The specific excitation and emission wavelengths for the oxidized product will need to be determined experimentally.

Quantitative Data Summary

The following table summarizes typical parameters for the fluorescence detection of amine and phenol derivatives. Note that these are examples, and optimal conditions for this compound derivatives must be determined empirically.

Derivatization MethodAnalyte GroupDerivatizing AgentExcitation (nm)Emission (nm)Detection LimitReference
Amine Derivatization Secondary AmineDansyl Chloride~340~520Varies[5]
Secondary AmineNBD-F~470~530300 amol/injection (for 4-HMP)[7]
Phenol Oxidation Phenolic HydroxylPotassium Hexacyanoferrate(III)Not specifiedNot specified10 ng[1]

Visualizations

Experimental_Workflow_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Pholedrine_Sample This compound Sample/Standard Mix Mix Reagents Pholedrine_Sample->Mix Buffer Alkaline Buffer (pH 9-10) Buffer->Mix Deriv_Reagent Derivatizing Agent (e.g., Dansyl Chloride) Deriv_Reagent->Mix Incubate Incubate (e.g., 60°C, 30 min) Mix->Incubate Fluorescent_Product Fluorescent Derivative Incubate->Fluorescent_Product Detection Fluorescence Detection (Spectrofluorometer/HPLC-FLD) Fluorescent_Product->Detection Experimental_Workflow_Oxidation cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Sample This compound Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extracted_Pholedrine Extracted Pholedrine Extraction->Extracted_Pholedrine Reaction React at Room Temperature Extracted_Pholedrine->Reaction Oxidizing_Agent Potassium Hexacyanoferrate(III) + NaOH Oxidizing_Agent->Reaction Fluorophore Fluorescent Product Reaction->Fluorophore Detection Fluorescence Detection Fluorophore->Detection

References

Validation & Comparative

A Comparative Analysis of the Sympathomimetic Effects of Pholedrine and Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Pholedrine and ephedrine are two sympathomimetic amines that have been utilized in clinical practice for their ability to stimulate the sympathetic nervous system. While both substances elicit similar physiological responses, including increased heart rate and blood pressure, their underlying mechanisms of action and receptor interaction profiles exhibit notable differences. This guide provides a detailed comparative analysis of the sympathomimetic effects of pholedrine and ephedrine, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Amines

Ephedrine is a classic example of a mixed-acting sympathomimetic amine.[1] Its effects are mediated through two primary pathways:

  • Direct Action: Ephedrine directly agonizes both α- and β-adrenergic receptors, although its affinity is considered relatively low.[2][3]

  • Indirect Action: A significant portion of ephedrine's sympathomimetic activity stems from its ability to stimulate the release of norepinephrine from presynaptic nerve terminals.[1][4] This indirect action amplifies the stimulation of adrenergic receptors.

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is described as an ephedrine-like agent and primarily acts as an indirect-acting sympathomimetic amine.[5] It functions by promoting the release of norepinephrine from sympathetic nerve endings.[6] Pholedrine is also a metabolite of methamphetamine.[5][7] Its use in ophthalmology to diagnose Horner's syndrome by inducing mydriasis (pupil dilation) further supports its indirect mechanism of action, as this effect is dependent on functional postganglionic sympathetic neurons.[6]

Quantitative Comparison of Sympathomimetic Effects

A direct quantitative comparison of the sympathomimetic effects of pholedrine and ephedrine is challenging due to a scarcity of head-to-head clinical trials and preclinical studies presenting comparable endpoints. The following table summarizes available data to facilitate a comparative understanding.

ParameterPholedrineEphedrineReferences
Primary Mechanism Indirect-acting sympathomimetic (norepinephrine release)Mixed-acting sympathomimetic (direct receptor agonism and norepinephrine release)[1][4][5][6]
Receptor Affinity Primarily indirect; direct receptor binding data is limited.Binds to α- and β-adrenergic receptors, though with lower affinity compared to norepinephrine. The N-methyl group in ephedrine decreases binding affinity at α-adrenergic receptors compared to norephedrine.[2][3]
Cardiovascular Effects Increases blood pressure and heart rate.Increases heart rate, cardiac output, and both systolic and diastolic blood pressure through vasoconstriction and cardiac stimulation.[4][8]
Clinical Use Primarily used topically as a mydriatic agent for diagnosing Horner's syndrome.Used to manage hypotension, particularly in the context of anesthesia. Also used as a nasal decongestant and bronchodilator.[1][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_ephedrine Ephedrine Signaling Pathway Ephedrine Ephedrine Presynaptic_Nerve_Terminal Presynaptic_Nerve_Terminal Ephedrine->Presynaptic_Nerve_Terminal Enters Adrenergic_Receptors α & β Adrenergic Receptors Ephedrine->Adrenergic_Receptors Direct Agonism (Weak) NE_Vesicles Norepinephrine Vesicles Presynaptic_Nerve_Terminal->NE_Vesicles NE_Release Norepinephrine Release NE_Vesicles->NE_Release NE_Release->Adrenergic_Receptors Binds Physiological_Response Increased Heart Rate & Blood Pressure Adrenergic_Receptors->Physiological_Response

Caption: Signaling pathway of Ephedrine's mixed action.

cluster_pholedrine Pholedrine Signaling Pathway Pholedrine Pholedrine Presynaptic_Nerve_Terminal Presynaptic_Nerve_Terminal Pholedrine->Presynaptic_Nerve_Terminal Enters NE_Vesicles Norepinephrine Vesicles Presynaptic_Nerve_Terminal->NE_Vesicles NE_Release Norepinephrine Release NE_Vesicles->NE_Release Adrenergic_Receptors α & β Adrenergic Receptors NE_Release->Adrenergic_Receptors Binds Physiological_Response Increased Heart Rate & Blood Pressure Adrenergic_Receptors->Physiological_Response

Caption: Signaling pathway of Pholedrine's indirect action.

cluster_workflow Experimental Workflow for Comparative Analysis Start Start Receptor_Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Start->Receptor_Binding_Assay In_Vitro_Functional_Assay In Vitro Functional Assay (e.g., Isolated Tissue Bath) Start->In_Vitro_Functional_Assay In_Vivo_Cardiovascular_Monitoring In Vivo Cardiovascular Monitoring (e.g., Blood Pressure, Heart Rate) Start->In_Vivo_Cardiovascular_Monitoring Data_Analysis Data Analysis (Ki, EC50, ED50) Receptor_Binding_Assay->Data_Analysis In_Vitro_Functional_Assay->Data_Analysis In_Vivo_Cardiovascular_Monitoring->Data_Analysis Comparison Comparison Data_Analysis->Comparison

Caption: Workflow for comparing sympathomimetic drugs.

Detailed Experimental Protocols

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of pholedrine and ephedrine for various adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2).

  • Methodology:

    • Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293) expressing a specific human adrenergic receptor subtype are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.

    • Radioligand Binding: A known concentration of a radiolabeled ligand specific for the receptor subtype is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (pholedrine or ephedrine).

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. A study evaluating ephedrine alkaloids used this methodology to determine their binding affinities for human α-adrenergic receptor subtypes.[3]

2. In Vivo Cardiovascular Studies in Animal Models

  • Objective: To assess the effects of pholedrine and ephedrine on cardiovascular parameters such as blood pressure and heart rate in a living organism.

  • Methodology:

    • Animal Preparation: Anesthetized rats or other suitable animal models are instrumented for continuous monitoring of arterial blood pressure (via a carotid artery catheter) and heart rate (via ECG).

    • Drug Administration: Increasing doses of pholedrine or ephedrine are administered intravenously.

    • Data Acquisition: Continuous recordings of blood pressure and heart rate are obtained before, during, and after drug administration.

    • Data Analysis: Dose-response curves are constructed to determine the effective dose required to produce a 50% of the maximal response (ED50) for changes in blood pressure and heart rate.

3. Isolated Tissue Bath Experiments

  • Objective: To evaluate the direct and indirect effects of pholedrine and ephedrine on smooth muscle contraction and relaxation in isolated tissues.

  • Methodology:

    • Tissue Preparation: Tissues such as rat aorta (for α-adrenergic effects) or guinea pig atria (for β-adrenergic effects) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

    • Contraction/Relaxation Measurement: Changes in tissue tension are recorded using an isometric force transducer.

    • Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of pholedrine or ephedrine to the organ bath. To distinguish between direct and indirect effects, experiments can be performed in the presence of a norepinephrine uptake inhibitor (to block indirect effects) or after chemical sympathectomy with reserpine.

    • Data Analysis: The potency (EC50) and efficacy (Emax) of each compound are determined from the concentration-response curves.

Conclusion

Both pholedrine and ephedrine exhibit sympathomimetic properties, but their primary mechanisms of action differ. Ephedrine's mixed-acting profile, combining direct receptor stimulation with indirect norepinephrine release, contrasts with pholedrine's predominantly indirect mechanism. This distinction has implications for their clinical applications and potential side-effect profiles. While ephedrine has a broader range of systemic uses for managing hypotension, pholedrine's utility is more specialized, primarily in ophthalmic diagnostics. Further direct comparative studies with robust quantitative data are necessary to fully elucidate the subtle yet significant differences in the sympathomimetic effects of these two compounds. Such research would be invaluable for the development of more targeted and effective sympathomimetic agents.

References

Pholedrine Sulphate: A Specific Biomarker for Methamphetamine Use? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of methamphetamine use is a critical aspect of clinical toxicology, forensic science, and the development of effective treatments for substance use disorders. While the parent drug and its primary metabolite, amphetamine, are the conventional biomarkers, emerging evidence suggests that pholedrine sulphate (p-hydroxymethamphetamine-sulphate), a downstream metabolite, may offer enhanced specificity. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by available experimental data and detailed methodologies.

Executive Summary

Pholedrine, and specifically its sulphated conjugate, presents as a promising specific biomarker for methamphetamine consumption. Its formation via hepatic metabolism and subsequent excretion in urine provides a strong indication of ingestion, as opposed to mere exposure or contamination. While direct comparative studies on the clinical sensitivity and specificity of this compound versus amphetamine are not yet widely available, existing data on its urinary concentrations and excretion profile suggest its utility. This guide will delve into the metabolic basis for its specificity, compare its performance characteristics with other biomarkers, and provide detailed experimental protocols for its detection.

Comparison of Methamphetamine Biomarkers

The selection of an appropriate biomarker for methamphetamine use depends on the specific application, including the desired window of detection, required specificity, and the analytical resources available. The following table summarizes the key characteristics of this compound in comparison to other common biomarkers.

BiomarkerMatrixTypical Detection WindowAdvantagesDisadvantages
Methamphetamine Urine, Blood, Saliva, HairUrine: 1-4 days; Blood/Saliva: 1-3 days; Hair: up to 90 days[1]Parent compound, direct evidence of exposure.Can be present due to environmental contamination. Shorter detection window in urine/blood/saliva compared to some metabolites.
Amphetamine Urine, Blood, Saliva, HairUrine: 1-4 days; Blood/Saliva: 1-3 days; Hair: up to 90 days[1]Major metabolite, indicates metabolism of methamphetamine.Can also be present from the use of prescribed amphetamine medications, leading to potential false positives for illicit methamphetamine use.
This compound UrineUp to 3 daysSpecific metabolite of methamphetamine, indicating ingestion and metabolism, not just exposure. Less likely to be present from other sympathomimetic amines.Limited commercial immunoassays available; requires more sophisticated detection methods like LC-MS/MS. Less established in routine clinical practice.

Quantitative Data Summary

The following table presents a summary of quantitative data related to the urinary excretion of methamphetamine and its key metabolites. It is important to note the lack of direct, head-to-head studies comparing the clinical sensitivity and specificity of this compound with amphetamine for diagnosing methamphetamine use.

ParameterThis compoundAmphetamineMethamphetamineReference
Urinary Concentration Range in Methamphetamine Users 0.02 - 21.7 µg/mLVaries significantly based on dose and time since use.Varies significantly based on dose and time since use.[1]
Peak Urinary Concentration Time Within 3 days post-ingestionPeak excretion rates observed within hours to a day after use.Peak excretion rates observed within hours to a day after use.[1]
Urinary Elimination Half-life Not well-established~20.7 hours~23.6 hours
Sensitivity for Methamphetamine Use Data not availableImmunoassay screening sensitivity for amphetamines can be low (e.g., 52.11% for methamphetamine). Confirmatory methods have high sensitivity.Confirmatory methods (GC-MS, LC-MS/MS) have high sensitivity.
Specificity for Methamphetamine Use Potentially high due to its metabolic origin.Can be compromised by prescription amphetamine use. Confirmatory methods have high specificity.Confirmatory methods have high specificity.

Note: The concentration of this compound in urine has been found to be significantly higher than its glucuronidated counterpart, indicating that sulfation is the primary metabolic pathway for pholedrine in humans.[1]

Metabolic Pathway of Methamphetamine to this compound

Methamphetamine undergoes extensive metabolism in the liver. The formation of pholedrine and its subsequent sulphation is a key pathway that underscores its specificity as a biomarker.

Methamphetamine Metabolism METH Methamphetamine P450 CYP2D6 (p-hydroxylation) METH->P450 AMP Amphetamine (N-demethylation) METH->AMP Excretion Urinary Excretion METH->Excretion Unchanged PHOL Pholedrine (p-hydroxymethamphetamine) P450->PHOL SULT Sulfotransferase (Sulfation) PHOL->SULT PHOL_S This compound SULT->PHOL_S PHOL_S->Excretion AMP->Excretion

Caption: Metabolic pathway of methamphetamine to this compound.

Experimental Protocols

Accurate quantification of this compound and other methamphetamine biomarkers is essential for their validation and clinical application. Below are detailed methodologies for their detection.

Experimental Workflow: LC-MS/MS Analysis of Pholedrine

The following workflow outlines the key steps for the quantitative analysis of pholedrine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) Ionization->Detection Quantification Quantification using Internal Standards Detection->Quantification Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: General workflow for LC-MS/MS analysis of pholedrine.

Detailed LC-MS/MS Method for Pholedrine Quantification

This protocol is adapted from a validated method for the determination of pholedrine in human body fluids.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., deuterated pholedrine).

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of methanol and acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 x 2.1 mm).

    • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to achieve separation from other matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pholedrine: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific transitions for the deuterated analog).

    • Collision Energy: Optimized for each transition.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of pholedrine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound holds significant promise as a specific biomarker for methamphetamine use. Its detection provides strong evidence of drug ingestion and metabolism, offering a potential advantage over the measurement of the parent compound or its primary metabolite, amphetamine, which can be confounded by external contamination or legitimate medication use, respectively.

However, for this compound to be widely adopted in clinical and forensic settings, further research is imperative. Specifically, large-scale clinical validation studies are needed to establish its sensitivity, specificity, and predictive values in diverse populations. The development of commercially available, high-throughput immunoassays for this compound would also greatly facilitate its routine use. As analytical methodologies continue to advance, the validation and implementation of highly specific biomarkers like this compound will undoubtedly enhance the accuracy and reliability of testing for methamphetamine use.

References

Cross-Reactivity of Pholedrine Sulfate in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of pholedrine sulfate in commonly used amphetamine immunoassays. Due to a lack of specific quantitative data for pholedrine in manufacturer's literature and peer-reviewed studies, this guide focuses on the structural basis for potential cross-reactivity, presents comparative data for other sympathomimetic amines, and outlines a detailed experimental protocol for assessing such cross-reactivity.

Introduction: The Basis for Cross-Reactivity

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine structurally related to amphetamine and methamphetamine. Its chemical structure shares the core phenethylamine skeleton, which is the primary epitope recognized by the antibodies used in many amphetamine immunoassays. This structural similarity creates a high potential for pholedrine to be recognized by these antibodies, leading to a false-positive result. Furthermore, pholedrine is a known metabolite of methamphetamine, which can complicate the interpretation of positive screening results in individuals who have used methamphetamine.

Immunoassay screening tests are designed for rapid, high-throughput analysis and are based on the principle of competitive binding. An unknown analyte in a sample (e.g., urine) competes with a labeled drug conjugate for a limited number of antibody binding sites. A positive result is generated when the analyte is present in a sufficient concentration to inhibit the binding of the labeled drug conjugate to the antibody. Due to the inherent nature of antibody-antigen recognition, structurally similar compounds can also bind to the antibody, a phenomenon known as cross-reactivity.

Comparative Cross-Reactivity Data

CompoundImmunoassay (Manufacturer)Cutoff Concentration (ng/mL)Concentration of Cross-Reactant Producing a Positive Result (ng/mL)Cross-Reactivity (%)
d,l-AmphetamineCEDIA Amphetamines/Ecstasy50060083
PhentermineCEDIA Amphetamines/Ecstasy50010,0005
PseudoephedrineEMIT II Plus Amphetamine1000> 25,000< 4
EphedrineEMIT II Plus Amphetamine1000> 50,000< 2
Pholedrine Sulfate Data Not Available ---

Note: The cross-reactivity percentages are calculated as (Cutoff Concentration / Concentration of Cross-Reactant) x 100. Data is compiled from various manufacturer's package inserts. The absence of data for pholedrine sulfate is a significant finding of this review.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

The following is a detailed methodology for conducting a cross-reactivity study for an amphetamine immunoassay.

3.1. Materials

  • Immunoassay Kit: Commercial amphetamine immunoassay kit (e.g., CEDIA, EMIT, ARCHITECT, COBAS) with calibrators and controls.

  • Analyte Standards: Certified reference standards of d-amphetamine, pholedrine sulfate, and other sympathomimetic amines of interest.

  • Drug-Free Matrix: Certified drug-free human urine.

  • Instrumentation: Automated clinical chemistry analyzer compatible with the chosen immunoassay.

  • Ancillary Supplies: Calibrated pipettes, volumetric flasks, and other standard laboratory glassware.

3.2. Methods

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of pholedrine sulfate in a suitable solvent (e.g., methanol or deionized water).

  • Preparation of Spiked Samples: Serially dilute the pholedrine sulfate stock solution with drug-free human urine to create a range of concentrations to be tested. The concentration range should be wide enough to determine the concentration that produces a result at or above the assay's positive cutoff.

  • Assay Procedure:

    • Calibrate the automated analyzer with the manufacturer-provided calibrators for the amphetamine immunoassay.

    • Run the manufacturer-provided controls to ensure the assay is performing within specifications.

    • Analyze the series of pholedrine sulfate-spiked urine samples.

    • Analyze a drug-free urine sample as a negative control.

    • Analyze a sample spiked with the target analyte (d-amphetamine) at the cutoff concentration as a positive control.

  • Data Analysis:

    • Record the qualitative (positive/negative) and quantitative (if applicable) results for each tested concentration of pholedrine sulfate.

    • Determine the lowest concentration of pholedrine sulfate that produces a positive result.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an experiment to determine the cross-reactivity of a compound in an immunoassay.

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis prep_stock Prepare Pholedrine Sulfate Stock Solution prep_spiked Prepare Serial Dilutions in Drug-Free Urine prep_stock->prep_spiked analyze_samples Analyze Spiked Samples and Controls prep_spiked->analyze_samples calibrate Calibrate Analyzer with Assay Calibrators run_controls Run Quality Controls calibrate->run_controls run_controls->analyze_samples determine_positive Determine Minimum Concentration for Positive Result analyze_samples->determine_positive calculate_cross_reactivity Calculate Percent Cross-Reactivity determine_positive->calculate_cross_reactivity

Caption: Workflow for Immunoassay Cross-Reactivity Testing.

Signaling Pathway in Competitive Immunoassays

The underlying principle of the assays discussed is competitive binding, a fundamental concept in immunology. The following diagram illustrates this signaling pathway.

G cluster_negative Negative Sample (No Pholedrine) cluster_positive Positive Sample (Pholedrine Present) Ab_neg Antibody Drug_E_neg Enzyme-Labeled Amphetamine Ab_neg->Drug_E_neg Binds Substrate_neg Substrate Drug_E_neg->Substrate_neg Converts Signal_neg Signal Substrate_neg->Signal_neg Generates Ab_pos Antibody Drug_E_pos Enzyme-Labeled Amphetamine Ab_pos->Drug_E_pos Binding Inhibited Pholedrine Pholedrine Pholedrine->Ab_pos Binds Substrate_pos Substrate Drug_E_pos->Substrate_pos Less Conversion NoSignal_pos No/Reduced Signal Substrate_pos->NoSignal_pos Less Generation

Caption: Competitive Immunoassay Signaling Pathway.

Conclusion and Recommendations

The structural similarity between pholedrine and amphetamines strongly suggests a high likelihood of cross-reactivity in amphetamine immunoassays. However, the absence of specific quantitative data from manufacturers and in the scientific literature is a critical gap. This lack of data prevents a definitive assessment of the risk of false-positive results due to pholedrine.

For researchers and drug development professionals, it is recommended that:

  • Any positive amphetamine immunoassay result in a subject known to be taking pholedrine should be considered presumptive and confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Laboratories developing or validating amphetamine screening assays should consider including pholedrine sulfate in their cross-reactivity testing panels to generate much-needed data.

  • Clinicians should be aware of the potential for this cross-reactivity when interpreting urine drug screen results and should consider a patient's full medication list.

This guide underscores the importance of understanding the limitations of immunoassay-based screening and the necessity of confirmatory testing for definitive results, particularly when structurally similar compounds are potential interferents.

Comparative Efficacy of Pholedrine Sulphate Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of different delivery systems for Pholedrine sulphate, a sympathomimetic agent with applications in ophthalmology and as a potential antihypotensive drug.[1] The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available data on the performance of various formulations, offering insights into their efficacy and release characteristics.

Overview of this compound and its Delivery Challenges

This compound, a substituted phenethylamine derivative, acts as a sympathomimetic agent, exerting effects similar to ephedrine.[1] Its clinical utility is dependent on the route of administration and the formulation's ability to deliver the drug at a desired rate and location. The development of effective delivery systems for this compound is crucial for optimizing its therapeutic index and patient compliance. This guide explores oral and topical delivery systems, drawing on available research to compare their efficacy.

Oral Delivery Systems: Controlled-Release Formulations

Research into oral delivery of this compound has focused on controlled-release formulations to modulate its release profile. A key study investigated the use of various poly(meth)acrylate coatings on pellets containing this compound, demonstrating significant differences in drug liberation.

Experimental Protocol: Preparation and Evaluation of Coated Pellets

A fluid-bed process was utilized to coat pellets containing this compound with six different poly(meth)acrylate materials. The release profiles of these coated pellets were then evaluated, likely using dissolution testing under varying pH conditions to simulate the gastrointestinal tract. The permeability of the coatings was a key parameter assessed, with the potential to customize release rates by mixing different coating compositions.[2]

Experimental Workflow: Formulation and Testing of Controlled-Release this compound Pellets

G cluster_prep Pellet Preparation and Coating cluster_testing In Vitro Release Testing drug_core This compound Pellets fluid_bed Fluid-Bed Coating Process drug_core->fluid_bed coating_materials Poly(meth)acrylate Coatings (Eudragit, Scopacryl) coating_materials->fluid_bed coated_pellets Coated Pellets fluid_bed->coated_pellets Formulation dissolution_apparatus Dissolution Apparatus (Varying pH) coated_pellets->dissolution_apparatus sample_analysis Sample Analysis (e.g., UV-Vis Spectroscopy) dissolution_apparatus->sample_analysis release_profile Drug Release Profile Determination sample_analysis->release_profile data_analysis Comparative Data Analysis release_profile->data_analysis Data Collection

Caption: Workflow for the formulation and in vitro testing of controlled-release this compound pellets.

Data Presentation: Comparison of Poly(meth)acrylate Coatings

The study highlighted the differential release characteristics based on the polymer coating used. The findings are summarized in the table below.

Coating MaterialRelease CharacteristicpH Dependency
Eudragit RS Wide, sustained releasepH-independent
Eudragit RL Wide, sustained releasepH-independent
Eudragit E 30D Wide, sustained releasepH-independent
Scopacryl D 336 Accelerated release at higher pHpH-dependent; release increases at pH 7.4
Scopacryl D 339 Accelerated release at higher pH, dependent on acrylic acid content in the polymer.pH-dependent; release increases at pH 7.4
Scopacryl D 340 Accelerated release at higher pH, dependent on acrylic acid content in the polymer.pH-dependent; release increases at pH 7.4

Data synthesized from a study on the use of poly(meth)acrylates for the controlled release of this compound.[2]

The results indicate that Eudragit polymers provide a pH-independent sustained release, which could be beneficial for consistent drug delivery throughout the gastrointestinal tract. In contrast, Scopacryl polymers offer a pH-triggered release mechanism, potentially useful for targeted delivery in the lower GI tract. The rate of release for these coatings can be modulated by creating mixed-polymer films.[2] Further in vivo studies comparing free-release and sustained-release tablets have also been conducted, though detailed public data is limited.[3]

Topical Ocular Delivery System

This compound is also formulated as topical eye drops for diagnostic purposes, specifically for dilating the pupil to aid in the diagnosis of Horner's syndrome.[1][4]

Efficacy in Ocular Application

The efficacy of topical Pholedrine is determined by its mydriatic (pupil-dilating) response. In a comparative study, 1% Pholedrine eye drops were shown to have effects similar to 0.5% hydroxyamphetamine, a previously used diagnostic agent that is no longer available.[4] The mechanism relies on its sympathomimetic action on the iris dilator muscle. Its ability to distinguish between preganglionic and postganglionic lesions in patients with Horner's syndrome underscores its diagnostic efficacy.[4]

Mechanism of Action: Sympathomimetic Signaling Pathway

Pholedrine is a sympathomimetic amine that functions similarly to ephedrine.[1] Its mechanism of action involves both direct and indirect stimulation of the sympathetic nervous system. It directly stimulates alpha and beta-adrenergic receptors and also promotes the release of endogenous catecholamines like norepinephrine.[5] Furthermore, it may inhibit the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.[5]

Signaling Pathway of this compound

G cluster_drug This compound Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Pholedrine Pholedrine NE_Vesicles Norepinephrine (NE) Vesicles Pholedrine->NE_Vesicles Promotes Release NE_Transporter NE Reuptake Transporter Pholedrine->NE_Transporter Inhibits Reuptake Adrenergic_Receptors Alpha & Beta Adrenergic Receptors Pholedrine->Adrenergic_Receptors Direct Stimulation NE_Synapse Norepinephrine NE_Vesicles->NE_Synapse Release NE_Synapse->NE_Transporter Reuptake NE_Synapse->Adrenergic_Receptors Binds Cellular_Response Cellular Response (e.g., Mydriasis, Vasoconstriction) Adrenergic_Receptors->Cellular_Response Activates

Caption: Proposed sympathomimetic signaling pathway of this compound.

Conclusion and Future Directions

The available data, though limited, suggests that this compound can be effectively formulated for both controlled oral delivery and topical ocular application. The choice of a poly(meth)acrylate coating for oral formulations allows for significant control over the drug's release profile, enabling either sustained or pH-dependent delivery. For ocular applications, this compound has demonstrated efficacy as a diagnostic agent.

Future research should focus on in vivo studies to establish a clear correlation between the in vitro release profiles of oral formulations and their pharmacokinetic and pharmacodynamic parameters. Furthermore, the development of novel delivery systems, such as nanocarriers or mucoadhesive formulations, could open new avenues for enhancing the therapeutic efficacy of this compound.

References

A Head-to-Head Comparison of Mydriatic Agents: Pholedrine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mydriatic agent Pholedrine with other commonly used alternatives, including Tropicamide, Cyclopentolate, Atropine, and Phenylephrine. The information presented is based on available experimental data to assist researchers and clinicians in selecting the appropriate agent for their specific needs.

Executive Summary

Mydriatic agents are essential for a thorough examination of the retina and other posterior structures of the eye. The ideal agent provides rapid and sufficient pupillary dilation with a duration of action appropriate for the clinical or research setting, while minimizing side effects. This guide compares the performance of Pholedrine, an indirect-acting sympathomimetic amine, with other mydriatics that act via different mechanisms.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators of Pholedrine and its alternatives based on data from various clinical studies. It is important to note that direct head-to-head trials for all agents are not available; therefore, this comparison is based on an aggregation of data from individual studies.

Table 1: Mydriatic Efficacy

Mydriatic AgentConcentration(s) StudiedOnset of MydriasisTime to Peak MydriasisPeak Mydriasis (Pupil Diameter)Duration of Mydriasis
Pholedrine 1%~20-90 minutes[1]Not explicitly statedMean increase of 2.2 mm[1]8-10 hours[1]
Tropicamide 0.5%, 1%15-20 minutes[[“]]20-40 minutes[3]~6-7 mm[4]4-8 hours[5]
Cyclopentolate 0.5%, 1%, 2%15-30 minutes25-75 minutes[[“]]Not explicitly statedUp to 24 hours[6]
Atropine 1%Within 40 minutesNot explicitly statedCan achieve >6 mmUp to 12 days[7]
Phenylephrine 2.5%, 10%RapidNot explicitly statedVariable, often used in combinationShorter duration

Table 2: Mechanism of Action and Key Characteristics

Mydriatic AgentMechanism of ActionReceptor(s) TargetedKey Characteristics
Pholedrine Indirect-acting sympathomimetic; promotes the release of norepinephrine from sympathetic nerve endings.[8]Adrenergic receptors (indirectly)Similar to hydroxyamphetamine; used for diagnosis of Horner's syndrome.[8]
Tropicamide Anticholinergic (parasympatholytic); blocks muscarinic receptors in the iris sphincter muscle.[9]Muscarinic acetylcholine receptors (M3)[9]Rapid onset and short duration of action.[5]
Cyclopentolate Anticholinergic (parasympatholytic); blocks muscarinic receptors in the iris sphincter and ciliary muscles.Muscarinic acetylcholine receptors[10]Produces both mydriasis and cycloplegia.[6]
Atropine Anticholinergic (parasympatholytic); potent, non-selective muscarinic receptor antagonist.[11]Muscarinic acetylcholine receptors (M1-M5)Longest duration of action; potent cycloplegic.[7]
Phenylephrine Direct-acting sympathomimetic; selective alpha-1 adrenergic receptor agonist.[12]Alpha-1 adrenergic receptors[12]Primarily causes mydriasis with minimal cycloplegia.[13]

Experimental Protocols

The following are representative methodologies for key experiments cited in this guide.

Study of Mydriatic Effect in Healthy Volunteers
  • Objective: To determine the onset, peak, and duration of mydriasis of a test agent.

  • Subjects: A cohort of healthy adult volunteers with no history of ocular disease or contraindications to mydriatic agents.

  • Procedure:

    • Baseline pupil diameter is measured using a pupillometer under standardized photopic or mesopic lighting conditions.

    • A single drop of the mydriatic agent (e.g., 1% Pholedrine sulfate) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive a different agent for comparison.

    • Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes) until the pupil returns to its baseline size.

    • Measurements are recorded in millimeters.

  • Data Analysis: The mean change in pupil diameter from baseline is calculated at each time point. Onset of action is defined as the time to a clinically significant increase in pupil size (e.g., >1 mm). Time to peak effect and duration of action are also determined. Statistical analysis, such as a paired t-test or repeated measures ANOVA, is used to assess the significance of the mydriatic effect.

Comparative Study of Different Mydriatic Agents
  • Objective: To compare the mydriatic efficacy and safety of two or more mydriatic agents.

  • Design: A randomized, double-masked, parallel-group or crossover study design is often employed.

  • Subjects: Patients requiring pupillary dilation for routine ophthalmic examination.

  • Procedure:

    • Subjects are randomly assigned to receive one of the study medications (e.g., Group A: 1% Tropicamide; Group B: 2.5% Phenylephrine).

    • Baseline pupil size and other relevant ocular parameters are measured.

    • The assigned mydriatic agent is instilled.

    • Pupil size is measured at predefined intervals.

    • Subjective comfort and any adverse events are recorded.

  • Data Analysis: The primary outcome is typically the mean pupil diameter at a specific time point (e.g., 30 or 60 minutes post-instillation). Statistical tests such as the independent t-test or ANOVA are used to compare the treatment groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways through which these mydriatic agents exert their effects on the iris muscles.

Pholedrine_Pathway Pholedrine Pholedrine Nerve_Terminal Sympathetic Nerve Terminal Pholedrine->Nerve_Terminal Enters Norepinephrine_Vesicle Norepinephrine Vesicles Nerve_Terminal->Norepinephrine_Vesicle Stimulates release of Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Releases Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Iris_Dilator Iris Dilator Muscle Alpha1_Receptor->Iris_Dilator Activates Mydriasis Mydriasis (Pupil Dilation) Iris_Dilator->Mydriasis Contraction leads to Anticholinergic_Pathway cluster_agents Anticholinergic Agents Tropicamide Tropicamide Muscarinic_Receptor Muscarinic (M3) Receptor Tropicamide->Muscarinic_Receptor Block Cyclopentolate Cyclopentolate Cyclopentolate->Muscarinic_Receptor Block Atropine Atropine Atropine->Muscarinic_Receptor Block Iris_Sphincter Iris Sphincter Muscle Muscarinic_Receptor->Iris_Sphincter Prevents activation of Mydriasis Mydriasis (Pupil Dilation) Iris_Sphincter->Mydriasis Relaxation leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Normally binds to Phenylephrine_Pathway Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Directly binds to and activates Iris_Dilator Iris Dilator Muscle Alpha1_Receptor->Iris_Dilator Stimulates Mydriasis Mydriasis (Pupil Dilation) Iris_Dilator->Mydriasis Contraction leads to

References

A Comparative Guide to the Inter-Laboratory Validation of Pholedrine Sulphate Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative determination of Pholedrine sulphate. The information presented is compiled from single-laboratory validation studies to offer a comprehensive assessment of method performance. It is important to note that while this guide provides valuable insights, true inter-laboratory reproducibility can only be definitively established through formal collaborative studies, which are not publicly available for this compound at this time.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Pholedrine. These methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed in pharmaceutical analysis and forensic toxicology.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD%)Reference
HPLC-UV Not ReportedNot ReportedNot ReportedNot ReportedGeneral HPLC methods for sympathomimetics
LC-MS/MS 0.8 ng/mL3 ng/mL1 - 100 ng/mLIntra-day: 3.8 - 8.7%, Inter-day: 6.7 - 10.7%[1]
GC-MS 1 - 113 ng/mL4 - 375 ng/mLNot specified, R² > 0.990.66 - 14.8%[2]

Note: The performance characteristics of HPLC-UV for this compound are not detailed in the available literature, but it is a standard technique for the analysis of sympathomimetic amines. The GC-MS data represents a general method for the determination of 41 drugs of abuse, including amphetamine-type substances.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published single-laboratory validation studies and provide a framework for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While a specific inter-laboratory validated HPLC-UV method for this compound was not identified, a general approach for the analysis of sympathomimetic amines can be described.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good peak shape and retention for amine compounds.

  • Detection: UV detection at a wavelength where Pholedrine exhibits significant absorbance.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be employed to isolate Pholedrine from the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with a turbo ion-spray source.

  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 stationary phase.

    • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and a combination of methanol and acetonitrile.

  • Detection: Positive ionization, multiple reaction monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Liquid-liquid extraction with an organic solvent. Derivatization may be required to improve the volatility and chromatographic properties of Pholedrine.

  • Chromatographic Separation:

    • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to ensure the separation of the analyte from other components.

  • Detection: Electron impact (EI) ionization with the mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Mandatory Visualization

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study. Such a study is crucial for establishing the ruggedness and reproducibility of an analytical method across different laboratories, operators, and equipment.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Sample Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Preparation of Standardized Protocol B->C D Selection of Participating Laboratories C->D E Preparation & Distribution of Homogeneous Samples D->E F Analysis of Samples by Participating Laboratories E->F G Collection & Collation of Results F->G H Statistical Analysis of Data (Repeatability & Reproducibility) G->H I Final Report & Method Standardization H->I

Caption: Workflow for a typical inter-laboratory validation study.

This compound Signaling Pathway

Pholedrine is a sympathomimetic amine that acts as an agonist at adrenergic receptors. Its mechanism of action involves the stimulation of the sympathetic nervous system, leading to various physiological responses. The diagram below illustrates the general signaling pathway initiated by the binding of a sympathomimetic amine to a beta-adrenergic receptor.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Pholedrine This compound Receptor Beta-Adrenergic Receptor (GPCR) Pholedrine->Receptor Binding G_Protein G-Protein Activation (Gs) Receptor->G_Protein Activation AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylation of target proteins

Caption: General signaling pathway of a sympathomimetic amine.

References

Pholedrine Sulphate: A Comparative Analysis of Receptor Binding Affinity within the Phenethylamine Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pholedrine

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine belonging to the phenethylamine class.[1] Structurally, it is closely related to other well-known phenethylamines such as amphetamine, methamphetamine, and ephedrine.[1] Clinically, it has been used as a cardiovascular agent due to its hypertensive and adrenergic effects and as a diagnostic tool for conditions like Horner's syndrome.[2][3] Its sympathomimetic action suggests an interaction with adrenergic receptors, and its structural similarity to other phenethylamines implies a potential for interaction with dopaminergic systems as well.

Comparative Receptor Binding Affinities

A comprehensive literature search did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for pholedrine sulphate at adrenergic or dopaminergic receptor subtypes. However, by examining the binding profiles of structurally related phenethylamines, we can infer a likely pattern of activity for pholedrine. The following table summarizes the receptor binding affinities of key phenethylamines at various adrenergic and dopaminergic receptors. This data is compiled from various scientific sources and should be used as a comparative reference.

CompoundReceptor SubtypeBinding Affinity (Kᵢ in nM)
Norepinephrine α₁-adrenergic460
α₂-adrenergic780
β₁-adrenergic1,100
β₂-adrenergic3,300
Dopamine D₁ Receptor1,000 - 2,000
D₂ Receptor10 - 20
D₃ Receptor5 - 15
Amphetamine α₂-adrenergic~4,000 - 5,000 (IC₅₀)
MDMA (Ecstasy) α₂-adrenergic~4,000 - 5,000 (IC₅₀)
5-HT₁A~4,000 - 5,000 (IC₅₀)
5-HT₁D~4,000 - 5,000 (IC₅₀)

Note: The absence of data for this compound in this table is due to the lack of available quantitative binding studies in the reviewed literature. The presented values for other compounds are approximations from various sources and should be considered as such. The affinity of amphetamine and its derivatives for monoamine transporters is a primary mechanism of their action and is not fully captured by receptor binding affinities alone.

Based on its structure (a hydroxyl group on the phenyl ring and a methyl group on the amine), pholedrine is expected to have activity at adrenergic receptors, similar to other sympathomimetics. The hydroxyl group is a common feature in catecholamines, suggesting potential interaction with both alpha and beta-adrenergic receptors. The N-methyl group is also present in epinephrine and methamphetamine.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed, representative protocol for such an assay, which can be adapted for various G-protein coupled receptors (GPCRs), including adrenergic and dopaminergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

1. Membrane Preparation:

  • Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

  • The assay is performed in microplates.

  • Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, or [³H]dihydroalprenolol for β receptors) near its Kₔ value.

    • The membrane preparation at a concentration that provides a sufficient signal-to-noise ratio.

    • A range of concentrations of the unlabeled competitor ligand (e.g., this compound or other phenethylamines).

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the target receptor to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • The filters are washed rapidly with cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

5. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibitory constant (Kᵢ) of the competitor is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Phenethylamine) Receptor Adrenergic Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A Second_Messenger->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets radioligand_workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Setup in Microplate (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing 5. Filter Washing (Remove Non-specific Binding) Filtration->Washing Counting 6. Scintillation Counting (Quantify Radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

References

Navigating the Analytical Maze: A Comparative Guide to Pholedrine Sulphate Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the specificity and performance of current analytical methods for the detection of Pholedrine sulphate, offering researchers, scientists, and drug development professionals a comprehensive comparison of available techniques. This guide provides a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, supported by experimental data and detailed protocols to aid in methodological selection and application.

Pholedrine, a sympathomimetic amine, has seen use as a vasoconstrictor and mydriatic agent. Its structural similarity to other amphetamine-type substances necessitates highly specific and reliable detection methods, particularly in the contexts of clinical toxicology, doping control, and pharmaceutical quality assurance. This guide compares the most prevalent analytical techniques used for the quantification of this compound, focusing on their specificity, sensitivity, and overall performance.

Performance Characteristics at a Glance

A summary of the key performance indicators for each method is presented below, offering a clear comparison of their capabilities.

ParameterHPLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) 0.8 ng/mL[1]Data not available in reviewed literatureDependent on specific assay and cross-reactivity
Limit of Quantification (LOQ) 3 ng/mL[1]Data not available in reviewed literatureDependent on specific assay and cross-reactivity
Linearity 1 - 100 ng/mL (r=0.999)[1]Data not available in reviewed literatureTypically exhibits a sigmoidal dose-response curve
Specificity High; based on retention time and mass fragmentationHigh; based on retention time and mass fragmentationVariable; potential for cross-reactivity
Precision (RSD%) Intra-day: 3.8-8.7%; Inter-day: 6.7-10.7%[1]Data not available in reviewed literatureTypically <15%
Sample Throughput ModerateModerate to LowHigh

In-Depth Analysis of Detection Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands out for its high sensitivity and specificity in the analysis of Pholedrine. The ability to separate Pholedrine from structurally similar compounds, combined with the definitive identification provided by mass spectrometry, makes it a gold standard for confirmatory analysis.

A validated LC-MS/MS method for the determination of Pholedrine in human body fluids demonstrated a limit of detection (LOD) of 0.8 ng/mL and a lower limit of quantification (LLOQ) of 3 ng/mL.[1] The calibration curve was linear in the range of 1-100 ng/mL.[1] This method showcases excellent precision, with intra-day and inter-day relative standard deviations (RSD) ranging from 3.8% to 8.7% and 6.7% to 10.7%, respectively.[1]

HPLC_Workflow sample Biological Sample (Serum/Urine) spe Solid Phase Extraction (SPE) sample->spe Sample Preparation hplc HPLC Separation (RP-18 column) spe->hplc Injection msms Tandem MS Detection (MRM) hplc->msms Elution data Data Analysis & Quantification msms->data Signal Acquisition

HPLC-MS/MS workflow for Pholedrine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like Pholedrine, a derivatization step is often necessary to increase their volatility. This adds a step to the sample preparation process but can result in excellent chromatographic resolution and mass spectral identification. While a toxicological emergency analysis using GC-MS has been reported to detect a considerable amount of Pholedrine in blood and urine, specific quantitative validation data such as LOD and LOQ were not available in the reviewed literature.[1]

GCMS_Workflow sample Biological Sample extraction Liquid-Liquid or Solid Phase Extraction sample->extraction derivatization Derivatization (e.g., Acetylation) extraction->derivatization gc GC Separation derivatization->gc Injection ms MS Detection gc->ms analysis Data Analysis ms->analysis

General workflow for GC-MS analysis of Pholedrine.
Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the initial screening of drugs of abuse due to their high throughput and relatively low cost. These assays rely on the specific binding of an antibody to the target analyte. However, the specificity of immunoassays can be a significant concern, as antibodies may cross-react with structurally related compounds, leading to false-positive results.

Crucially, a study on the cross-reactivity of stimulants in sports drug testing found that Pholedrine was detected by the amphetamine/methamphetamine II fluorescence polarization immunoassay (FPIA) test. This indicates that certain amphetamine/methamphetamine immunoassays can indeed detect the presence of Pholedrine. However, the quantitative extent of this cross-reactivity is not always well-documented, and it is essential to confirm any positive immunoassay result with a more specific method like GC-MS or LC-MS/MS.

ELISA_Principle cluster_well Microplate Well antibody Antibody substrate Substrate pholedrine Pholedrine (Antigen) pholedrine->antibody Binds enzyme_conjugate Enzyme-Labeled Antigen enzyme_conjugate->antibody Competes for binding product Colored Product substrate->product Enzymatic conversion

Competitive binding principle of an ELISA.

Experimental Protocols

HPLC-MS/MS Method for Pholedrine in Human Body Fluids
  • Sample Preparation: Solid Phase Extraction (SPE) is a common method for extracting Pholedrine from biological matrices.[1]

    • Condition a C18 SPE cartridge.

    • Load the pre-treated sample (e.g., serum or urine).

    • Wash the cartridge to remove interferences.

    • Elute Pholedrine with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions: [1]

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient elution is often employed, for example, using a mixture of ammonium acetate buffer and a methanol/acetonitrile mixture.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection: [1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.

General GC-MS Method for Sympathomimetic Amines (including Pholedrine)
  • Sample Preparation:

    • Extraction: Liquid-liquid extraction (LLE) or SPE can be used. For LLE, the pH of the sample is adjusted to an alkaline range to ensure the amine is in its free base form, followed by extraction with an organic solvent.

    • Derivatization: The extracted analyte is derivatized to increase its volatility. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analytes.

    • Injection Mode: Splitless or split injection depending on the concentration of the analyte.

    • MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) mode.

General ELISA Protocol for Amphetamine Screening
  • Procedure:

    • Add standards, controls, and samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated amphetamine.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.

Conclusion

The choice of an analytical method for the detection of this compound is highly dependent on the specific requirements of the analysis. For unambiguous identification and accurate quantification, HPLC-MS/MS is the superior method due to its high sensitivity and specificity. GC-MS offers a reliable alternative, particularly for confirmatory purposes, although it may require a derivatization step. Immunoassays serve as a valuable tool for rapid screening of a large number of samples; however, their inherent potential for cross-reactivity necessitates that all positive results be confirmed by a more specific technique. Researchers and professionals must weigh the trade-offs between specificity, sensitivity, sample throughput, and cost when selecting the most appropriate method for their needs.

References

Comparative Stability of Pholedrine Sulphate and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is a critical aspect of the development lifecycle. This guide provides a comparative overview of the stability of Pholedrine sulphate and its structurally related analogues under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine. Its stability, along with that of its analogues such as methamphetamine, norpholedrine, oxilofrine, and tyramine, is a key determinant of its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Executive Summary of Comparative Stability

While direct comparative studies under identical conditions are limited in publicly available literature, this guide synthesizes available information and outlines a standardized approach for assessing and comparing the stability of these compounds. The stability of these phenethylamine derivatives is influenced by factors such as pH, temperature, oxidizing agents, and light.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the anticipated stability profiles of this compound and its analogues under forced degradation conditions. It is important to note that much of the quantitative data presented here is extrapolated from studies on structurally similar compounds and should be confirmed by direct comparative experiments.

CompoundAcid Hydrolysis (0.1 N HCl, 80°C, 24h) - % DegradationBase Hydrolysis (0.1 N NaOH, 80°C, 24h) - % DegradationOxidative Degradation (3% H₂O₂, RT, 24h) - % DegradationThermal Degradation (80°C, 72h) - % DegradationPhotolytic Degradation (ICH Q1B) - % Degradation
This compound Data not availableData not availableData not availableData not availableData not available
Methamphetamine Expected to be relatively stableExpected to be relatively stableSusceptible to oxidationGenerally stablePotential for degradation
Norpholedrine Data not availableData not availableData not availableData not availableData not available
Oxilofrine Data not availableData not availableData not availableData not availableData not available
Tyramine Susceptible to degradationSusceptible to degradationHighly susceptible to oxidationModerate degradationSusceptible to degradation
Phenylephrine HCl *~15-25%~10-20%~30-40%StableStable

*Data for Phenylephrine HCl, a structurally similar compound, is provided for illustrative purposes and is based on typical results from forced degradation studies.[1]

Experimental Protocols

To ensure a valid comparison, a standardized stability-indicating High-Performance Liquid Chromatography (HPLC) method should be employed.

Stability-Indicating HPLC Method Protocol

A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[2][3][4]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the specific compound (e.g., ~270-280 nm for phenolic compounds).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Forced Degradation (Stress Testing) Protocol

The following are standard conditions for forced degradation studies based on ICH guidelines.[5]

  • Acid Hydrolysis: 1 mg/mL of the drug substance in 0.1 N HCl, heated at 80°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the drug substance in 0.1 N NaOH, heated at 80°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the drug substance in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 72 hours.

  • Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Visualizing Experimental and Logical Workflows

Degradation Pathway Analysis

The following diagram illustrates a generalized degradation pathway for a phenethylamine derivative under stress conditions.

G cluster_0 Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Parent Drug Parent Drug Acid/Base Hydrolysis->Parent Drug Oxidation Oxidation Oxidation->Parent Drug Heat/Light Heat/Light Heat/Light->Parent Drug Primary Degradants Primary Degradants Parent Drug->Primary Degradants Initial Degradation Secondary Degradants Secondary Degradants Primary Degradants->Secondary Degradants Further Degradation

Caption: Generalized degradation pathway under stress.

Experimental Workflow for Comparative Stability

This diagram outlines the logical flow of a comparative stability study.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Apply Stress Conditions Apply Stress Conditions Prepare Stock Solutions->Apply Stress Conditions HPLC Analysis HPLC Analysis Apply Stress Conditions->HPLC Analysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Compare Stability Profiles Compare Stability Profiles Quantify Degradation->Compare Stability Profiles End End Compare Stability Profiles->End

Caption: Workflow for comparative stability analysis.

Discussion of Structural Analogues and Their Potential Stability

  • Pholedrine (4-hydroxy-N-methylamphetamine): The presence of a phenolic hydroxyl group makes it susceptible to oxidation. The secondary amine is also a potential site for degradation.

  • Methamphetamine (N-methylamphetamine): Lacking the phenolic hydroxyl group, it is expected to be more resistant to oxidation compared to Pholedrine.

  • Norphedrine (4-hydroxyamphetamine): Similar to Pholedrine, the phenolic group is a site of instability. The primary amine may exhibit different reactivity compared to the secondary amine in Pholedrine.

  • Oxilofrine (4,β-dihydroxy-N-methylamphetamine): The additional benzylic hydroxyl group could introduce further degradation pathways, potentially making it less stable than Pholedrine.

  • Tyramine (4-hydroxyphenethylamine): As a primary amine with a phenolic group, it is known to be susceptible to enzymatic and chemical oxidation.

Conclusion

A comprehensive comparative stability study of this compound and its analogues requires rigorous adherence to standardized forced degradation protocols and the use of a validated stability-indicating analytical method. While direct comparative data is scarce, the information and methodologies presented in this guide provide a robust framework for researchers to conduct such studies. The structural differences among these analogues are expected to result in distinct stability profiles, particularly concerning their susceptibility to oxidation. Further experimental work is necessary to generate the quantitative data needed for a definitive comparison.

References

Safety Operating Guide

Proper Disposal of Pholedrine Sulphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Pholedrine sulphate, a sympathomimetic amine. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound presents several health hazards. The Global Harmonized System (GHS) classification indicates that it is fatal if swallowed and causes skin and eye irritation. Therefore, all personnel must adhere to the following safety protocols when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, immediately cordon off the area. Wear appropriate PPE and use an absorbent material to clean the spill. The contaminated material must be disposed of as hazardous waste.

  • First Aid:

    • If Swallowed: Seek immediate medical attention. Do not induce vomiting.

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

Regulatory Status: Controlled Substance

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is structurally related to amphetamine and methamphetamine. Due to this, it is considered a controlled substance. As such, its disposal is subject to stringent regulations set forth by the Drug Enforcement Administration (DEA) in the United States, in addition to hazardous waste regulations from the Environmental Protection Agency (EPA). All disposal procedures must comply with federal, state, and local laws.

Step-by-Step Disposal Procedure for this compound

The disposal of controlled substances like this compound requires a clear and documented process to prevent diversion and ensure environmental safety. The primary method for the disposal of controlled substances is through a DEA-registered reverse distributor.

Step 1: Segregation and Labeling

  • Expired, unwanted, or contaminated this compound must be segregated from the active chemical inventory.

  • Clearly label the container as "Expired - For Disposal" or "Waste - this compound."

  • Store the segregated material in a secure, locked location, accessible only to authorized personnel, as required for controlled substances.

Step 2: Documentation and Record-Keeping

  • Maintain meticulous records of the amount of this compound designated for disposal.

  • A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction of controlled substances. This form requires information about the drug, quantity, and the method of destruction.

Step 3: Engage a DEA-Registered Reverse Distributor

  • Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the this compound waste. A list of registered reverse distributors can be obtained from the DEA.

  • The reverse distributor is responsible for the proper destruction of the controlled substance, typically through incineration, which is the DEA's recommended method to render the substance non-retrievable.

Step 4: Packaging for Transport

  • Package the this compound waste according to the instructions provided by the reverse distributor and in compliance with Department of Transportation (DOT) regulations for transporting hazardous materials.

  • Ensure the container is securely sealed and properly labeled.

Step 5: Final Record-Keeping

  • Retain all documentation related to the disposal, including the completed DEA Form 41 and any receipts or certificates of destruction provided by the reverse distributor. These records must be maintained for a minimum of two years.

Important Note: It is illegal to dispose of controlled substances by flushing them down the drain or mixing them with regular laboratory trash.

Data Presentation: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH300: Fatal if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols.

Mandatory Visualization: Disposal Workflow for this compound

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling Pholedrine sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pholedrine Sulphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is fatal if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, disposableProvides excellent resistance to a range of chemicals, including oils and solvents.[2][3][4][5]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of liquids or powders that can cause serious eye damage.[1]
Respiratory Protection NIOSH-approved respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1]
Protective Clothing Laboratory coatPrevents skin contact with the chemical.
Safe Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to minimize inhalation of dust.

Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Prepare solutions and handle the substance with care to prevent spills.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Ingestion Seek immediate medical attention. Call a poison control center or doctor for treatment advice. Do NOT induce vomiting unless instructed to do so by medical personnel.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15-20 minutes.[7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, call a poison control center or doctor for treatment advice.
Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Collection:

  • Collect solid waste in a designated, labeled, and sealed container.

  • Collect liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Route:

  • Dispose of hazardous chemical waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[9]

Quantitative Data Summary
PropertyValue
GHS Hazard Statements H300 (Fatal if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]
Occupational Exposure Limit (OEL) Not established. Handle with stringent controls to minimize exposure.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Receive this compound B Verify SDS and Labeling A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Chemical Fume Hood C->D E Weigh/Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K Potential H Segregate and Label Waste G->H I Store Waste in Designated Area H->I J Arrange for EHS Pickup I->J L Follow First Aid Procedures K->L M Notify Supervisor and EHS L->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pholedrine sulphate
Reactant of Route 2
Pholedrine sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.